molecular formula C11H15N3O6S B15586134 5-Aminocarbonylmethyl-2-thiouridine

5-Aminocarbonylmethyl-2-thiouridine

カタログ番号: B15586134
分子量: 317.32 g/mol
InChIキー: DXTALIXGVSVUOM-JPUAMRISSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Aminocarbonylmethyl-2-thiouridine is a useful research compound. Its molecular formula is C11H15N3O6S and its molecular weight is 317.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H15N3O6S

分子量

317.32 g/mol

IUPAC名

2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetamide

InChI

InChI=1S/C11H15N3O6S/c12-6(16)1-4-2-14(11(21)13-9(4)19)10-8(18)7(17)5(3-15)20-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,21)/t5-,7?,8+,10-/m1/s1

InChIキー

DXTALIXGVSVUOM-JPUAMRISSA-N

製品の起源

United States

Foundational & Exploratory

The Pivotal Role of 5-Aminocarbonylmethyl-2-thiouridine and its Derivatives in Transfer RNA Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are essential for maintaining translational fidelity and efficiency. Among the most critical modifications are those occurring at the wobble position (nucleotide 34) of the anticodon loop. This technical guide provides an in-depth exploration of the biosynthesis and function of 5-aminocarbonylmethyl-2-thiouridine (acm⁵U) and its closely related derivatives, such as 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) and 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U). These modifications are crucial for accurate codon recognition, particularly for codons ending in purine (B94841) nucleotides, and play a significant role in preventing translational frameshifting. This guide details the distinct biosynthetic pathways in Gram-negative and Gram-positive bacteria, summarizes key enzymatic data, provides comprehensive experimental protocols for the study of these modifications, and presents visual representations of the underlying molecular processes.

Introduction

Transfer RNA molecules undergo extensive post-transcriptional modification, with over 100 distinct chemical alterations identified to date. Modifications within the anticodon loop, and specifically at the wobble position 34, are of paramount importance as they directly influence codon-anticodon interactions. The derivatives of 5-methyluridine, including this compound and its precursors, are highly conserved modifications found in the tRNAs of many bacterial species. These modifications introduce conformational rigidity to the anticodon loop, thereby enhancing the accuracy and efficiency of protein synthesis. The absence of these modifications can lead to translational errors, reduced growth rates, and increased sensitivity to certain stress conditions. Understanding the biosynthesis and function of these modified nucleosides is therefore critical for basic research and for the development of novel antimicrobial agents that target these essential pathways.

Biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U)

The biosynthetic pathways for mnm⁵s²U differ between Gram-negative and Gram-positive bacteria, primarily in the enzymes responsible for the final steps of the modification.

Pathway in Gram-Negative Bacteria (e.g., Escherichia coli)

In E. coli, the biosynthesis of mnm⁵s²U is a multi-step process involving the MnmE-MnmG complex and the bifunctional enzyme MnmC. The pathway begins with a uridine (B1682114) at position 34 of the tRNA, which is first thiolated at position 2 to form 2-thiouridine (B16713) (s²U). The subsequent steps are as follows:

  • Formation of cmnm⁵s²U: The MnmE-MnmG enzyme complex catalyzes the addition of a carboxymethylaminomethyl group to the C5 position of s²U, utilizing glycine (B1666218) as a substrate. This reaction forms 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U).

  • Conversion to nm⁵s²U: The MnmC enzyme, which possesses two distinct functional domains, first utilizes its FAD-dependent oxidase domain (MnmC(o)) to remove the carboxymethyl group from cmnm⁵s²U, yielding 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U).[1]

  • Final Methylation: The S-adenosylmethionine (SAM)-dependent methyltransferase domain of MnmC (MnmC(m)) then methylates the free amino group of nm⁵s²U to produce the final modification, 5-methylaminomethyl-2-thiouridine (mnm⁵s²U).[1]

E_coli_mnm5s2U_Pathway U34 Uridine-34 in tRNA s2U 2-Thiouridine (s²U) U34->s2U Thiolation cmnm5s2U cmnm⁵s²U s2U->cmnm5s2U nm5s2U nm⁵s²U cmnm5s2U->nm5s2U mnm5s2U mnm⁵s²U nm5s2U->mnm5s2U MnmA MnmA MnmEG MnmE-MnmG + Glycine MnmEG->s2U MnmCo MnmC (oxidase) MnmCo->cmnm5s2U MnmCm MnmC (methylase) + SAM MnmCm->nm5s2U

E. coli mnm⁵s²U Biosynthesis
Pathway in Gram-Positive Bacteria (e.g., Bacillus subtilis)

While Gram-positive bacteria also possess the mnm⁵s²U modification, they lack an ortholog of the bifunctional MnmC enzyme. Instead, two separate enzymes, YurR and MnmM (formerly YtqB), carry out the final two steps of the pathway.[1]

  • Formation of cmnm⁵s²U: Similar to E. coli, the initial steps leading to the formation of cmnm⁵s²U are presumed to be carried out by orthologs of the MnmE-MnmG complex.

  • Conversion to nm⁵s²U: The FAD-dependent oxidoreductase YurR catalyzes the conversion of cmnm⁵s²U to nm⁵s²U.[1]

  • Final Methylation: The methyltransferase MnmM then utilizes SAM to methylate nm⁵s²U, forming mnm⁵s²U.[1]

B_subtilis_mnm5s2U_Pathway U34 Uridine-34 in tRNA s2U 2-Thiouridine (s²U) U34->s2U Thiolation cmnm5s2U cmnm⁵s²U s2U->cmnm5s2U nm5s2U nm⁵s²U cmnm5s2U->nm5s2U mnm5s2U mnm⁵s²U nm5s2U->mnm5s2U MnmA_ortholog MnmA ortholog MnmEG_ortholog MnmE-MnmG ortholog + Glycine MnmEG_ortholog->s2U YurR YurR YurR->cmnm5s2U MnmM MnmM + SAM MnmM->nm5s2U

B. subtilis mnm⁵s²U Biosynthesis

Functional Role in Translation

The primary role of the mnm⁵s²U modification at the wobble position is to ensure the fidelity and efficiency of translation. This is achieved by influencing codon-anticodon pairing.

  • Codon Recognition: The mnm⁵s²U modification restricts the wobble pairing capabilities of uridine. While an unmodified uridine at the wobble position can pair with A, G, C, and U to varying degrees, the bulky and conformationally constrained mnm⁵s²U modification favors pairing with G over A and prevents pairing with C and U. This ensures that tRNAs with this modification specifically recognize codons ending in G in split codon boxes (where NNA and NNG code for different amino acids).

  • Translational Accuracy: By enforcing stricter codon-anticodon pairing rules, the mnm⁵s²U modification reduces the likelihood of misreading near-cognate codons, thereby increasing the overall accuracy of protein synthesis.

  • Prevention of Frameshifting: The stable codon-anticodon interaction promoted by mnm⁵s²U helps to maintain the correct reading frame during translation, preventing ribosomal frameshifting events that would lead to the synthesis of non-functional proteins.

Data Presentation

Kinetic Parameters of Biosynthetic Enzymes
EnzymeSubstrateKm (nM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)
E. coli MnmC (oxidase domain) cmnm⁵s²U-tRNA6000.340.57
E. coli MnmC (methylase domain) nm⁵s²U-tRNA700.314.43

Data for MnmE, MnmG, MnmM, and YurR are not currently available in the public domain.

Codon Recognition Efficiency

The effect of the mnm⁵s²U modification on codon recognition has been qualitatively described, with a clear preference for G-ending codons. However, precise quantitative data from techniques like ribosome profiling that directly compare the translational efficiency of A- vs. G-ending codons in the presence and absence of this modification are not yet available in a consolidated format. Such data would be invaluable for a more complete understanding of the role of this modification in translational control.

Experimental Protocols

Analysis of tRNA Modifications by LC-MS/MS

This protocol outlines a general workflow for the isolation and analysis of tRNA modifications using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

experimental_workflow start Bacterial Cell Culture total_rna Total RNA Extraction start->total_rna tRNA_iso tRNA Isolation (e.g., by HPLC or PAGE) total_rna->tRNA_iso hydrolysis Enzymatic Hydrolysis to Nucleosides (Nuclease P1, Alkaline Phosphatase) tRNA_iso->hydrolysis lc_ms LC-MS/MS Analysis hydrolysis->lc_ms data_analysis Data Analysis (Quantification of Modified Nucleosides) lc_ms->data_analysis end Results data_analysis->end

Workflow for tRNA Modification Analysis

Methodology:

  • Cell Culture and Harvest: Grow bacterial cultures to the desired optical density. Harvest cells by centrifugation and wash with an appropriate buffer.

  • Total RNA Extraction: Lyse cells using a method of choice (e.g., bead beating, sonication) in the presence of a chaotropic agent (e.g., TRIzol). Purify total RNA using phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • tRNA Isolation: Isolate the tRNA fraction from the total RNA. This can be achieved by size-exclusion chromatography, anion-exchange HPLC, or preparative polyacrylamide gel electrophoresis (PAGE).

  • Enzymatic Digestion:

    • Quantify the purified tRNA.

    • Digest the tRNA to individual nucleosides using a combination of nuclease P1 (to cleave the phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).

    • Incubate at 37°C for 2-4 hours.

    • Terminate the reaction by filtration or addition of a suitable quenching agent.

  • LC-MS/MS Analysis:

    • Inject the digested nucleoside mixture onto a reverse-phase HPLC column (e.g., C18).

    • Separate the nucleosides using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and ammonium (B1175870) acetate).

    • Eluted nucleosides are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-fragment ion transitions for each canonical and modified nucleoside are monitored for accurate quantification.

  • Data Analysis:

    • Integrate the peak areas for each nucleoside.

    • Quantify the amount of each modified nucleoside relative to a canonical nucleoside (e.g., adenosine) to determine the modification level.

In Vitro tRNA Modification Assay

This protocol describes a method to reconstitute the tRNA modification reaction in vitro to study the activity of the biosynthetic enzymes.

Methodology:

  • Preparation of Components:

    • Unmodified tRNA Substrate: Prepare an unmodified tRNA transcript in vitro using T7 RNA polymerase and a corresponding DNA template. Purify the transcript by PAGE.

    • Recombinant Enzymes: Overexpress and purify the tRNA modification enzymes (e.g., MnmE, MnmG, MnmC, MnmM, YurR) with affinity tags (e.g., His-tag) from E. coli.

    • Cofactors and Substrates: Prepare solutions of ATP, GTP, SAM, FAD, glycine, and other necessary small molecules.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), the purified unmodified tRNA substrate, and the necessary cofactors and substrates.

    • Initiate the reaction by adding the purified enzyme(s).

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Analysis of Modification:

    • Stop the reaction and purify the tRNA.

    • Analyze the incorporation of the modification using one of the following methods:

      • LC-MS/MS: As described in Protocol 5.1.

      • Radiolabeling: If using a radiolabeled substrate (e.g., [¹⁴C]-SAM), the incorporation of radioactivity into the tRNA can be measured by scintillation counting after precipitation of the tRNA.

      • Primer Extension Analysis: The presence of certain modifications can cause a reverse transcriptase to pause or fall off the template. This can be detected by analyzing the length of the cDNA products on a sequencing gel.

Conclusion and Future Directions

The this compound modification and its derivatives are critical for translational fidelity and efficiency in bacteria. The biosynthetic pathways, while sharing common intermediates, have evolved distinct enzymatic solutions in Gram-negative and Gram-positive bacteria. This detailed understanding of the biosynthesis and function of mnm⁵s²U provides a solid foundation for further research.

Future studies should focus on obtaining quantitative data on the impact of these modifications on codon recognition efficiency using techniques such as ribosome profiling. Furthermore, determining the kinetic parameters of all enzymes in the biosynthetic pathways will be crucial for a complete understanding of the regulation and efficiency of this essential tRNA modification process. Such knowledge will not only advance our fundamental understanding of protein synthesis but also pave the way for the development of novel therapeutic strategies targeting these unique bacterial pathways.

References

A Technical Guide on the Function of 5-Carbamoylmethyl-2-thiouridine (ncm⁵s²U) in Translational Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are essential for the efficiency and accuracy of protein synthesis.[1] Found in all domains of life, these chemical alterations, particularly in the anticodon loop, fine-tune the decoding of messenger RNA (mRNA).[2] The wobble position (U34) of the tRNA anticodon is a hotspot for complex modifications that are critical for proper codon recognition and maintaining the translational reading frame.[1][3]

One such vital modification is 5-carbamoylmethyl-2-thiouridine, commonly abbreviated as ncm⁵s²U. This hypermodified nucleoside is found at the wobble position of specific tRNAs, such as those for Lys, Glu, and Gln in eukaryotes, which are responsible for reading purine-ending codons (NAA and NAG).[4][5] The presence of the ncm⁵ side chain, combined with the 2-thio group, provides a structural rigidity to the anticodon loop that is paramount for preventing translational errors.[2]

Deficiencies in the ncm⁵s²U biosynthetic pathway, often linked to mutations in the Elongator complex, lead to a range of cellular defects, including reduced translation efficiency, increased ribosomal frameshifting, and impaired stress responses.[6][7] This technical guide provides an in-depth overview of the chemical nature of ncm⁵s²U, its complex biosynthetic pathway, its core functions in ensuring translational fidelity, and detailed experimental protocols for its study.

Chemical Structure and Nomenclature

The molecule specified as 5-Aminocarbonylmethyl-2-thiouridine is chemically known as 5-carbamoylmethyl-2-thiouridine. The "aminocarbonyl" functional group is synonymous with "carbamoyl." In scientific literature, it is most frequently designated by the abbreviation ncm⁵s²U .

  • U: Represents the base uridine (B1682114).

  • s²: Denotes a sulfur atom replacing the oxygen at the C2 position of the uracil (B121893) ring.

  • ncm⁵: Refers to the 5-carbamoylmethyl group (-CH₂CONH₂) attached to the C5 position of the uracil ring.

This modification is a member of the larger family of xm⁵s²U modifications, which are crucial for restricting the conformational flexibility of the anticodon.[2]

Biosynthesis Pathway of ncm⁵s²U

The formation of ncm⁵s²U is a multi-step enzymatic process involving several highly conserved protein complexes. The pathway can be conceptually divided into two major stages: the formation of the ncm⁵ side chain and the subsequent thiolation at the C2 position.

The initial and highly complex step is the formation of the 5-carbamoylmethyl (ncm⁵) or 5-methoxycarbonylmethyl (mcm⁵) side chain, which requires the six-subunit Elongator complex (composed of Elp1-Elp6).[8][9] The Elongator complex is believed to catalyze the formation of an early intermediate, likely 5-carboxymethyluridine (B57136) (cm⁵U).[9] This intermediate is then further processed. In yeast, the Trm9/Trm112 methyltransferase complex is responsible for converting cm⁵U to mcm⁵U.[10] The formation of ncm⁵U from cm⁵U is thought to be catalyzed by an as-yet-unidentified enzyme.[11][12]

The second stage is the thiolation of the C2 position, which is dependent on the Ncs2/Ncs6 thiolase complex in yeast.[13] The presence of a side chain at the C5 position is often a prerequisite for efficient 2-thiolation.[11][12]

G Biosynthetic Pathway of ncm⁵s²U Modification cluster_modification Wobble Uridine (U34) Modification cluster_enzymes Enzymatic Complexes U34 Uridine at Wobble Position (U34) cm5U Intermediate: 5-carboxymethyluridine (cm⁵U) U34->cm5U ncm5U 5-carbamoylmethyluridine (ncm⁵U) cm5U->ncm5U ncm5s2U Final Product: 5-carbamoylmethyl-2-thiouridine (ncm⁵s²U) ncm5U->ncm5s2U Elongator Elongator Complex (Elp1-Elp6) Elongator->cm5U UnknownAmidase Unknown Amidase UnknownAmidase->ncm5U Thiolase Ncs2/Ncs6 Thiolase Complex Thiolase->ncm5s2U G Experimental Workflow for tRNA Modification Analysis by LC-MS/MS A 1. Total RNA Isolation (from cell culture or tissue) B 2. tRNA Purification (e.g., HPLC or affinity chromatography) A->B C 3. Enzymatic Digestion (Nuclease P1, Phosphatase) - Hydrolyzes tRNA to single nucleosides B->C D 4. Reversed-Phase HPLC - Separates individual nucleosides based on hydrophobicity C->D E 5. Tandem Mass Spectrometry (MS/MS) - Identifies nucleosides by mass-to-charge ratio - Quantifies using Multiple Reaction Monitoring (MRM) D->E F 6. Data Analysis - Compare nucleoside profiles between wild-type and mutant/treated samples E->F G Workflow for a Reporter-Based In Vitro Translation Fidelity Assay A 1. Prepare mRNA Template - In vitro transcription of a reporter gene (e.g., Luciferase) - Include a specific frameshift or readthrough site C 3. Set Up IVT Reaction - Combine mRNA template, cell-free lysate, amino acid mix, and energy source A->C B 2. Prepare Cell-Free Lysate - Use commercial kits (e.g., Rabbit Reticulocyte, Wheat Germ) - Or prepare from wild-type and modification-deficient mutant cells B->C D 4. Incubation - Allow translation to proceed at optimal temperature (e.g., 30-37°C) for a defined period (e.g., 60-90 minutes) C->D E 5. Measure Reporter Activity - Add substrate for the reporter enzyme (e.g., luciferin) - Quantify signal (e.g., luminescence) using a plate reader D->E F 6. Data Analysis - Calculate frameshift/readthrough frequency - Compare fidelity between WT and mutant lysates E->F

References

The Discovery and Characterization of 5-Carboxymethylaminomethyl-2-thiouridine in Prokaryotic tRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modification of transfer RNA (tRNA) is a critical process for ensuring the fidelity and efficiency of protein synthesis. Among the vast array of modified nucleosides, those at the wobble position (position 34) of the anticodon are particularly important for accurate codon recognition. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and characterization of 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U), a key modified nucleoside found in the tRNA of many prokaryotes. We detail the enzymatic pathways responsible for its synthesis, present quantitative data from seminal studies, and provide comprehensive experimental protocols for its identification and analysis. This guide is intended to be a valuable resource for researchers in the fields of molecular biology, biochemistry, and drug development who are interested in tRNA modification and its potential as a therapeutic target.

Introduction

The accuracy of translation of the genetic code is paramount for all life. Transfer RNAs, the adaptor molecules of protein synthesis, are heavily modified post-transcriptionally to ensure their proper folding, stability, and function. Modifications in the anticodon loop, particularly at the wobble position 34, play a crucial role in modulating codon-anticodon interactions.

One such critical modification is 5-carboxymethylaminomethyl-2-thiouridine (cmnm5s2U). First identified in Bacillus subtilis tRNA, this complex nucleoside is an intermediate in the biosynthesis of the even more complex 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U). The presence of these modifications is essential for the accurate decoding of codons in the mixed codon family boxes, such as those for lysine, glutamic acid, and glutamine.

This whitepaper will delve into the foundational research that led to the discovery of cmnm5s2U, elucidate its biosynthetic pathway in prokaryotes, and provide detailed methodologies for its study.

Discovery of 5-Carboxymethylaminomethyl-2-thiouridine

The first identification of 5-carboxymethylaminomethyl-2-thiouridine was reported in the lysine-specific tRNA (tRNALys) from Bacillus subtilis. This discovery was the result of meticulous analysis involving the isolation of total tRNA, enzymatic digestion to nucleosides, and subsequent chromatographic and spectrometric characterization.

Initial Isolation and Identification

Researchers utilized a multi-step process to isolate and identify this novel modified nucleoside. The general workflow for this process is outlined below.

experimental_workflow cluster_isolation tRNA Isolation cluster_digestion Enzymatic Digestion cluster_analysis Analysis b_subtilis Bacillus subtilis cells phenol_extraction Phenol (B47542) Extraction b_subtilis->phenol_extraction deae_cellulose DEAE-cellulose Chromatography phenol_extraction->deae_cellulose purified_tRNA Purified total tRNA deae_cellulose->purified_tRNA rnase_t2 RNase T2 Digestion purified_tRNA->rnase_t2 bap Bacterial Alkaline Phosphatase rnase_t2->bap nucleoside_mixture Nucleoside Mixture bap->nucleoside_mixture chromatography Chromatography (Aminex A-6) nucleoside_mixture->chromatography spectrometry UV and Mass Spectrometry chromatography->spectrometry

Figure 1: Experimental workflow for the discovery of cmnm5s2U.
Structural Elucidation

The structure of cmnm5s2U was determined primarily through ultraviolet (UV) absorption spectra and mass spectrometry of its trimethylsilyl (B98337) derivative.

Table 1: Physicochemical Properties of cmnm5s2U

PropertyValue
UV Absorption Maxima
pH 2.0275 nm, 240 nm
pH 7.0275 nm, 240 nm
pH 12.0270 nm, 245 nm
Mass Spectrometry (Trimethylsilyl derivative)
Molecular Ion (M+)m/z 791
Key Fragmentsm/z 156, 258, 288, 361

Data compiled from foundational studies on cmnm5s2U.

Biosynthesis of 5-Carboxymethylaminomethyl-2-thiouridine in Prokaryotes

The biosynthesis of cmnm5s2U is a multi-step enzymatic process that modifies the uridine (B1682114) at the wobble position of specific tRNAs. In Gram-negative bacteria like Escherichia coli, this pathway is a prerequisite for the formation of mnm5s2U.

Key Enzymes and their Roles

Three primary enzymes are involved in the synthesis of cmnm5s2U and its subsequent conversion to mnm5s2U:

  • MnmE (GidA): A GTP-binding protein that, in complex with MnmG, catalyzes the addition of a carboxymethylaminomethyl group to the C5 position of uridine.

  • MnmG (MnmF): A FAD-dependent protein that forms a complex with MnmE.

  • MnmC: A bifunctional enzyme with an N-terminal methyltransferase domain and a C-terminal FAD-dependent oxidoreductase domain. The oxidoreductase domain is responsible for the conversion of cmnm5s2U to 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U).

Biosynthetic Pathway

The synthesis of cmnm5s2U and its conversion to mnm5s2U follows a defined pathway, as illustrated below.

biosynthetic_pathway cluster_cmnm5s2U_synthesis cmnm5s2U Synthesis cluster_mnm5s2U_synthesis mnm5s2U Synthesis U34 Uridine-34 in tRNA cmnm5s2U cmnm5s2U-tRNA U34->cmnm5s2U MnmE, MnmG, Glycine, ATP, Mg2+ cmnm5s2U_2 cmnm5s2U-tRNA nm5s2U nm5s2U-tRNA mnm5s2U mnm5s2U-tRNA nm5s2U->mnm5s2U MnmC (methyltransferase domain), SAM cmnm5s2U_2->nm5s2U MnmC (oxidoreductase domain), FAD

Figure 2: Biosynthetic pathway of cmnm5s2U and its conversion to mnm5s2U in prokaryotes.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of cmnm5s2U.

Isolation of Total tRNA from Bacillus subtilis
  • Cell Culture and Harvest: Grow Bacillus subtilis cells in a suitable medium (e.g., LB broth) to the late logarithmic phase. Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in a buffer containing 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 1 mg/mL lysozyme. Incubate on ice for 30 minutes.

  • Phenol Extraction: Add an equal volume of water-saturated phenol to the cell lysate. Vortex vigorously for 5 minutes and then centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Aqueous Phase Collection: Carefully collect the upper aqueous phase, avoiding the interphase.

  • Ethanol (B145695) Precipitation: Add 2.5 volumes of cold absolute ethanol and 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) to the aqueous phase. Mix gently and store at -20°C for at least 2 hours to precipitate the RNA.

  • Pelleting and Washing: Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the RNA. Wash the pellet with 70% ethanol and then air-dry briefly.

  • Resuspension: Dissolve the RNA pellet in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • DEAE-Cellulose Chromatography: Apply the RNA solution to a DEAE-cellulose column equilibrated with a low-salt buffer. Elute the tRNA fraction using a salt gradient (e.g., 0.1 M to 1 M NaCl).

Enzymatic Digestion of tRNA to Nucleosides
  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • Purified tRNA (approximately 1 A260 unit)

    • Nuclease P1 (2 units)

    • Bacterial alkaline phosphatase (2 units)

    • 10X Nuclease P1 buffer (to a final concentration of 1X)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate the reaction mixture at 37°C for 2 hours.

  • Enzyme Inactivation: Inactivate the enzymes by heating the reaction at 95°C for 5 minutes.

  • Centrifugation: Centrifuge the mixture at high speed for 5 minutes to pellet any denatured protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the nucleoside mixture to a new tube for analysis.

HPLC Analysis of Modified Nucleosides
  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a reverse-phase C18 column is required.

  • Mobile Phase:

  • Gradient Elution: A typical gradient might be:

    • 0-5 min: 0% B

    • 5-45 min: 0-20% B (linear gradient)

    • 45-50 min: 20-100% B (linear gradient)

    • 50-55 min: 100% B

    • 55-60 min: 100-0% B (linear gradient)

  • Detection: Monitor the eluate at 254 nm. The retention time of cmnm5s2U will need to be determined using a purified standard or by comparison to previously published chromatograms.

Mass Spectrometry Analysis
  • Sample Preparation: The nucleoside mixture from the enzymatic digestion can be directly analyzed or further purified by HPLC and the fraction of interest collected. The sample should be lyophilized and then derivatized (e.g., trimethylsilylation) for analysis by gas chromatography-mass spectrometry (GC-MS) or analyzed directly by liquid chromatography-mass spectrometry (LC-MS).

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI) is required.

  • Data Acquisition: Acquire mass spectra over a suitable mass range (e.g., m/z 50-800).

  • Fragmentation Analysis: Analyze the fragmentation pattern of the molecular ion to confirm the structure of cmnm5s2U. Key fragments for the trimethylsilylated derivative include those corresponding to the base, the ribose moiety, and the carboxymethylaminomethyl side chain.

Quantitative Data

The following table summarizes key quantitative data related to the enzymes involved in cmnm5s2U biosynthesis.

Table 2: Enzymatic Activity Data

EnzymeSubstrate(s)Product(s)Optimal pHRequired Cofactors
MnmE/MnmG Complex U-tRNA, Glycine, ATPcmnm5(s2)U-tRNA7.5 - 8.5Mg2+, FAD
MnmC (Oxidoreductase) cmnm5(s2)U-tRNAnm5(s2)U-tRNA~8.0FAD
MnmC (Methyltransferase) nm5(s2)U-tRNA, SAMmnm5(s2)U-tRNA~8.0-

Note: Specific activities and kinetic parameters can vary depending on the source of the enzyme and the specific tRNA substrate.

Conclusion and Future Perspectives

The discovery and characterization of 5-carboxymethylaminomethyl-2-thiouridine have been instrumental in advancing our understanding of tRNA modification and its role in translational fidelity. The intricate enzymatic pathway responsible for its synthesis highlights the complex cellular machinery dedicated to ensuring the accuracy of protein synthesis.

For researchers in drug development, the enzymes of the cmnm5s2U biosynthetic pathway, particularly in pathogenic bacteria, represent potential targets for novel antimicrobial agents. The high degree of conservation of these modifications in bacteria, coupled with their absence in the cytoplasm of eukaryotes, provides a promising therapeutic window.

Future research will likely focus on the structural biology of the Mnm enzymes to better understand their substrate recognition and catalytic mechanisms. Furthermore, the development of high-throughput screening assays for inhibitors of these enzymes could accelerate the discovery of new antibacterial drugs. The detailed protocols and data presented in this guide provide a solid foundation for such future endeavors.

An In-depth Technical Guide on 5-Aminocarbonylmethyl-2-thiouridine (acm5U) as a Wobble Base Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of 5-Aminocarbonylmethyl-2-thiouridine (acm5U), a critical modified nucleoside found at the wobble position of the tRNA anticodon. It delves into its biosynthetic pathway, its crucial role in ensuring translational fidelity, and its emerging implications in human health and disease.

Introduction to Wobble Base Modifications and acm5U

Transfer RNAs (tRNAs) are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. The accuracy of this process is paramount for cellular function and is significantly influenced by post-transcriptional modifications of tRNA nucleosides, particularly at the wobble position (position 34) of the anticodon. These modifications modulate the decoding properties of tRNA, expanding or restricting codon recognition to ensure translational fidelity and efficiency.[1]

One such crucial modification is this compound (acm5U), a hypermodified uridine (B1682114) derivative. Its structure, featuring a 2-thio group and a C5 aminocarbonylmethyl side chain, imparts unique physicochemical properties that fine-tune codon-anticodon interactions. While structurally similar to the more extensively studied 5-carbamoylmethyluridine (B1230082) (ncm5U) and its 2-thiolated form (ncm5s2U), acm5U's precise biosynthesis and functional nuances are areas of active investigation. This guide synthesizes current knowledge on acm5U and related modifications to provide a detailed technical resource.

Biosynthesis of acm5U: A Multi-step Enzymatic Cascade

The biosynthesis of acm5U is a complex process involving multiple enzymatic steps that modify the uridine at the wobble position. The pathway is best understood by examining the well-characterized synthesis of the closely related ncm5s2U, from which the acm5U pathway is inferred to branch. The biosynthesis can be broadly divided into two major stages: the formation of the C5 side chain and the thiolation at the C2 position.

Formation of the C5 Side Chain: The Role of the Elongator Complex

The initial and highly conserved step in the formation of the C5 side chain of wobble uridines is catalyzed by the Elongator complex, a six-subunit protein assembly (Elp1-Elp6).[2][3] Elongator is responsible for adding a carboxymethyl (cm5) or carbamoylmethyl (ncm5) group to the C5 position of uridine.[2] In yeast, the Elongator complex is thought to generate 5-carboxymethyluridine (B57136) (cm5U), which is then a precursor for other modifications.[4]

Thiolation at the C2 Position: The URM1 Pathway

The introduction of a sulfur atom at the C2 position of uridine is carried out by the URM1 pathway, a ubiquitin-like modification system.[5][6] This pathway involves a cascade of enzymes that mobilize and transfer sulfur.

  • Sulfur Mobilization: The process is initiated by the cysteine desulfurase Nfs1, which mobilizes sulfur from cysteine.[6]

  • Sulfur Transfer: The sulfur is then transferred via Tum1 to Uba4, an E1-like activating enzyme.[6]

  • Urm1 Activation: Uba4 adenylates and then thiocarboxylates the C-terminus of the ubiquitin-related modifier Urm1, forming Urm1-COSH.[5][7] This activated Urm1 serves as the sulfur donor.

  • Thiolation: The final step is catalyzed by the Ncs2/Ncs6 (also known as Ctu1/Ctu2) complex, which transfers the sulfur from Urm1-COSH to the C2 position of the uridine base in the tRNA.[8]

Proposed Final Step to acm5U

While the direct enzymatic step leading to acm5U from a precursor like ncm5s2U is not yet definitively characterized, it is hypothesized to involve an amidation or transamidation reaction. Given the structural similarity between ncm5U (5-carbamoylmethyluridine) and acm5U (5-aminocarbonylmethyluridine), it is plausible that an as-yet-unidentified enzyme modifies the carbamoyl (B1232498) group to an aminocarbonyl group.

acm5U Biosynthesis Pathway cluster_c5_modification C5 Side Chain Formation cluster_c2_thiolation C2 Thiolation cluster_final_step Proposed Final Step U34 Uridine-34 in pre-tRNA cm5U cm5U / ncm5U U34->cm5U Elongator Complex (Elp1-Elp6) cm5s2U ncm5s2U cm5U->cm5s2U URM1 Pathway (Nfs1, Tum1, Uba4, Urm1, Ncs2/Ncs6) acm5U acm5U cm5s2U->acm5U Unknown Amidase/ Transamidase

Proposed biosynthetic pathway for this compound (acm5U).

Functional Role of acm5U in Codon Recognition and Translation

Wobble base modifications like acm5U play a pivotal role in modulating the decoding of synonymous codons. The presence of the 2-thio group is known to restrict the conformational flexibility of the uridine base, favoring the C3'-endo conformation of the ribose sugar. This conformational rigidity prevents misreading of codons ending in pyrimidines (U or C) and promotes efficient recognition of codons ending in purines (A and G).[1]

The C5 side chain further fine-tunes these interactions. While specific quantitative data for acm5U is limited, studies on the closely related ncm5s2U and mcm5s2U modifications provide valuable insights. These modifications have been shown to be critical for the efficient translation of genes enriched in specific codons, thereby influencing the expression of proteins involved in crucial cellular processes.[1]

Table 1: Quantitative Impact of Related Wobble Uridine Modifications on Translation

ModificationOrganism/SystemEffect on TranslationFold Change/Quantitative Metric
mcm5s2U S. cerevisiaeIncreased affinity of cognate tRNA to the ribosomal A-site.Slower peptide bond formation in the absence of the modification.[1]
mnm5s2U E. coliEnhanced translational efficiency and reduction of frameshifting.Not specified.[9]
cmo5U E. coliRequired for efficient decoding of G-ending codons.Not specified.

Association with Human Diseases

Defects in the machinery responsible for wobble uridine modifications are increasingly being linked to a range of human diseases, highlighting the critical role of these modifications in maintaining cellular homeostasis.

Neurological Disorders

Mutations in the subunits of the Elongator complex (ELP1-ELP6) are associated with several neurodevelopmental and neurodegenerative disorders, including familial dysautonomia, Rolandic epilepsy, and amyotrophic lateral sclerosis (ALS).[2][10] The resulting hypo-modification of tRNAs is thought to lead to translational defects and protein misfolding, which are particularly detrimental to neuronal cells.[10]

Cancer

Aberrant expression of tRNA modifying enzymes and altered levels of tRNA modifications have been observed in various cancers.[5][6] For instance, the upregulation of enzymes involved in the synthesis of mcm5s2U has been linked to increased proliferation and metastasis in breast cancer and melanoma.[5] This is thought to occur through the codon-biased translation of oncogenes.[6]

Disease_Association cluster_neuro Neurological Disorders cluster_cancer Cancer Wobble_Mod_Defect Defects in Wobble Uridine Modification Pathways (e.g., Elongator, URM1) Neuro_Disorders Familial Dysautonomia Rolandic Epilepsy ALS Wobble_Mod_Defect->Neuro_Disorders leads to Cancer Increased Proliferation Metastasis (e.g., Breast Cancer, Melanoma) Wobble_Mod_Defect->Cancer associated with

Association of wobble uridine modification defects with human diseases.

Experimental Protocols for the Study of acm5U

The analysis of acm5U and other tRNA modifications requires specialized techniques for tRNA isolation, digestion, and sensitive detection.

tRNA Isolation and Purification

Objective: To isolate total tRNA from cells or tissues, free from other RNA species.

Protocol:

  • Cell Lysis: Lyse cells in a buffer containing a strong denaturant (e.g., guanidinium (B1211019) thiocyanate) to inhibit RNases.

  • Phenol-Chloroform Extraction: Perform an acid phenol-chloroform extraction to separate RNA from DNA and proteins.

  • Anion-Exchange Chromatography: Use a method like HPLC with an anion-exchange column to separate tRNA from other RNA species based on size and charge.

  • Ethanol (B145695) Precipitation: Precipitate the purified tRNA with ethanol and resuspend in RNase-free water.

tRNA_Isolation_Workflow Start Cell Pellet Lysis Cell Lysis Start->Lysis Extraction Phenol-Chloroform Extraction Lysis->Extraction Chromatography Anion-Exchange Chromatography Extraction->Chromatography Precipitation Ethanol Precipitation Chromatography->Precipitation End Purified tRNA Precipitation->End

Workflow for tRNA isolation and purification.
Quantitative Analysis by HPLC-Coupled Mass Spectrometry (HPLC-MS)

Objective: To digest purified tRNA into individual nucleosides and quantify the abundance of acm5U.[11][12]

Protocol:

  • Enzymatic Digestion: Digest the purified tRNA to single nucleosides using a cocktail of enzymes, including nuclease P1 and bacterial alkaline phosphatase.[12]

  • Reversed-Phase HPLC: Separate the resulting nucleosides using reversed-phase HPLC. The retention time will be specific for each nucleoside.

  • Mass Spectrometry: Couple the HPLC to a tandem quadrupole mass spectrometer (MS/MS) for sensitive and specific detection and quantification of acm5U based on its unique mass-to-charge ratio and fragmentation pattern.[11] Dynamic Multiple Reaction Monitoring (DMRM) can be used for high-precision quantification.[12]

Table 2: Key Parameters for Mass Spectrometric Analysis of Modified Nucleosides

ParameterDescription
Ionization Mode Electrospray Ionization (ESI), typically in positive ion mode.
Mass Analyzer Tandem Quadrupole (QqQ) for MRM or high-resolution mass spectrometer (e.g., Orbitrap) for accurate mass measurement.
Parent Ion (m/z) The specific mass-to-charge ratio of the protonated acm5U molecule.
Fragment Ion (m/z) The specific mass-to-charge ratio of a characteristic fragment ion of acm5U generated by collision-induced dissociation.
Quantification Based on the peak area of the MRM transition, often relative to an internal standard.

Conclusion and Future Directions

This compound is a vital component of the epitranscriptome, playing a critical role in maintaining translational fidelity. While significant progress has been made in understanding the biosynthesis and function of related wobble uridine modifications, the specific pathway leading to acm5U and its precise functional roles remain to be fully elucidated. Future research will likely focus on identifying the enzyme(s) responsible for the final step in acm5U synthesis, quantifying its impact on the translation of specific transcripts, and further clarifying its role in the pathogenesis of neurological disorders and cancer. These endeavors will not only deepen our fundamental understanding of post-transcriptional gene regulation but may also pave the way for novel therapeutic strategies targeting the tRNA modification machinery.

References

The Enzymatic Synthesis of 5-Aminocarbonylmethyl-2-thiouridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 10, 2025

Abstract

5-Aminocarbonylmethyl-2-thiouridine (acp³s²U), a modified nucleoside found in the anticodon loop of certain transfer RNAs (tRNAs), is crucial for accurate and efficient protein translation. Its complex structure requires a multi-step enzymatic synthesis pathway involving several highly conserved protein complexes. This technical guide provides an in-depth overview of the enzymatic synthesis of acp³s²U, with a focus on the in vitro reconstitution of this pathway. We detail the key enzymes involved, provide experimental protocols for their purification and activity assays, and present a logical workflow for the complete synthesis. This document is intended for researchers, scientists, and drug development professionals working in the fields of RNA biology, enzymology, and translational medicine.

Introduction

Post-transcriptional modifications of tRNA are essential for their proper folding, stability, and function in decoding messenger RNA (mRNA). One such modification, this compound (often referred to in literature with related structures like mcm⁵s²U or ncm⁵s²U, with this guide focusing on the core synthesis pathway), is found at the wobble position (U34) of tRNAs specific for certain amino acids, such as lysine (B10760008), glutamine, and glutamate. The presence of this modification ensures proper codon recognition and prevents frameshift errors during translation.

The biosynthesis of acp³s²U is a sophisticated process that can be dissected into three main stages:

  • Carboxymethylation of the uridine (B1682114) at position 34.

  • Amination or Methylation of the newly added carboxyl group.

  • Thiolation at the C2 position of the uridine ring.

This guide will focus on the enzymatic machinery responsible for these transformations, primarily drawing from studies in the model organism Saccharomyces cerevisiae.

The Enzymatic Cascade

The synthesis of this compound is a sequential process catalyzed by three distinct enzyme systems: the Elongator complex, the Trm9-Trm112 methyltransferase complex (for the methylated variant), and the Ctu1-Ctu2 thiouridylase complex.

Step 1: Carboxymethylation by the Elongator Complex

The initial and rate-limiting step is the addition of a carboxymethyl group to the C5 position of the wobble uridine (U34). This reaction is catalyzed by the highly conserved, multi-subunit Elongator complex .

  • Enzyme: Elongator complex (composed of Elp1-Elp6 subunits).

  • Catalytic Subunit: Elp3, which possesses a radical S-adenosylmethionine (SAM) domain and a lysine acetyltransferase (KAT) domain.[1]

  • Substrates: Unmodified tRNA, Acetyl-CoA, and S-adenosylmethionine (SAM).

  • Product: 5-carboxymethyluridine (B57136) (cm⁵U)-modified tRNA.

The exact mechanism is complex, involving radical-based chemistry and the shuttling of an acetate (B1210297) group between the two domains of Elp3.[1]

Step 2: Modification of the Carboxymethyl Group

The cm⁵U intermediate is further modified. For the synthesis of the methylated form, 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U), the Trm9-Trm112 complex is responsible.

  • Enzyme: Trm9-Trm112 methyltransferase complex.[2]

  • Catalytic Subunit: Trm9.

  • Substrates: cm⁵U-modified tRNA, S-adenosylmethionine (SAM).

  • Product: 5-methoxycarbonylmethyluridine (mcm⁵U)-modified tRNA.[2][3]

For the aminocarbonylmethyl variant, the enzymatic machinery is less clearly defined but results in the formation of 5-carbamoylmethyluridine (B1230082) (ncm⁵U).

Step 3: Thiolation

The final step is the replacement of the oxygen atom at the C2 position of the uridine with a sulfur atom. This thiolation reaction is carried out by the Ctu1-Ctu2 complex, with the sulfur ultimately derived from cysteine.

Experimental Protocols

This section provides detailed methodologies for the purification of the required enzymes and for performing the enzymatic reactions in vitro.

Purification of Recombinant Enzyme Complexes

3.1.1. Purification of the Trm9-Trm112 Complex from E. coli

This protocol is adapted from established methods for co-expressing and purifying the Trm9-Trm112 complex.[6]

  • Expression: Co-transform E. coli BL21(DE3) cells with plasmids encoding His-tagged Trm9 and untagged Trm112. Grow the cells in 2xYT medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate for 4 hours at 28°C.

  • Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer (20 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM β-mercaptoethanol). Lyse the cells by sonication.

  • Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) column. Wash the column extensively with lysis buffer containing 20 mM imidazole.

  • Elution: Elute the Trm9-Trm112 complex with lysis buffer containing 250 mM imidazole.

  • Gel Filtration: As a final purification step, apply the eluted protein to a Superdex 75 gel filtration column equilibrated in storage buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). Pool the fractions containing the heterodimeric complex.

3.1.2. Purification of the Ctu1-Ctu2 Complex from S. cerevisiae

Direct recombinant expression of the Ctu1-Ctu2 complex is challenging due to the insolubility of Ctu2.[4] An effective method involves the purification of a tagged Ctu1 from yeast, which will co-purify its partner Ctu2.

  • Yeast Strain: Use a S. cerevisiae strain expressing Ctu1 with a C-terminal Tandem Affinity Purification (TAP) tag.

  • Cell Growth and Lysis: Grow the yeast cells in YPD medium to mid-log phase. Harvest the cells and lyse them by bead beating in a suitable lysis buffer.

  • Affinity Purification: Clarify the lysate by centrifugation. Apply the supernatant to IgG-sepharose beads to bind the Protein A moiety of the TAP tag. Wash the beads extensively.

  • TEV Cleavage: Elute the complex by cleaving the tag with TEV protease. The eluate will contain the Ctu1-Ctu2 complex.

In Vitro Enzymatic Synthesis

3.2.1. Substrate Preparation: Unmodified tRNA

Unmodified tRNA transcripts can be generated by in vitro transcription using T7 RNA polymerase from a DNA template. Alternatively, total tRNA can be isolated from a yeast strain deleted for the initial modifying enzyme, e.g., elp3Δ, to obtain a substrate lacking the cm⁵U modification.

3.2.2. In Vitro Thiolation Assay

This assay is designed to detect the thiolation of a suitable tRNA substrate.[4][7]

  • Reaction Mixture: In a final volume of 50 µL, combine:

    • Purified Ctu1-Ctu2 complex (immunoprecipitated on beads or eluted).

    • Purified Nfs1 (as the cysteine desulfurase).

    • 1-5 µg of in vitro transcribed tRNA (e.g., tRNALys(UUU)).

    • 1 mM ATP.

    • 2 mM L-cysteine.

    • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT).

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Product Analysis: Extract the tRNA from the reaction mixture using phenol-chloroform extraction and ethanol (B145695) precipitation. Analyze the product by APM-polyacrylamide gel electrophoresis (APM-PAGE) followed by Northern blotting with a probe specific for the tRNA of interest. The thiolated tRNA will exhibit retarded migration on the APM gel.

3.2.3. In Vitro Methyltransferase Assay

This assay measures the methylation of cm⁵U-tRNA by the Trm9-Trm112 complex.[3]

  • Substrate: Use total tRNA isolated from a trm9Δ yeast strain, which is enriched in the cm⁵U intermediate.

  • Reaction Mixture: In a final volume of 50 µL, combine:

    • 1-5 pmol of purified Trm9-Trm112 complex.

    • 1 µg of trm9Δ tRNA.

    • 10 µM S-adenosylmethionine (SAM), including [³H]-labeled SAM for radioactive detection.

    • Methyltransferase Buffer (50 mM Phosphate buffer pH 7.5, 0.1 mM EDTA, 10 mM MgCl₂, 10 mM NH₄Cl, 0.1 mg/ml BSA).

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Product Analysis: Stop the reaction and spot the mixture onto filter paper. Precipitate the tRNA with trichloroacetic acid (TCA) and wash to remove unincorporated [³H]-SAM. Measure the incorporated radioactivity by scintillation counting.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of tRNA modifications.[3][8]

  • tRNA Digestion: The purified, modified tRNA is completely digested to its constituent nucleosides using a cocktail of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase.

  • LC Separation: The resulting nucleoside mixture is separated by reversed-phase high-performance liquid chromatography (HPLC).

  • MS/MS Detection: The eluting nucleosides are analyzed by a tandem quadrupole mass spectrometer operating in dynamic multiple reaction monitoring (DMRM) mode. This allows for the specific detection and quantification of each modified nucleoside, including acp³s²U and its precursors.[3][8]

Data Presentation

Table 1: Enzymes Involved in this compound Synthesis
Step Enzyme Complex Catalytic Subunit Function Required Co-factors
1Elongator (Elp1-6)Elp3Carboxymethylation of U34Acetyl-CoA, SAM
2Trm9-Trm112Trm9Methylation of cm⁵USAM
3Ctu1-Ctu2Ctu1/Ctu2Thiolation of C2 of UridineATP, Cysteine
Table 2: Apparent Kinetic Properties of Trm9-Trm112
Enzyme Substrate Apparent Km Apparent kcat
Trm9-Trm112Total tRNA from elp1ΔData not availableData not available

Note: The use of total tRNA as a substrate provides apparent kinetic properties due to the presence of both substrate and non-substrate tRNAs, the latter of which may have inhibitory effects.[3]

Visualizations

Diagram 1: Enzymatic Synthesis Pathway of mcm⁵s²U

Enzymatic_Synthesis_of_mcm5s2U cluster_0 Step 1: Carboxymethylation cluster_1 Step 2: Methylation cluster_2 Step 3: Thiolation tRNA_unmod Unmodified tRNA (U34) Elongator Elongator Complex (Elp1-6) tRNA_unmod->Elongator tRNA_cm5U cm⁵U-tRNA Elongator->tRNA_cm5U Acetyl-CoA, SAM Trm9_Trm112 Trm9-Trm112 Complex tRNA_cm5U->Trm9_Trm112 tRNA_mcm5U mcm⁵U-tRNA Trm9_Trm112->tRNA_mcm5U SAM Ctu1_Ctu2 Ctu1-Ctu2 Complex + Nfs1/Urm1 tRNA_mcm5U->Ctu1_Ctu2 tRNA_mcm5s2U mcm⁵s²U-tRNA Ctu1_Ctu2->tRNA_mcm5s2U Cysteine, ATP

Caption: The sequential enzymatic pathway for the synthesis of 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U).

Diagram 2: Experimental Workflow for In Vitro Synthesis and Analysis

In_Vitro_Workflow cluster_purification Enzyme Preparation cluster_synthesis Sequential Enzymatic Reactions cluster_analysis Product Analysis purify_elongator Purify Elongator Complex step1 Carboxymethylation (Elongator) purify_elongator->step1 purify_trm9 Purify Trm9-Trm112 step2 Methylation (Trm9-Trm112) purify_trm9->step2 purify_ctu Purify Ctu1-Ctu2/Nfs1 step3 Thiolation (Ctu1-Ctu2) purify_ctu->step3 start_tRNA Unmodified tRNA Substrate start_tRNA->step1 step1->step2 step2->step3 apm_page APM-PAGE & Northern Blot step3->apm_page lc_ms LC-MS/MS Analysis step3->lc_ms

Caption: A logical workflow for the in vitro enzymatic synthesis and analysis of modified tRNA.

Conclusion

The enzymatic synthesis of this compound is a testament to the complexity and precision of cellular processes. While the key enzymatic players have been identified, this guide highlights the need for further research to fully reconstitute the entire pathway in vitro and to determine the kinetic parameters of each step. A complete understanding of this pathway is not only fundamental to the field of RNA biology but also holds potential for the development of novel therapeutics that target protein translation in various diseases. The protocols and workflows presented herein provide a solid foundation for researchers to further investigate this intricate and vital biochemical process.

References

The Pivotal Role of 2-Thiouridine Derivatives in tRNA: A Technical Guide to Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological significance of 2-thiouridine (B16713) (s²U) derivatives in transfer RNA (tRNA). Addressed to researchers, scientists, and professionals in drug development, this document delves into the intricate biosynthesis, crucial functions, and disease implications of these essential tRNA modifications. Through a detailed examination of current research, this guide aims to illuminate the multifaceted roles of s²U derivatives in maintaining translational fidelity and cellular homeostasis.

Introduction: The Importance of Post-Transcriptional Modifications

Transfer RNAs are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. Their function is critically dependent on a vast array of post-transcriptional modifications. Among these, the thiolation of uridine (B1682114) at the C2 position to form 2-thiouridine (s²U) and its derivatives is a universally conserved modification that plays a profound role in ensuring the accuracy and efficiency of translation. These modifications are particularly prevalent at the wobble position (34) of the anticodon loop in tRNAs for glutamine, lysine, and glutamic acid, as well as at position 54 in the T-loop of tRNAs in thermophilic organisms.[1][2]

Biosynthesis of 2-Thiouridine Derivatives: A Multi-Domain Perspective

The biosynthesis of 2-thiouridine is a complex enzymatic process that varies across the domains of life, involving distinct pathways in bacteria, archaea, and in the cytoplasm and mitochondria of eukaryotes. A common initial step in bacteria and eukaryotes is the mobilization of sulfur from L-cysteine by cysteine desulfurases, such as IscS and Nfs1, which generates a persulfide intermediate.[3]

Bacterial Pathway

In bacteria like Escherichia coli, the biosynthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U) involves a sulfur relay system. The persulfide sulfur from IscS is transferred through a series of sulfur-carrier proteins, including TusA, TusBCD, and TusE, to the tRNA-thiouridylase MnmA, which catalyzes the final thiolation step.[2][4] This pathway is generally considered to be independent of iron-sulfur ([Fe-S]) clusters.[3][4]

Eukaryotic Cytosolic Pathway

In the cytosol of eukaryotes, the formation of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) is dependent on an iron-sulfur cluster and involves a ubiquitin-like modification system.[1][2][3] Key players in this pathway in yeast (Saccharomyces cerevisiae) include the cysteine desulfurase Nfs1, the ubiquitin-activating enzyme-like Uba4, the ubiquitin-related modifier Urm1, and the Tum1, Ncs2, and Ncs6 proteins.[1][5] The human homologs include MOCS3 (homologous to Uba4) and ATPBD3/CTU2 (homologous to Ncs6/Ncs2).[1]

Eukaryotic Mitochondrial Pathway

The mitochondrial pathway for 2-thiouridine synthesis is distinct from the cytosolic pathway and is independent of [Fe-S] clusters.[1][2] In yeast and mammals, the mitochondrial cysteine desulfurase Nfs1 and the tRNA-specific 2-thiouridylase 1 (Mtu1), a homolog of the bacterial MnmA, are responsible for the 2-thiolation of mitochondrial tRNAs.[3][6] In mammals, this results in the formation of 5-taurinomethyl-2-thiouridine (τm⁵s²U).[2][6]

Archaeal and Thermophile Pathways

In thermophilic bacteria such as Thermus thermophilus, 2-thioribothymidine (s²T) at position 54 is crucial for tRNA stability at high temperatures.[7] The TtuA/TtuB pathway is responsible for this modification and involves the cysteine desulfurases IscS or SufS, the modification enzyme TtuA, a small ubiquitin-like sulfur carrier TtuB, and an activating enzyme TtuC.[1][2][7]

Functional Significance of 2-Thiouridine Derivatives

The presence of 2-thiouridine derivatives in tRNA has profound implications for various aspects of protein synthesis and cellular function.

Enhancing Translational Accuracy and Efficiency

The primary role of 2-thiouridine at the wobble position (U34) is to ensure accurate and efficient codon recognition.[2] The 2-thio group restricts the conformation of the uridine base, promoting the C3'-endo form of the ribose sugar.[3] This conformational rigidity enhances base pairing with adenosine (B11128) (A) in the third position of the codon and prevents mispairing with guanosine (B1672433) (G), thereby improving the fidelity of translation.[3][4] The lack of this modification can lead to translational frameshifting.[8]

Stabilizing tRNA Structure

The 2-thio modification also contributes to the overall structural stability of the tRNA molecule.[1][4] In thermophilic organisms, the presence of 2-thioribothymidine at position 54 (m⁵s²U54) is essential for maintaining the L-shaped tertiary structure of tRNA at elevated temperatures, which is critical for their survival.[3][7]

Role in Cellular Stress Response and Metabolism

Recent studies have revealed a link between tRNA thiolation and cellular stress responses. In Saccharomyces cerevisiae, defects in tRNA thiolation can confer resistance to endoplasmic reticulum stress.[9] The levels of 2-thiouridine modifications can be dynamically regulated in response to environmental conditions, such as temperature and nutrient availability.[10][11] For instance, in Bacillus subtilis, the level of s²U-modified tRNA serves as a marker for sulfur availability.[11] Furthermore, the tRNA thiolation pathway in E. coli has been shown to modulate the intracellular redox state.[]

Quantitative Data on the Impact of 2-Thiouridine Derivatives

The functional consequences of 2-thiouridine modifications have been quantified in several studies, highlighting their significant impact on molecular interactions and stability.

ParameterModificationOrganism/SystemQuantitative EffectReference
Binding Affinity cmnm⁵s²U34 in tRNA¹ GlnE. coli10-fold increase in binding affinity to glutaminyl-tRNA synthetase (GlnRS) compared to unmodified tRNA.[3]
Thermodynamic Stability s²U in a model RNA duplexIn vitro11.7°C increase in melting temperature (Tm) compared to the unmodified duplex.[4]
Thermodynamic Stability s²U in a model RNA duplexIn vitroStabilization by 2.0 kcal/mol compared to the unmodified duplex.[4]
GTP Hydrolysis Rate s²U in Gln-tRNA GlnE. coli5-fold increase in the rate of GTP hydrolysis by EF-Tu.[3]
Translation Rate mcm⁵s²U₃₄S. cerevisiaeLoss of modification leads to increased ribosome occupancy (slower decoding) at cognate CAA and AAA codons.[13]

Experimental Protocols

A variety of experimental techniques are employed to study 2-thiouridine modifications in tRNA. Below are outlines of key methodologies.

tRNA Isolation and Purification

Objective: To isolate total tRNA or a specific tRNA species for subsequent analysis.

Methodology:

  • Cell Lysis and Phenol Extraction: Cells are lysed, and total RNA is extracted using acidic phenol-chloroform to enrich for small RNAs.

  • Anion Exchange Chromatography: Total RNA is fractionated using anion exchange chromatography (e.g., DEAE-cellulose) to separate tRNA from other RNA species.

  • Polyacrylamide Gel Electrophoresis (PAGE): For purification of specific tRNA species, total tRNA is separated on a denaturing polyacrylamide gel. The band corresponding to the tRNA of interest is excised and the tRNA is eluted.

  • Hybridization-based Purification: A biotinylated DNA oligonucleotide complementary to the target tRNA is used to capture the specific tRNA from a total tRNA pool. The captured tRNA is then eluted.

Analysis of 2-Thiouridine Modification

Objective: To detect and quantify the presence of 2-thiouridine derivatives in tRNA.

Methodology 1: Mass Spectrometry (LC-MS/MS)

  • Enzymatic Digestion: Purified tRNA is digested into single nucleosides using enzymes like nuclease P1 and phosphodiesterase I.

  • Liquid Chromatography (LC): The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC).

  • Tandem Mass Spectrometry (MS/MS): The separated nucleosides are identified and quantified based on their mass-to-charge ratio and fragmentation patterns.

Methodology 2: APM-Northern Blotting

  • RNA Electrophoresis with APM: Total RNA or purified tRNA is resolved on a denaturing polyacrylamide gel containing (N-acryloylamino)phenylmercuric chloride (APM). APM specifically retards the migration of thiolated tRNAs.

  • Northern Blotting: The separated RNA is transferred to a nylon membrane.

  • Hybridization: The membrane is hybridized with a labeled DNA or RNA probe specific for the tRNA of interest.

  • Detection and Quantification: The hybridization signal is detected, and the ratio of the shifted (thiolated) to the unshifted (unthiolated) band is quantified to determine the modification status.

In Vitro Reconstitution of tRNA Thiolation

Objective: To biochemically characterize the enzymatic pathway of 2-thiouridine synthesis.

Methodology:

  • Recombinant Protein Expression and Purification: The enzymes involved in the thiolation pathway are expressed recombinantly and purified.

  • In Vitro Transcription of tRNA: The unmodified tRNA substrate is generated by in vitro transcription.

  • Thiolation Reaction: The purified enzymes, unmodified tRNA, sulfur donor (e.g., L-cysteine), ATP, and other necessary cofactors are incubated together under anaerobic conditions.

  • Analysis of Modification: The reaction product is analyzed for the presence of the 2-thiouridine modification using methods like APM-Northern blotting or mass spectrometry.

Functional Analysis using Ribosome Profiling

Objective: To assess the impact of 2-thiouridine modifications on translation elongation dynamics in vivo.

Methodology:

  • Cell Culture and Lysis: Wild-type and mutant cells lacking a specific 2-thiouridine modification are cultured and lysed under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: The lysates are treated with RNase to digest mRNA not protected by ribosomes.

  • Ribosome-Protected Fragment (RPF) Isolation: Ribosome-mRNA complexes are isolated, and the RPFs are purified.

  • Library Preparation and Deep Sequencing: The RPFs are converted into a cDNA library and sequenced using next-generation sequencing.

  • Data Analysis: The sequencing reads are mapped to the transcriptome to determine the ribosome occupancy at each codon, revealing sites of translational pausing.

Visualizing the Pathways and Workflows

To better illustrate the complex processes described, the following diagrams have been generated using the DOT language.

Biosynthesis Pathways

Biosynthesis_Pathways cluster_bacteria Bacterial (E. coli) mnm⁵s²U Pathway cluster_eukaryotic_cyto Eukaryotic Cytosolic (Yeast) mcm⁵s²U Pathway cluster_eukaryotic_mito Eukaryotic Mitochondrial τm⁵s²U Pathway L_Cysteine_b L-Cysteine IscS IscS (Cysteine Desulfurase) L_Cysteine_b->IscS TusA TusA IscS->TusA TusBCD TusBCD TusA->TusBCD TusE TusE TusBCD->TusE MnmA MnmA TusE->MnmA tRNA_b tRNA MnmA->tRNA_b mnm⁵s²U L_Cysteine_e L-Cysteine Nfs1_c Nfs1 L_Cysteine_e->Nfs1_c Tum1 Tum1 Nfs1_c->Tum1 Uba4 Uba4 (E1-like) Urm1 Urm1 (Ub-like) Uba4->Urm1 activates Ncs6_Ncs2 Ncs6/Ncs2 Urm1->Ncs6_Ncs2 Tum1->Urm1 transfers S tRNA_e tRNA Ncs6_Ncs2->tRNA_e mcm⁵s²U L_Cysteine_m L-Cysteine Nfs1_m Nfs1 L_Cysteine_m->Nfs1_m Mtu1 Mtu1 (MnmA homolog) Nfs1_m->Mtu1 tRNA_m tRNA Mtu1->tRNA_m τm⁵s²U

Caption: Overview of 2-thiouridine derivative biosynthesis pathways.

Experimental Workflows

Experimental_Workflows cluster_ms Mass Spectrometry Workflow for Modification Analysis cluster_apm APM-Northern Blot Workflow for Thiolation Status tRNA_iso_ms tRNA Isolation tRNA_digest Enzymatic Digestion to Nucleosides tRNA_iso_ms->tRNA_digest hplc HPLC Separation tRNA_digest->hplc msms Tandem Mass Spectrometry (MS/MS) hplc->msms data_analysis_ms Data Analysis: Identification & Quantification msms->data_analysis_ms rna_ext Total RNA Extraction apm_page APM-PAGE rna_ext->apm_page northern Northern Transfer apm_page->northern hybrid Probe Hybridization northern->hybrid detect Detection & Quantification hybrid->detect

Caption: Workflows for analyzing 2-thiouridine modifications in tRNA.

2-Thiouridine Modifications and Human Disease

Given the critical role of 2-thiouridine derivatives in ensuring translational fidelity, it is not surprising that defects in their biosynthesis are associated with human diseases. Deficiencies in mitochondrial tRNA modifications, including the lack of τm⁵s²U, have been linked to mitochondrial disorders such as Myoclonic Epilepsy with Ragged-Red Fibers (MERRF).[2] The absence of this modification in mitochondrial tRNALys leads to a severe defect in mitochondrial protein synthesis.[5] Furthermore, dysregulation of tRNA modifications has been implicated in a range of other conditions, including neurological disorders and cancer, highlighting the importance of these modifications in maintaining human health.[14]

Conclusion and Future Directions

The 2-thiouridine derivatives in tRNA are not mere decorations but are fundamental for the accurate and efficient translation of the genetic code. Their biosynthesis involves intricate and evolutionarily diverse pathways, and their presence significantly impacts tRNA structure, function, and the cellular response to stress. The quantitative and methodological data presented in this guide underscore the profound biological significance of these modifications.

Future research will likely focus on further elucidating the regulatory networks that control tRNA thiolation in response to different cellular cues. A deeper understanding of the interplay between tRNA modifications and human diseases will also be crucial for the development of novel diagnostic and therapeutic strategies. The continued development of sensitive and high-throughput analytical techniques will be instrumental in advancing our knowledge of the dynamic world of the epitranscriptome.

References

Unraveling the Synthesis of 5-Aminocarbonylmethyl-2-thiouridine: A Technical Guide to the Genes and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate world of post-transcriptional tRNA modifications is essential for translational fidelity and efficiency. Among these, the modification at the wobble position of the anticodon is critical for accurate codon recognition. This technical guide delves into the identification and function of the genes responsible for the biosynthesis of 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U) and its derivatives, a key modification ensuring proteome integrity. While the user's query specified "5-Aminocarbonylmethyl-2-thiouridine," the scientific literature predominantly refers to the closely related and biochemically sequential modifications: 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U), 5-aminomethyl-2-thiouridine (nm⁵s²U), and 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U). This guide will focus on the well-characterized pathways leading to these vital tRNA modifications.

Core Genes and Enzymatic Players

The biosynthesis of nm⁵s²U and its methylated form, mnm⁵s²U, is a multi-step process involving a conserved set of enzymes. The pathway differs slightly between Gram-negative and Gram-positive bacteria, primarily in the final steps of modification.

The Initial Step: The MnmE (GidA) and MnmG Complex

The journey to nm⁵s²U begins with the action of the heterodimeric MnmE-MnmG complex. This complex catalyzes the addition of a carboxymethylaminomethyl group to 2-thiouridine (B16713) (s²U) at the wobble position (U34) of specific tRNAs, forming cmnm⁵s²U.[1][2] MnmE is a GTPase, and its GTP hydrolysis activity is crucial for the modification reaction.[3] MnmG is a flavin-dependent enzyme.[1] The complex can utilize either glycine (B1666218) or ammonium (B1175870) as a substrate, leading to the formation of cmnm⁵U or nm⁵U, respectively.[2][4]

The Bifunctional MnmC in Gram-Negative Bacteria

In Gram-negative bacteria like Escherichia coli, the conversion of cmnm⁵s²U to the final mnm⁵s²U is carried out by the bifunctional enzyme MnmC.[2][5][6] MnmC possesses two distinct catalytic domains:

  • An FAD-dependent oxidoreductase domain (MnmC(o)) : This C-terminal domain removes the carboxymethyl group from cmnm⁵s²U to yield nm⁵s²U.[2]

  • An S-adenosyl-L-methionine (SAM)-dependent methyltransferase domain (MnmC(m)) : The N-terminal domain then methylates nm⁵s²U to produce mnm⁵s²U.[2]

The MnmM Methyltransferase in Gram-Positive Bacteria

Gram-positive bacteria and plants lack a clear ortholog of the bifunctional MnmC. Instead, they employ a different enzyme, MnmM (formerly known as YtqB), to catalyze the final methylation step.[6][7] MnmM is a SAM-dependent methyltransferase that specifically converts nm⁵s²U to mnm⁵s²U.[6][7] The enzyme responsible for the conversion of cmnm⁵s²U to nm⁵s²U in these organisms is a more recent discovery, identified as MnmL, a member of the radical SAM superfamily.[8]

Related Pathways: The Elongator Complex and Trm9/Trm112

While not directly involved in the synthesis of nm⁵s²U, the Elongator complex and the Trm9-Trm112 complex are responsible for the synthesis of the related modification 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U). The Elongator complex, with its catalytic subunit Elp3, is a lysine (B10760008) acetyltransferase that plays a role in the initial carboxymethylation of uridine (B1682114).[9][10][11][12] Subsequently, the Trm9-Trm112 methyltransferase complex catalyzes the methylation of 5-carboxymethyluridine (B57136) (cm⁵U) to form 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U).[13] Trm112 acts as a protein activator for several methyltransferases, including Trm9.[13]

Quantitative Data

The following table summarizes key kinetic parameters for some of the enzymes involved in these modification pathways.

EnzymeOrganismSubstrateK_m (μM)k_cat (s⁻¹)Reference
MnmCE. colitRNA(cmnm⁵s²U)2.8 ± 0.50.018 ± 0.001[5]
MnmCE. colitRNA(nm⁵s²U)0.3 ± 0.10.015 ± 0.001[5]
MnmMB. subtilistRNA(nm⁵s²U)N/AN/A[6][7]

Experimental Protocols

In Vitro Reconstitution of the MnmE-MnmG Reaction

This protocol is adapted from the in vitro reconstitution of the E. coli MnmEG reaction.[1]

Materials:

  • Purified MnmE and MnmG proteins

  • Total tRNA isolated from a ΔmnmEE. coli strain (as the hypomodified substrate)

  • Glycine

  • Methylene tetrahydrofolate (CH₂-THF)

  • Reduced FAD

  • Dithiothreitol (DTT)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT)

  • HPLC-HRMS system for analysis

Procedure:

  • Set up the reaction mixture in an anaerobic glovebox to prevent oxidation of FAD and CH₂-THF.

  • The reaction mixture should contain the purified MnmE and MnmG proteins, the hypomodified tRNA substrate, glycine, CH₂-THF, reduced FAD, and DTT in the reaction buffer.

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Stop the reaction and purify the tRNA from the reaction mixture.

  • Digest the purified tRNA into nucleosides using appropriate nucleases (e.g., nuclease P1 and alkaline phosphatase).

  • Analyze the resulting nucleosides by HPLC-High Resolution Mass Spectrometry (HPLC-HRMS) to detect the formation of cmnm⁵s²U.

MnmC Enzymatic Assay

This protocol is based on the kinetic analysis of E. coli MnmC.[2][5]

Materials:

  • Purified MnmC protein (or individual MnmC(o) and MnmC(m) domains)

  • tRNA substrate containing cmnm⁵s²U (for MnmC(o) activity) or nm⁵s²U (for MnmC(m) activity)

  • FAD (for MnmC(o) activity)

  • S-adenosyl-L-methionine (SAM) (for MnmC(m) activity)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM ammonium acetate, 3% glycerol)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, tRNA substrate, and either FAD (for the oxidoreductase assay) or SAM (for the methyltransferase assay).

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the purified MnmC protein.

  • Incubate at 37°C for a defined period (e.g., 60-90 seconds for kinetic studies).

  • Stop the reaction by adding a solution of 0.3 M sodium acetate, pH 5.2.

  • Analyze the tRNA modification status by HPLC to determine the conversion of the substrate to the product.

MnmM Methyltransferase Assay

This protocol is derived from the characterization of Bacillus subtilis MnmM.[7]

Materials:

  • Purified MnmM protein

  • Total tRNA isolated from a ΔytqB (mnmM) B. subtilis strain (containing nm⁵s²U)

  • S-adenosyl-L-methionine (SAM), which can be radiolabeled (e.g., [³H]-SAM) for a radioactive assay

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Method for detecting methylation (e.g., scintillation counting for radioactive assays or HPLC-MS for non-radioactive assays)

Procedure:

  • Combine the purified MnmM protein, the tRNA substrate, and SAM in the reaction buffer.

  • Incubate the reaction at 37°C for a suitable duration.

  • If using a radioactive assay, spot the reaction mixture onto filter paper, wash to remove unincorporated [³H]-SAM, and measure the incorporated radioactivity using a scintillation counter.

  • Alternatively, the tRNA can be purified, digested to nucleosides, and analyzed by HPLC-MS to detect the formation of mnm⁵s²U.

Quantification of tRNA Modifications by LC-MS

This is a general protocol for the analysis of tRNA modifications.[14][15][][17][18]

Materials:

  • Purified total tRNA from the cells of interest

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a liquid chromatography system)

  • Standards for the modified nucleosides to be quantified (if available)

Procedure:

  • Hydrolyze the purified tRNA to individual nucleosides by sequential digestion with nuclease P1 and bacterial alkaline phosphatase.

  • Separate the nucleosides using reversed-phase HPLC.

  • Detect and quantify the individual nucleosides using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-fragment ion transitions are monitored for each nucleoside.

  • Normalize the abundance of modified nucleosides to the abundance of one of the canonical nucleosides (e.g., adenosine) to account for variations in sample loading.

Gene Knockout via CRISPR-Cas9

This is a generalized workflow for creating gene knockouts.[19][20][21][22]

Materials:

  • A suitable CRISPR-Cas9 expression vector (e.g., pX459)

  • Oligonucleotides for the guide RNAs (gRNAs) targeting the gene of interest

  • The host cell line to be modified

  • Transfection reagent

  • Media for cell culture and selection

  • Reagents for genomic DNA extraction, PCR, and sequencing

Procedure:

  • Design gRNAs: Design two or more gRNAs targeting the gene to be knocked out.

  • Clone gRNAs into CRISPR vector: Anneal the gRNA oligonucleotides and ligate them into the BbsI-digested CRISPR-Cas9 vector.

  • Transform and verify vector: Transform the ligated vector into competent E. coli, select positive colonies, and verify the correct insertion of the gRNA sequence by Sanger sequencing.

  • Transfect host cells: Transfect the validated CRISPR-Cas9-gRNA plasmid into the target host cells.

  • Select and isolate clones: Select for transfected cells (e.g., using puromycin (B1679871) resistance if using pX459) and isolate single-cell clones.

  • Screen for knockouts: Expand the clones and screen for the desired gene knockout by genomic PCR to detect the deletion and/or by immunoblotting to confirm the absence of the protein product. Sequence the targeted genomic region to confirm the mutation.

Visualizations

Biosynthesis_of_mnm5s2U Biosynthesis Pathway of mnm⁵s²U cluster_gram_negative Gram-Negative Bacteria (e.g., E. coli) cluster_gram_positive Gram-Positive Bacteria (e.g., B. subtilis) U34 tRNA(s²U34) cmnm5s2U_neg tRNA(cmnm⁵s²U34) U34->cmnm5s2U_neg MnmE-MnmG + Glycine nm5s2U_neg tRNA(nm⁵s²U34) cmnm5s2U_neg->nm5s2U_neg MnmC(o) mnm5s2U_neg tRNA(mnm⁵s²U34) nm5s2U_neg->mnm5s2U_neg MnmC(m) + SAM U34_pos tRNA(s²U34) cmnm5s2U_pos tRNA(cmnm⁵s²U34) U34_pos->cmnm5s2U_pos MnmE-MnmG + Glycine nm5s2U_pos tRNA(nm⁵s²U34) cmnm5s2U_pos->nm5s2U_pos MnmL mnm5s2U_pos tRNA(mnm⁵s²U34) nm5s2U_pos->mnm5s2U_pos MnmM + SAM

Caption: Biosynthesis pathways of mnm⁵s²U in bacteria.

experimental_workflow Experimental Workflow for Gene Function Analysis start Start gene_knockout Gene Knockout (e.g., CRISPR-Cas9) start->gene_knockout protein_expression Protein Expression and Purification start->protein_expression tRNA_isolation tRNA Isolation from Wild-Type and Knockout Strains gene_knockout->tRNA_isolation lc_ms LC-MS Analysis of tRNA Modifications tRNA_isolation->lc_ms data_analysis Data Analysis and Functional Conclusion lc_ms->data_analysis biochemical_assay In Vitro Biochemical Assay protein_expression->biochemical_assay biochemical_assay->data_analysis end End data_analysis->end

Caption: Workflow for characterizing gene function.

References

An In-depth Technical Guide to 5-Aminocarbonylmethyl-2-thiouridine: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminocarbonylmethyl-2-thiouridine, chemically known as 5-Carbamoylmethyl-2-thiouridine (B14749067) (ncm5s2U), is a post-transcriptionally modified nucleoside found in the wobble position (position 34) of the anticodon loop of transfer RNA (tRNA). This modification is crucial for maintaining translational fidelity and efficiency. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological role of this compound, including available experimental data and its significance in cellular processes.

Chemical Structure and Properties

This compound is a derivative of the nucleoside uridine, featuring a carbamoylmethyl group at the C5 position of the pyrimidine (B1678525) ring and a sulfur atom replacing the oxygen at the C2 position.

Chemical Structure:

Chemical structure of 5-Carbamoylmethyl-2-thiouridine

Image Source: ChEBI

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. The data is primarily derived from the characterization of the compound isolated from human urine.[1][2]

PropertyValueReference
Synonyms 5-Carbamoylmethyl-2-thiouridine, ncm5s2U[1]
Molecular Formula C11H15N3O6S[1]
Molecular Weight 317.32 g/mol [1]
Appearance Crystalline solid[3] (for 2-thiouridine)
UV λmax (pH 7) 219 nm, 273 nm[1][2]
Solubility Soluble in organic solvents like ethanol, DMSO, and DMF. Moderately soluble in aqueous buffers like PBS (pH 7.2).[3] (for 2-thiouridine)
pKa (N3-H) ~8.1 (estimated based on 2-thiouridine)[4]
Spectroscopic Data

The ¹H NMR spectrum of this compound in D₂O shows characteristic signals for the protons of the ribose sugar and the pyrimidine base.[2]

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
6-H7.84s
1'-H5.96dJ = 4.3
3', 4', 5'-H3.5 - 4.5m
-CH₂-3.35s

Electron impact mass spectrometry (EI-MS) of the penta-trimethylsilyl derivative of this compound shows a characteristic (M-CH₃)⁺ ion peak at m/z 646.[2]

Biological Significance and Signaling Pathway

This compound is a vital component of the translational machinery, specifically found at the wobble position of tRNAs for glutamine, lysine, and glutamic acid.[5] Its presence ensures the accurate decoding of mRNA codons, particularly those ending in A or G, thereby preventing missense errors and frameshifting during protein synthesis.[6][7]

The biosynthesis of this compound is a complex, multi-step enzymatic process that is part of the broader tRNA modification pathway. In eukaryotes, the formation of the 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U) modification, a related compound, involves the Elongator complex and the Trm9/Trm112 methyltransferase complex.[5][6][7] The accumulation of ncm5s2U has been observed in mutants lacking the Trm9 methyltransferase, suggesting that ncm5s2U may be a precursor or a related intermediate in the formation of other modified uridines.[6][7]

The following diagram illustrates a simplified logical workflow for the biosynthesis and function of this compound (ncm5s2U) and related modifications at the tRNA wobble position.

tRNA_Modification_Pathway cluster_synthesis Biosynthesis of Wobble Uridine Modifications cluster_function Function in Translation Uridine_tRNA Uridine at wobble position (U34) in tRNA Thiolation Thiolation (e.g., by MnmA in bacteria) Uridine_tRNA->Thiolation Step 1 s2U_tRNA 2-Thiouridine (s2U) in tRNA Thiolation->s2U_tRNA Side_Chain_Addition Addition of Carbamoylmethyl Side Chain s2U_tRNA->Side_Chain_Addition Step 2 ncm5s2U_tRNA 5-Carbamoylmethyl-2-thiouridine (ncm5s2U) in tRNA Side_Chain_Addition->ncm5s2U_tRNA Methylation Methylation (e.g., Trm9/Trm112 in yeast) ncm5s2U_tRNA->Methylation Step 3 (in some pathways) Modified_tRNA Mature tRNA with ncm5s2U/mcm5s2U mcm5s2U_tRNA 5-Methoxycarbonylmethyl-2-thiouridine (mcm5s2U) in tRNA Methylation->mcm5s2U_tRNA Codon_Recognition Accurate Codon Recognition at Ribosome A-site Modified_tRNA->Codon_Recognition Protein_Synthesis Fidelity and Efficiency of Protein Synthesis Codon_Recognition->Protein_Synthesis

Biosynthesis and function of ncm5s2U.

Experimental Protocols

Isolation of 5-Carbamoylmethyl-2-thiouridine from Human Urine[1][2]

This protocol is adapted from the method described by Chheda et al. (1999).

Materials:

  • 24-hour human urine collection

  • Bio-Rad AG 1-X8 resin (formate form)

  • Ammonium (B1175870) formate (B1220265) solutions (varying concentrations)

  • Formic acid

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column

Procedure:

  • Initial Purification: The pooled urine sample is passed through a column of Bio-Rad AG 1-X8 resin in the formate form.

  • Elution: The column is washed with water and then eluted with a stepwise gradient of ammonium formate and formic acid solutions to fractionate the nucleosides.

  • Fraction Collection: Fractions are collected and monitored for UV absorbance to identify those containing nucleosides.

  • HPLC Purification: The fractions containing the target nucleoside are further purified by reverse-phase HPLC. The retention time is compared with an authentic standard of 5-Carbamoylmethyl-2-thiouridine.

  • Lyophilization: The purified fractions are lyophilized to obtain the isolated nucleoside.

Characterization Methods

UV Spectroscopy:

  • The UV absorption spectrum of the isolated compound is recorded in a neutral pH buffer. The characteristic maxima for 5-alkyl-2-thiouridines are observed.[2]

NMR Spectroscopy:

  • The ¹H NMR spectrum is recorded in D₂O on a suitable NMR spectrometer. The chemical shifts and coupling constants are analyzed to confirm the structure.[2]

Mass Spectrometry:

  • For EI-MS analysis, the isolated nucleoside is derivatized to its penta-trimethylsilyl derivative. The mass spectrum is then acquired to determine the molecular weight and fragmentation pattern.[2]

Synthesis

Conclusion

This compound (5-Carbamoylmethyl-2-thiouridine) is a modified nucleoside of significant biological importance. Its presence in the wobble position of specific tRNAs is essential for the accuracy and efficiency of protein synthesis. While detailed quantitative data on its physicochemical properties are still somewhat limited, the available spectroscopic and biological data provide a solid foundation for further research. The development of a robust chemical synthesis for this compound would greatly facilitate future studies into its precise role in cellular processes and its potential as a target for therapeutic intervention. This technical guide serves as a valuable resource for researchers in the fields of molecular biology, biochemistry, and drug development who are interested in the fascinating world of tRNA modifications.

References

The Ubiquitous Presence of 5-Aminocarbonylmethyl-2-thiouridine and Its Derivatives in tRNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, function, and analysis of the modified nucleoside 5-aminocarbonylmethyl-2-thiouridine and its related compounds. These modifications, found at the wobble position of transfer RNA (tRNA), are critical for translational fidelity and efficiency across all domains of life. This document summarizes key quantitative data, details experimental protocols for their study, and provides visual representations of relevant biological pathways and workflows.

Introduction: The Significance of Wobble Uridine (B1682114) Modifications

Transfer RNAs are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. Their function is heavily reliant on a vast array of post-transcriptional modifications, which are particularly abundant in the anticodon loop. Modifications at the wobble position (position 34) of the tRNA anticodon are especially crucial as they modulate the decoding of mRNA codons, ensuring accuracy and efficiency in translation.

Among the most important of these are the derivatives of 5-methyluridine (B1664183) (xm5U), which are widely conserved in prokaryotic tRNAs. These include 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s2U) and its downstream product, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U). In eukaryotes, a related modification, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), is found. These hypermodified nucleosides enhance the stability of the anticodon stem loop, reduce translational frameshifting, and refine codon recognition, thereby preventing errors in protein synthesis.[1]

Natural Occurrence and Distribution

The this compound family of modifications is found at the wobble position (U34) of specific tRNAs across bacteria, archaea, and eukaryotes.

  • Bacteria: In Gram-negative bacteria like Escherichia coli, mnm5s2U is present in tRNAs for glutamine, lysine, and glutamic acid.[2][3] Gram-positive bacteria, such as Bacillus subtilis, also possess mnm5s2U and its precursor cmnm5s2U in tRNAs for glutamine, lysine, and glutamic acid.[4] The presence and relative abundance of these modifications can be influenced by environmental factors, such as sulfur availability.[5]

  • Eukaryotes: In eukaryotes, including yeast (Saccharomyces cerevisiae) and human cells, the related modification mcm5s2U is found in the cytoplasm at the wobble position of tRNAs for glutamine, lysine, and glutamic acid.[6][7][8] These modifications are essential for viability in yeast.[8]

Biosynthesis of this compound Derivatives

The biosynthetic pathways for these complex modifications differ between Gram-negative and Gram-positive bacteria, primarily in the final steps of methyl group addition.

Pathway in Gram-Negative Bacteria (e.g., E. coli)

In E. coli, the biosynthesis of mnm5s2U is a multi-step process involving several key enzymes:

  • Thiolation: The initial step is the conversion of uridine at position 34 to 2-thiouridine (B16713) (s2U), a reaction catalyzed by the MnmA enzyme.[2]

  • Side Chain Addition: The MnmE-MnmG complex then adds a carboxymethylaminomethyl group to the C5 position of the uracil (B121893) base, forming cmnm5s2U.[2][3]

  • Demethylation and Methylation: The bifunctional enzyme MnmC carries out the final two steps. The MnmC(o) domain first removes the carboxymethyl group to yield 5-aminomethyl-2-thiouridine (B1259639) (nm5s2U). Subsequently, the MnmC(m) domain methylates nm5s2U to produce the final product, mnm5s2U.[1][3][9]

G U34 Uridine-34 in tRNA s2U 2-Thiouridine (s²U) U34->s2U Thiolation cmnm5s2U 5-Carboxymethylaminomethyl- 2-thiouridine (cmnm⁵s²U) s2U->cmnm5s2U Side chain addition nm5s2U 5-Aminomethyl-2-thiouridine (nm⁵s²U) cmnm5s2U->nm5s2U Decarboxylation mnm5s2U 5-Methylaminomethyl-2-thiouridine (mnm⁵s²U) nm5s2U->mnm5s2U Methylation MnmA MnmA MnmA->s2U MnmEG MnmE-MnmG complex MnmEG->cmnm5s2U MnmCo MnmC(o) domain MnmCo->nm5s2U MnmCm MnmC(m) domain MnmCm->mnm5s2U

Biosynthesis of mnm⁵s²U in E. coli.
Pathway in Gram-Positive Bacteria (e.g., B. subtilis)

Gram-positive bacteria lack an ortholog of the MnmC enzyme. Instead, they utilize a different enzyme for the final methylation step:

  • Initial Steps: The initial steps of thiolation and side-chain addition to form cmnm5s2U are thought to be similar to those in E. coli, involving MnmA and the MnmE-MnmG complex.

  • Methylation: The key difference lies in the conversion of an intermediate, likely nm5s2U, to mnm5s2U. This step is catalyzed by the methyltransferase MnmM (formerly known as YtqB).[1][9] The enzyme responsible for the conversion of cmnm5s2U to nm5s2U in these organisms is yet to be fully characterized.

Quantitative Data on Natural Occurrence

The abundance of this compound and its derivatives can vary between organisms and in response to different environmental conditions. The following tables summarize available quantitative data.

Table 1: Absolute Quantification of Modified Nucleosides in E. coli and Human (HEK) tRNA

Modified NucleosideE. coli (pmol/µg tRNA)Human HEK Cells (pmol/µg tRNA)
mnm⁵s²U ~0.8Not reported
mcm⁵s²U Not applicable~0.5

Data synthesized from studies employing absolute quantification via mass spectrometry.[10]

Table 2: Relative Abundance of cmnm⁵s²U and mnm⁵s²U in B. subtilis under Varying Sulfur Concentrations

Sulfur Source (Ammonium Sulfate)Relative Level of cmnm⁵s²U (Normalized to Dihydrouridine)Relative Level of mnm⁵s²U (Normalized to Dihydrouridine)
0.1 mM~0.4~0.6
1.0 mM~0.7~1.0
50 mM~0.8~1.2

Data adapted from a study on the impact of sulfur availability on tRNA modifications in B. subtilis. The levels are relative and normalized to the stable modification dihydrouridine (D).

Table 3: Quantification of mcm⁵s²U-Containing tRNA in Eukaryotes under Oxidative Stress

Organism/Cell LineConditionMethodResult
S. cerevisiaeH₂O₂ TreatmentqRT-PCR with γ-toxin~80% loss of mcm⁵s²U-tRNAGlu
Human HEK293T cellsUntreatedqRT-PCR with γ-toxin~70% decrease in tRNAGlu-UUC after γ-toxin treatment

Data from studies using a γ-toxin endonuclease assay coupled with qRT-PCR to quantify the levels of mcm⁵s²U-containing tRNA.[6][7][11]

Experimental Protocols

The detection and quantification of this compound and its derivatives require specialized techniques. Below are detailed methodologies for key experiments.

tRNA Isolation and Hydrolysis for Nucleoside Analysis

A crucial first step for any analysis is the isolation of high-quality tRNA, followed by its complete hydrolysis into individual nucleosides.

Protocol for tRNA Isolation from Bacterial Cells:

  • Cell Lysis: Resuspend bacterial cell pellets in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂) and lyse the cells, typically by sonication or bead beating.

  • Phenol-Chloroform Extraction: Perform a standard phenol-chloroform extraction to remove proteins and lipids. The aqueous phase containing total RNA is retained.

  • Ethanol (B145695) Precipitation: Precipitate the total RNA from the aqueous phase by adding 2.5 volumes of cold ethanol and incubating at -20°C. Pellet the RNA by centrifugation.

  • tRNA Enrichment: Resuspend the RNA pellet in a high-salt buffer (e.g., 1 M NaCl) to selectively precipitate high molecular weight RNA (rRNA, mRNA), leaving the smaller tRNAs in solution. Pellet the high molecular weight RNA by centrifugation.

  • Isopropanol Precipitation: Transfer the supernatant containing the tRNA to a new tube and precipitate with isopropanol.

  • Washing and Resuspension: Wash the tRNA pellet with 70% ethanol, air dry, and resuspend in nuclease-free water.

Protocol for Enzymatic Hydrolysis of tRNA to Nucleosides:

  • Reaction Setup: In a microcentrifuge tube, combine 5-10 µg of purified tRNA with a reaction buffer (e.g., 30 mM sodium acetate, 2 mM ZnCl₂, pH 6.8).

  • Nuclease P1 Digestion: Add Nuclease P1 (to cleave phosphodiester bonds) and incubate at 37°C for 2-3 hours.

  • Dephosphorylation: Add alkaline phosphatase and phosphodiesterase I, adjust the buffer pH to ~7.8, and incubate for an additional 1-2 hours at 37°C to remove the 5'-phosphates, yielding free nucleosides.

  • Sample Preparation for Analysis: The resulting nucleoside mixture can be directly used for HPLC or LC-MS/MS analysis, often after a desalting step.

HPLC and LC-MS/MS for Quantification

High-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) are powerful techniques for the separation and quantification of modified nucleosides.

General Protocol for LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the hydrolyzed tRNA sample onto a reverse-phase column (e.g., C18). Use a gradient of a polar solvent (e.g., aqueous ammonium (B1175870) acetate) and a non-polar solvent (e.g., acetonitrile) to separate the nucleosides based on their hydrophobicity.

  • Mass Spectrometry Detection: The eluent from the HPLC is directed into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode.

  • Quantification: For quantification, operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecular ion of the nucleoside) and a specific product ion generated by collision-induced dissociation. The area under the peak for this transition is proportional to the amount of the nucleoside.

  • Data Analysis: Use stable isotope-labeled internal standards for absolute quantification or normalize to the quantity of one of the four canonical nucleosides for relative quantification.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis tRNA Isolation tRNA Isolation Enzymatic Hydrolysis Enzymatic Hydrolysis tRNA Isolation->Enzymatic Hydrolysis to nucleosides HPLC Separation HPLC Separation Enzymatic Hydrolysis->HPLC Separation Injection ESI Source ESI Source HPLC Separation->ESI Source Eluent Mass Analyzer (MS1) Mass Analyzer (MS1) ESI Source->Mass Analyzer (MS1) Ionization Collision Cell Collision Cell Mass Analyzer (MS1)->Collision Cell Precursor Ion Selection Mass Analyzer (MS2) Mass Analyzer (MS2) Collision Cell->Mass Analyzer (MS2) Fragmentation Detector Detector Mass Analyzer (MS2)->Detector Product Ion Selection Data Analysis Data Analysis Detector->Data Analysis Signal

Workflow for LC-MS/MS analysis of tRNA modifications.
Gamma-Toxin Endonuclease Assay for mcm⁵s²U Detection

This assay provides a specific method for detecting the presence of mcm5s2U in eukaryotic tRNA.

Principle: The γ-toxin from the yeast Kluyveromyces lactis is an endonuclease that specifically cleaves tRNA at the site of an mcm5s2U modification. The resulting tRNA fragments can be detected by Northern blotting or qRT-PCR.[5][12]

Protocol Outline:

  • RNA Incubation: Incubate total RNA isolated from eukaryotic cells with purified recombinant γ-toxin.

  • tRNA Cleavage: The γ-toxin will cleave the tRNA molecules that contain the mcm5s2U modification.

  • Detection of Cleavage:

    • Northern Blotting: Separate the RNA fragments by denaturing polyacrylamide gel electrophoresis, transfer to a membrane, and probe with a labeled oligonucleotide specific for the tRNA of interest. The appearance of smaller fragments indicates the presence of mcm5s2U.

    • qRT-PCR: Perform a reverse transcription reaction using a primer that anneals downstream of the cleavage site. Then, use PCR primers that span the cleavage site to amplify the full-length cDNA. A decrease in the amount of full-length product in the γ-toxin-treated sample compared to an untreated control indicates the presence of mcm5s2U.[11][12]

Conclusion and Future Directions

The this compound family of tRNA modifications represents a fascinating and critical aspect of molecular biology, ensuring the fidelity of protein synthesis. The biosynthetic pathways, while sharing common early steps, have evolved distinct solutions for the final methylation in different bacterial lineages. The quantitative analysis of these modifications is revealing their dynamic nature and responsiveness to environmental cues, suggesting a role in cellular adaptation.

Future research will likely focus on elucidating the complete set of enzymes involved in these modification pathways in all organisms, particularly the missing enzymes in Gram-positive bacteria. Furthermore, expanding the quantitative analysis of the tRNA "epitranscriptome" across a wider range of species and physiological conditions will provide deeper insights into the regulatory roles of these modifications. For drug development professionals, the enzymes involved in these essential pathways represent potential targets for novel antimicrobial agents. A thorough understanding of the occurrence, biosynthesis, and function of these modifications is paramount to these future endeavors.

References

The Critical Role of Wobble Uridine Modifications in Translational Fidelity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the post-transcriptional modifications of uridine (B1682114) at the wobble position (U34) of transfer RNA (tRNA). These chemical alterations are fundamental to ensuring the efficiency and fidelity of protein synthesis. Deficiencies in these modification pathways have been linked to a range of cellular stress responses and human diseases, including neurodegeneration and cancer, making them a critical area of study for basic research and therapeutic development.[1] This document details the key modifications, their impact on codon decoding, the biochemical pathways responsible for their synthesis, and their intersection with major cellular signaling networks.

Core Concepts: Expanding the Genetic Code

The standard genetic code contains 61 sense codons, yet most organisms possess fewer than 45 tRNA species to decode them.[2] This disparity is reconciled by the "wobble" hypothesis, which posits that the first base of the tRNA's anticodon (position 34) can engage in non-Watson-Crick base pairing with the third base of the mRNA's codon.[2][3] However, an unmodified uridine at this position is rarely found in nature.[4] Instead, it is almost invariably modified, a fact that dramatically influences its decoding properties.[5]

The primary wobble uridine modifications in eukaryotes include:

  • 5-methoxycarbonylmethyluridine (mcm⁵U)

  • 5-carbamoylmethyluridine (ncm⁵U)

  • 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) [6][7]

These modifications are crucial for decoding codons in "split codon boxes," where A- and G-ending codons specify different amino acids. The primary function of the mcm⁵ and s² groups is to enhance the efficiency of reading cognate codons, particularly those ending in A and G, rather than strictly preventing misreading.[4][8] The mcm⁵ and ncm⁵ side chains specifically promote the decoding of G-ending codons, while the combined mcm⁵s² modification improves the reading of both A- and G-ending codons.[4]

Quantitative Impact of Modification Loss on Codon Decoding

The absence of wobble uridine modifications leads to significant defects in protein synthesis. This is not due to a reduction in the abundance or aminoacylation levels of the tRNA itself, but rather a direct impairment of its decoding function at the ribosome.[2] Ribosome profiling experiments in yeast have revealed that the absence of these modifications causes translational pausing at specific codons.

tRNA Species (Yeast)Wobble ModificationCodons Affected by Modification LossObserved Translational EffectReference
tRNALys(UUU)mcm⁵s²UAAASignificant translational pausing/inefficiency[5]
tRNAGln(UUG)mcm⁵s²UCAASignificant translational pausing/inefficiency[5]
tRNAGlu(UUC)mcm⁵s²UGAAReduced translation efficiency[6]

These translational defects lead to the downregulation of a subset of proteins enriched in these specific codons.[5] Quantitative proteomics studies have confirmed that in the absence of URM1- and ELP-dependent modifications, the translation of a specific set of genes rich in AAA, CAA, and GAA codons is impaired.[6]

Biochemical Pathways of Wobble Uridine Modification

The synthesis of mcm⁵U, ncm⁵U, and mcm⁵s²U is a multi-step enzymatic process involving highly conserved protein complexes. The Elongator complex is central to this pathway, responsible for the initial modification of U34.

The key steps are:

  • Carboxymethylation: The Elongator complex, a six-subunit assembly (Elp1-Elp6), catalyzes the addition of a carboxymethyl group (cm⁵) to the C5 position of the wobble uridine (U34).[1][7]

  • Further Conversion: The cm⁵U intermediate is then converted to either ncm⁵U by an uncharacterized enzyme or to mcm⁵U by the Trm9/Trm112 methyltransferase complex.[5][9]

  • Thiolation: For a subset of tRNAs, including those for Lysine, Glutamine, and Glutamic acid, the mcm⁵U modification is a prerequisite for a subsequent thiolation at the C2 position.[9] This step is carried out by a thiolase complex (CTU1/CTU2 or Ncs2/Ncs6) and creates the final mcm⁵s²U modification.[1]

Wobble_Modification_Pathway U34 Unmodified Uridine (U34) in pre-tRNA Elongator Elongator Complex (Elp1-6) U34->Elongator cm5U cm⁵U (5-carboxymethyluridine) invis1 cm5U->invis1 ncm5U ncm⁵U (5-carbamoylmethyluridine) mcm5U mcm⁵U (5-methoxycarbonylmethyluridine) invis2 mcm5U->invis2 mcm5s2U mcm⁵s²U (5-methoxycarbonylmethyl-2-thiouridine) Unknown Unknown Enzyme invis1->Unknown Trm9 Trm9/Trm112 Complex invis1->Trm9 Thiolase Thiolase (CTU1/CTU2) invis2->Thiolase Elongator->cm5U Unknown->ncm5U Trm9->mcm5U Thiolase->mcm5s2U

Biosynthesis pathway of wobble uridine modifications.

Intersection with Cellular Signaling: The TOR Pathway

Proper tRNA modification status is integrated with major cellular signaling hubs that govern cell growth and proliferation. A critical connection exists with the Target of Rapamycin (B549165) (TOR) pathway. In yeast, mutants lacking U34 modifications (e.g., elp3Δ or urm1Δ) exhibit hypersensitivity to the TOR inhibitor rapamycin.[10]

This phenotype is linked to the misregulation of the transcription factor Gln3.[10] Under normal conditions, active TOR signaling leads to the phosphorylation and cytoplasmic retention of Gln3, repressing the transcription of Nitrogen Catabolite Repression (NCR) genes. When TOR is inhibited (e.g., by rapamycin or nutrient limitation), Gln3 is dephosphorylated and enters the nucleus to activate these genes.[11] In tRNA modification mutants, Gln3 regulation is perturbed, leading to enhanced nuclear import and NCR gene activation even under low-stress conditions, suggesting that the loss of tRNA modifications dampens TOR signaling.[10][12] This effect can be rescued by overexpressing the tRNAs that normally carry these modifications, confirming that the signaling defect is a direct consequence of the translational inefficiency.[13]

TOR_Pathway_Connection cluster_mutant U34 Modification Defect (e.g., elp3Δ) Nutrients High Nutrients TOR TOR Pathway (Active) Nutrients->TOR Gln3_cyto Gln3-P (Cytoplasm) TOR->Gln3_cyto inhibits NCR NCR Gene Transcription OFF Gln3_cyto->NCR Translation Impaired Translation of specific mRNAs TOR_damp Dampened TOR Signaling Translation->TOR_damp leads to Gln3_nuc Gln3 (Nuclear Import) TOR_damp->Gln3_nuc allows Rapamycin Hypersensitivity to Rapamycin TOR_damp->Rapamycin causes NCR_on NCR Gene Transcription ON Gln3_nuc->NCR_on activates

Impact of U34 modification defects on TOR signaling.

Experimental Protocols

Quantitative Analysis of tRNA Modifications by LC-MS/MS

Liquid chromatography-coupled mass spectrometry (LC-MS) is a powerful and highly quantitative method for analyzing the complete set of tRNA modifications.[14] The general workflow involves isolating total tRNA, digesting it into individual nucleosides, separating them by HPLC, and identifying and quantifying them by mass spectrometry.[14][]

LC_MS_Workflow Start Cell Culture (e.g., Yeast, Human cells) Isolate Total RNA Extraction Start->Isolate Purify tRNA Purification (e.g., HPLC or PAGE) Isolate->Purify Digest Enzymatic Digestion to Nucleosides Purify->Digest Separate Reversed-Phase HPLC Separation Digest->Separate Analyze Tandem MS (QQQ) Analysis (DMRM) Separate->Analyze Quantify Data Analysis & Quantification Analyze->Quantify

Workflow for LC-MS/MS analysis of tRNA modifications.

Detailed Methodology:

  • tRNA Isolation and Purification:

    • Harvest cells and perform total RNA extraction using a standard method (e.g., RNeasy kit).[16] For robust analysis, use three biological replicates per condition.[14]

    • Isolate the tRNA fraction from total RNA. This can be achieved by size-fractionation using HPLC or preparative polyacrylamide gel electrophoresis (PAGE) to separate RNAs smaller than 200 nucleotides.[14][16][17]

    • Quantify the purified tRNA accurately (e.g., using a NanoDrop spectrophotometer).

  • Enzymatic Hydrolysis to Nucleosides:

    • Digest 1-5 µg of purified tRNA to single nucleosides.

    • Incubate the tRNA with Nuclease P1 (to cleave phosphodiester bonds) in a buffer of 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) at 37°C for 2 hours.

    • Add Bacterial Alkaline Phosphatase (BAP) and ammonium bicarbonate to a final concentration of 50 mM. Incubate at 37°C for an additional 2 hours to remove the 3'-phosphates, yielding free nucleosides.

    • Terminate the reaction by filtration or centrifugation to remove enzymes.

  • Reversed-Phase HPLC Separation:

    • Inject the nucleoside mixture into a reversed-phase HPLC system (e.g., C18 column).

    • Separate the nucleosides using a gradient of solvents. A typical gradient might be:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

      • Run a gradient from 0% to 40% Solvent B over 15-20 minutes.

  • Tandem Mass Spectrometry (MS/MS) Analysis:

    • Couple the HPLC output directly to a tandem quadrupole mass spectrometer (QQQ-MS).

    • Operate the mass spectrometer in positive ion mode using Dynamic Multiple Reaction Monitoring (DMRM).

    • For each known modified and unmodified nucleoside, pre-determine the specific parent ion-to-fragment ion transition (mass-to-charge ratio). This provides high specificity and sensitivity.

    • Create a DMRM method that monitors for all expected transitions at their characteristic retention times.

  • Data Analysis and Quantification:

    • Integrate the peak area for each nucleoside transition.

    • Normalize the data. A common method is to express the quantity of each modified nucleoside as a fraction of the total amount of the four canonical nucleosides (A, C, G, U).

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify significant changes in modification levels between different experimental conditions.[14]

tRNA Analysis by Northern Blotting

Northern blotting is a classic technique used to verify the integrity, size, and relative abundance of specific tRNA species. It is often used to confirm that phenotypes in modification-deficient mutants are not due to tRNA degradation.

Detailed Methodology:

  • RNA Extraction and Gel Electrophoresis:

    • Extract total RNA (10 µg per lane is typical) from cells.[18]

    • Prepare a high-percentage (e.g., 10-15%) denaturing polyacrylamide gel containing urea.

    • Resuspend RNA samples in an RNA loading dye, heat at 70-90°C for 5-10 minutes to denature, and immediately place on ice.[18][19]

    • Load samples and run the gel at a constant voltage until the dye front has migrated sufficiently (e.g., 80-100V for several hours).[20]

  • Electrotransfer to Membrane:

    • Carefully disassemble the gel.

    • Transfer the RNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) using a semi-dry transfer apparatus.[19] Perform the transfer in 1x TBE buffer at a constant voltage (e.g., 10V) for 2.5 hours.[19]

  • Crosslinking and Staining:

    • Rinse the membrane in DEPC-treated water.[19]

    • UV-crosslink the RNA to the membrane (e.g., 120 mJ/cm²).[19][20]

    • (Optional but recommended) Stain the membrane with Methylene Blue solution for ~1 minute, followed by destaining with water. This allows visualization of ribosomal RNA bands to confirm successful transfer and equal loading.[19]

  • Hybridization with a Labeled Probe:

    • Design a DNA oligonucleotide probe (~20-40 nt) that is complementary to the specific tRNA of interest.

    • Label the 5' end of the probe with ³²P using T4 polynucleotide kinase or use a non-radioactive label like biotin.

    • Pre-hybridize the membrane in a hybridization buffer (e.g., Church buffer) at 37-42°C for at least 1 hour to block non-specific binding sites.[19][20]

    • Add the labeled probe to fresh hybridization buffer and incubate with the membrane overnight at the same temperature with gentle rotation.[19]

  • Washing and Detection:

    • Wash the membrane multiple times with increasing stringency wash buffers (decreasing salt concentration and/or increasing temperature) to remove the unbound probe.[19][21] A typical final wash might be 0.1x SSPE / 0.1% SDS at 65°C.[21]

    • For radioactive probes, wrap the membrane in plastic wrap and expose it to a phosphor screen or X-ray film at -80°C.[19]

    • For biotin-labeled probes, incubate with a streptavidin-HRP conjugate, followed by washing and detection with an ECL substrate.[20]

Conclusion

Wobble uridine modifications are not merely decorative elements on tRNA but are critical functional components of the translational machinery. They act as molecular tuners, ensuring that the genetic code is read efficiently and accurately. As this guide has detailed, the absence of these modifications has quantifiable consequences on codon-specific translation rates, which in turn perturbs cellular signaling networks and proteome integrity. For researchers in drug development, the enzymes of the modification pathways, such as the Elongator complex, represent potential therapeutic targets. A deeper understanding of these fundamental processes is essential for deciphering the complex interplay between gene expression, protein synthesis, and human health.

References

Methodological & Application

Application Notes and Protocols for the Detection of 5-Aminocarbonylmethyl-2-thiouridine (acm5U) in tRNA Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for maintaining translational fidelity and efficiency. One such modification, 5-aminocarbonylmethyl-2-thiouridine (acm5U), located at the wobble position (U34) of the anticodon loop of specific tRNAs, plays a crucial role in accurate codon recognition. The ability to accurately detect and quantify acm5U is essential for understanding its biological function, its role in disease pathogenesis, and for the development of novel therapeutics targeting tRNA modification pathways.

These application notes provide a comprehensive overview and detailed protocols for the detection and quantification of acm5U in tRNA samples using liquid chromatography-mass spectrometry (LC-MS), a highly sensitive and specific analytical technique.[1][2]

Principle

The detection of acm5U in tRNA samples by LC-MS involves a multi-step process. First, total tRNA is isolated from the biological sample of interest. The purified tRNA is then enzymatically hydrolyzed into its constituent nucleosides. The resulting mixture of canonical and modified nucleosides is subsequently separated by high-performance liquid chromatography (HPLC) and detected by mass spectrometry. Quantification is achieved by comparing the signal intensity of acm5U to that of a known amount of an internal standard.

Experimental Workflow

The overall experimental workflow for the detection of acm5U in tRNA samples is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Cells or Tissues) tRNA_Isolation tRNA Isolation BiologicalSample->tRNA_Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Isolation->Enzymatic_Digestion LC_Separation HPLC Separation Enzymatic_Digestion->LC_Separation MS_Detection Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Biosynthesis_Detection cluster_biosynthesis acm5U Biosynthesis cluster_detection_logic Detection Logic Precursor Uridine in tRNA Intermediate Intermediate Modified Uridine Precursor->Intermediate Enzyme 1 acm5U_in_tRNA acm5U in tRNA Intermediate->acm5U_in_tRNA Enzyme 2 Isolated_tRNA Isolated tRNA containing acm5U acm5U_in_tRNA->Isolated_tRNA Hydrolysis Hydrolysis to Nucleosides Isolated_tRNA->Hydrolysis Free_acm5U Free acm5U Nucleoside Hydrolysis->Free_acm5U LCMS_Analysis LC-MS Analysis Free_acm5U->LCMS_Analysis Quantification Quantification of acm5U LCMS_Analysis->Quantification

References

Application Note: Analysis of 5-Aminocarbonylmethyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC-based protocol is essential for the accurate quantification and analysis of modified nucleosides like 5-Aminocarbonylmethyl-2-thiouridine (acm²U), which play a crucial role in various biological processes. This document provides a detailed application note for researchers, scientists, and drug development professionals, outlining a comprehensive reverse-phase HPLC method for the analysis of acm²U.

Introduction

This compound is a modified nucleoside found in transfer RNA (tRNA). Modifications to nucleosides are critical for regulating the folding, stability, and function of RNA molecules, including codon-anticodon interactions during protein translation.[1] The accurate analysis of these modifications is vital for understanding their biological roles and for the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of such modified nucleosides due to its high resolution, sensitivity, and accuracy.[1][2]

This protocol details a robust method for the analysis of this compound, typically derived from the enzymatic hydrolysis of tRNA. The methodology employs reverse-phase HPLC (RP-HPLC) for separation, coupled with UV detection for quantification.

Experimental Protocol

This protocol is divided into two main stages: enzymatic hydrolysis of RNA to release the nucleosides and the subsequent analysis by RP-HPLC.

2.1. Stage 1: Sample Preparation - Enzymatic Hydrolysis of tRNA

The goal of this stage is to completely digest the RNA sample into its constituent nucleosides.

Materials:

  • Bulk tRNA sample

  • Nuclease P1 (Sigma-Aldrich, Cat# N8630 or equivalent)

  • Bacterial Alkaline Phosphatase (BAP) or FastAP Thermosensitive Alkaline Phosphatase (Thermo Scientific, Cat# EF0651 or equivalent)

  • Reaction Buffer: 50 mM Ammonium Acetate (pH 5.3-6.0), 10 mM MgCl₂, 5 mM ZnCl₂[3]

  • Nuclease-free water

  • Heating block or thermocycler

  • Microcentrifuge

  • 0.22 µm syringe filters

Procedure:

  • Denaturation: In a nuclease-free microcentrifuge tube, dissolve 20-40 µg of bulk tRNA in the reaction buffer. Heat the sample at 95°C for 5 minutes to denature the RNA, then immediately place it on ice for 2 minutes to prevent renaturation.[3]

  • Nuclease P1 Digestion: Add 0.2-0.5 Units of Nuclease P1 to the denatured tRNA sample. Incubate at 37°C for 2 hours. This enzyme will cleave the phosphodiester bonds to yield 5'-mononucleotides.

  • Dephosphorylation: Add 1-2 Units of Alkaline Phosphatase (e.g., FastAP) directly to the mixture. Continue to incubate at 37°C for an additional 1-2 hours. This step removes the 5'-phosphate group to yield nucleosides.[1][3]

  • Enzyme Inactivation & Sample Cleanup: Stop the reaction by heating the sample at 95°C for 5 minutes (if using a heat-labile phosphatase) or by flash-freezing.[3] Centrifuge the sample at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet any denatured protein.[3]

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates before HPLC analysis. The sample is now ready for injection.

2.2. Stage 2: HPLC Analysis

This stage involves the chromatographic separation and detection of the nucleosides. A C18 reverse-phase column is commonly used for this purpose.[1]

Instrumentation & Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

  • Reverse-Phase Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A C30 column can also be used for enhanced hydrophobic separation.[1]

  • Mobile Phase A: 50 mM Ammonium Acetate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile or Methanol

  • This compound analytical standard

Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 50 mM Ammonium Acetate, pH 5.3
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm and 314 nm (Thiouridines have a characteristic absorbance >300 nm)
Injection Volume 10 - 20 µL
Run Time 40 minutes

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.098%2%
5.098%2%
25.070%30%
28.05%95%
32.05%95%
33.098%2%
40.098%2%

Note: This gradient is a starting point and should be optimized for your specific system and column to achieve the best separation.

Data Presentation

Quantitative analysis is performed by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of the this compound standard.

Table 1: Representative Quantitative Data

Sample IDAnalyteRetention Time (min)Peak Area (mAU*s)Concentration (µM)
Standard 1This compound15.21508005.0
Standard 2This compound15.230150010.0
Sample AThis compound15.32254007.5
Sample BThis compound15.21810006.0

This table is an example. Actual retention times may vary based on the specific HPLC system, column, and mobile phase conditions.

Workflow and Pathway Diagrams

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Quantification tRNA tRNA Sample Denature Denaturation (95°C, 5 min) tRNA->Denature Digest Enzymatic Digestion (Nuclease P1 + AP, 37°C) Denature->Digest Cleanup Centrifugation & Filtration Digest->Cleanup HPLC HPLC Injection Cleanup->HPLC Separation C18 Column Separation (Gradient Elution) HPLC->Separation Detection UV Detection (254/314 nm) Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Integration Peak Integration Data->Integration Quantify Quantification (vs. Standard Curve) Integration->Quantify Result Final Concentration Quantify->Result

Caption: Workflow for the analysis of this compound.

Logical Relationship for Quantification

Quantification_Logic Standard Known Concentration Standard Injections HPLC_Standard Generate Standard Chromatograms Standard->HPLC_Standard Sample Unknown Sample Injection HPLC_Sample Generate Sample Chromatogram Sample->HPLC_Sample Curve Create Standard Curve (Peak Area vs. Concentration) HPLC_Standard->Curve Area Integrate Sample Peak Area HPLC_Sample->Area Result Determine Sample Concentration Curve->Result Area->Result

Caption: Logic diagram for the quantification of the target analyte.

References

Application Notes and Protocols for the Mass Spectrometric Identification of 5-Aminocarbonylmethyl-2-thiouridine (acm5s2U)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminocarbonylmethyl-2-thiouridine (acm5s2U) is a modified nucleoside found in transfer RNA (tRNA), particularly at the wobble position (U34) of the anticodon. This modification plays a crucial role in ensuring the fidelity and efficiency of protein translation.[1][2][3] Its accurate identification and quantification are therefore of significant interest in various fields, including molecular biology, drug development, and disease diagnostics. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique for the sensitive and specific detection of such modified nucleosides in complex biological matrices.

These application notes provide detailed methodologies for the identification and quantification of acm5s2U using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric conditions.

Experimental Protocols

Sample Preparation: Extraction and Digestion of tRNA

The initial and critical step in the analysis of acm5s2U is the efficient extraction of total RNA from biological samples, followed by the enzymatic digestion of the RNA into its constituent nucleosides.

Materials:

  • Biological sample (e.g., cell culture, tissue)

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium acetate (B1210297) buffer (10 mM, pH 5.3)

  • HEPES buffer (200 mM, pH 7.0)

  • Ultrapure water

Protocol:

  • RNA Extraction: Isolate total RNA from the biological sample using a commercially available RNA extraction kit according to the manufacturer's protocol. Ensure that all steps are performed under RNase-free conditions to prevent RNA degradation.

  • RNA Quantification: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. The A260/A280 ratio should be approximately 2.0.

  • Enzymatic Digestion:

    • In a sterile microcentrifuge tube, combine up to 2.5 µg of the purified RNA with 2 µL of Nuclease P1 solution (0.5 U/µL), 0.5 µL of Bacterial Alkaline Phosphatase, and 2.5 µL of 200 mM HEPES (pH 7.0).

    • Adjust the total volume to 25 µL with ultrapure water.

    • Incubate the mixture at 37°C for at least 3 hours. For nucleosides with 2'-O-methylation, a longer digestion time (up to 24 hours) may be necessary.

  • Sample Filtration: After digestion, centrifuge the sample through a 3K Omega Nanosep filter at 12,000 rpm for 30 minutes at 4°C to remove proteins and enzymes. The flow-through contains the nucleosides ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The digested nucleoside mixture is then subjected to LC-MS/MS for separation and detection of acm5s2U.

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • An ultra-high performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterValue
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-14 min: 95% B; 14-14.1 min: 95-2% B; 14.1-18 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification. The specific precursor and product ion transitions for acm5s2U need to be determined empirically, often through infusion of a synthetic standard. Based on the structure of acm5s2U and fragmentation patterns of similar modified nucleosides, the following transitions can be used as a starting point for method development.

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Quantitative Data

For accurate quantification, a calibration curve should be prepared using a synthetic standard of this compound. The table below provides hypothetical yet plausible MRM transitions and collision energies for acm5s2U, which should be optimized for the specific instrument used. The primary fragmentation is expected to be the cleavage of the glycosidic bond, resulting in the protonated nucleobase.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Collision Energy (eV)
acm5s2U [M+H]+[Nucleobase+H]+0.05To be optimized
[M+H]+Fragment 20.05To be optimized
Internal Standard [IS+H]+[IS Fragment 1]0.05To be optimized
[IS+H]+[IS Fragment 2]0.05To be optimized

Note: The exact m/z values for the precursor and product ions of acm5s2U, as well as the optimal collision energies, should be determined experimentally.

Visualizations

Experimental Workflow

The overall experimental workflow for the identification and quantification of acm5s2U is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Cells, Tissue) RNA_Extraction Total RNA Extraction BiologicalSample->RNA_Extraction Enzymatic_Digestion Enzymatic Digestion (Nuclease P1, BAP) RNA_Extraction->Enzymatic_Digestion Filtration Filtration Enzymatic_Digestion->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Workflow for acm5s2U analysis.
Biosynthetic Pathway of a Related Modified Nucleoside

The following diagram illustrates the biosynthetic pathway of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), a closely related modified nucleoside to acm5s2U, in E. coli. This pathway provides a model for understanding the enzymatic steps that could be involved in the synthesis of acm5s2U.[2][3]

biosynthetic_pathway Uridine Uridine in tRNA s2U s2U in tRNA Uridine->s2U Thiolation cmnms2U cmnm5s2U in tRNA s2U->cmnms2U Carboxymethyl- aminomethylation nms2U nm5s2U in tRNA cmnms2U->nms2U Decarboxylation mnms2U mnm5s2U in tRNA nms2U->mnms2U Methylation MnmA MnmA MnmA->s2U MnmEG MnmEG Complex MnmEG->cmnms2U MnmC_o MnmC (o-domain) MnmC_o->nms2U MnmC_m MnmC (m-domain) MnmC_m->mnms2U

Biosynthesis of mnm5s2U in E. coli.

Discussion

The protocols outlined in these application notes provide a robust framework for the sensitive and specific quantification of this compound. The success of the analysis is highly dependent on the quality of the initial RNA extraction and the optimization of the LC-MS/MS parameters for the specific instrumentation being used. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results.

Further research into the precise biosynthetic pathway of acm5s2U in different organisms and its role in various cellular processes will be greatly facilitated by the application of these mass spectrometric methods. Such studies will contribute to a deeper understanding of the functional significance of tRNA modifications in health and disease.

References

Application Notes and Protocols for the In Vitro Synthesis of 5-Aminocarbonylmethyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed, albeit theoretical, framework for the in vitro synthesis of 5-Aminocarbonylmethyl-2-thiouridine, a modified nucleoside. The synthesis protocol described herein is based on established enzymatic pathways for analogous tRNA modifications, as a direct protocol for this specific molecule is not extensively documented in the literature.

Introduction

This compound is a modified pyrimidine (B1678525) nucleoside. Such modifications in tRNA, particularly at the wobble position of the anticodon, are crucial for maintaining translational fidelity and efficiency. The presence of a 2-thio group and a C5 modification can influence codon recognition and stabilize the anticodon loop structure. This document outlines a plausible enzymatic approach for the in vitro synthesis of this compound incorporated into a tRNA molecule, leveraging enzymes from known tRNA modification pathways. The proposed pathway involves a two-step enzymatic reaction starting from a tRNA containing 2-thiouridine.

Proposed Enzymatic Synthesis Pathway

The synthesis is hypothesized to proceed in two main stages:

  • Carboxymethylation at the C5 position: This step is proposed to be catalyzed by a heterodimeric complex of MnmE and MnmG, which are known to be involved in the biosynthesis of 5-carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm5s²U). In this proposed reaction, glycine (B1666218) is utilized as the donor of the carboxymethyl group.

  • Amidation of the carboxyl group: The terminal carboxyl group of the newly added side chain is then amidated to form an aminocarbonylmethyl group. This step could potentially be catalyzed by an ATP-dependent amidotransferase, utilizing glutamine or ammonia (B1221849) as the amine donor.

Data Presentation

The following table summarizes the key components and their putative roles in the proposed synthesis. The concentrations and conditions are extrapolated from studies on related enzymatic systems.

Component Proposed Function/Role Working Concentration Reference/Analogy
tRNA Substrate (with s²U) The scaffold for the modification.1-10 µMGeneral tRNA modification studies
MnmE/MnmG Complex Catalyzes the addition of the carboxymethyl group.1-5 µMBiosynthesis of cmnm5s²U[1]
Glycine Donor of the carboxymethyl group.1-5 mMSubstrate for MnmE/G complex[1]
ATP Energy source for the MnmE/G reaction and amidation.2-10 mMCommon co-factor for synthetases
GTP Allosteric activator for the MnmE/G complex.1 mMKnown activator of MnmE
Amidotransferase Catalyzes the amidation of the carboxyl group.1-5 µMHypothetical, based on similar biochemical reactions
Glutamine/Ammonia Amine donor for the amidation reaction.2-10 mMCommon substrates for amidotransferases
Reaction Buffer Maintains optimal pH and ionic strength.See ProtocolStandard enzymatic assay conditions
MgCl₂ Co-factor for ATP-dependent enzymes.5-10 mMStandard enzymatic assay conditions

Experimental Protocols

Preparation of Reagents and Substrates
  • tRNA Substrate Preparation:

    • Synthesize the desired tRNA sequence (e.g., tRNAGlu) containing a uridine (B1682114) at the wobble position via in vitro transcription using T7 RNA polymerase.

    • Introduce the 2-thio modification enzymatically using a dedicated 2-thiouridylase enzyme (e.g., MnmA) to generate the tRNA-s²U substrate.

    • Purify the tRNA-s²U using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

  • Enzyme Expression and Purification:

    • Clone the genes for MnmE, MnmG, and the putative amidotransferase into suitable expression vectors (e.g., pET vectors with His-tags).

    • Transform the vectors into an appropriate E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant proteins using nickel-affinity chromatography followed by size-exclusion chromatography for enhanced purity.

  • Reaction Buffer Preparation:

    • Prepare a 10X reaction buffer containing: 500 mM HEPES-KOH (pH 7.5), 500 mM KCl, 100 mM MgCl₂, and 10 mM DTT. Store at -20°C.

In Vitro Synthesis Reaction
  • Step 1: Carboxymethylation

    • Set up the reaction in a final volume of 100 µL.

    • Combine the following components in a microcentrifuge tube:

      • 10 µL of 10X Reaction Buffer

      • 10 µM purified tRNA-s²U

      • 2 µM MnmE/MnmG complex

      • 2 mM Glycine

      • 5 mM ATP

      • 1 mM GTP

      • Nuclease-free water to 100 µL.

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Step 2: Amidation

    • To the reaction mixture from Step 1, add the following:

      • 2 µM purified amidotransferase

      • 5 mM Glutamine (or an equivalent concentration of an ammonium (B1175870) salt)

      • An additional 2 mM ATP.

    • Continue the incubation at 37°C for another 1-2 hours.

Product Purification and Analysis
  • Purification:

    • Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to extract the proteins.

    • Precipitate the tRNA from the aqueous phase using ethanol.

    • Resuspend the tRNA pellet in nuclease-free water.

    • Further purify the modified tRNA using HPLC on a reverse-phase column.

  • Analysis:

    • Digest the purified tRNA to nucleosides using nuclease P1 and alkaline phosphatase.

    • Analyze the resulting nucleoside mixture by LC-MS/MS to confirm the presence and identity of this compound by its characteristic mass-to-charge ratio.

Mandatory Visualizations

G cluster_0 Proposed Enzymatic Pathway tRNA_s2U tRNA with 2-Thiouridine (s²U) tRNA_cm tRNA with 5-Carboxymethyl-2-thiouridine tRNA_s2U->tRNA_cm MnmE/G Complex Glycine, ATP, GTP tRNA_acm tRNA with this compound tRNA_cm->tRNA_acm Amidotransferase Glutamine, ATP G cluster_1 Experimental Workflow prep Substrate & Enzyme Preparation (tRNA-s²U, MnmE/G, Amidotransferase) step1 Step 1: Carboxymethylation Reaction prep->step1 step2 Step 2: Amidation Reaction step1->step2 purify Product Purification (Phenol-Chloroform, HPLC) step2->purify analyze Analysis (LC-MS/MS) purify->analyze

References

Application Notes and Protocols for the Quantification of 5-Aminocarbonylmethyl-2-thiouridine (acm⁵s²U) in Cellular tRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminocarbonylmethyl-2-thiouridine (acm⁵s²U) is a modified nucleoside found in the anticodon loop of transfer RNA (tRNA), particularly at the wobble position. This modification plays a crucial role in maintaining translational fidelity and efficiency. Dysregulation of tRNA modifications has been implicated in various diseases, including metabolic disorders and cancer, making the accurate quantification of these modifications essential for both basic research and drug development.

This document provides detailed protocols and application notes for the quantification of acm⁵s²U in cells, primarily focusing on the state-of-the-art liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. Currently, LC-MS/MS is the gold standard for the analysis of modified nucleosides due to its high sensitivity, specificity, and ability to quantify multiple modifications simultaneously. Antibody-based methods for the specific detection of acm⁵s²U are not widely reported or commercially available at this time.

Principle of the Method

The quantification of acm⁵s²U from cellular samples involves a multi-step process. First, total RNA is extracted from the cells, and the tRNA fraction is subsequently enriched. The purified tRNA is then enzymatically hydrolyzed into its constituent nucleosides. This nucleoside mixture is then separated by high-performance liquid chromatography (HPLC) and analyzed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the signal of endogenous acm⁵s²U to that of a stable isotope-labeled internal standard or by using a calibration curve generated with a pure synthetic standard.

I. Experimental Protocols

This section details the key experimental procedures for the quantification of acm⁵s²U from cell cultures.

Protocol 1: Total RNA and tRNA Isolation from Mammalian Cells

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • TRIzol reagent or similar RNA extraction solution

  • Chloroform (B151607)

  • Isopropanol (B130326)

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • tRNA enrichment kit (optional, but recommended for higher accuracy)

  • Microcentrifuge and nuclease-free tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Lyse the cells directly on the plate by adding TRIzol reagent (1 mL per 10 cm² plate) and scraping.

    • For suspension cells, pellet the cells by centrifugation (300 x g for 5 minutes at 4°C). Wash the pellet once with ice-cold PBS and then resuspend in TRIzol reagent.

  • RNA Extraction:

    • Incubate the cell lysate in TRIzol for 5 minutes at room temperature to ensure complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol. Cap the tubes securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix gently and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash and Solubilization:

    • Discard the supernatant. Wash the RNA pellet once with at least 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C. Discard the wash.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry as it can make the RNA difficult to dissolve.

    • Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

  • tRNA Enrichment (Optional):

    • For more precise quantification of tRNA modifications, it is advisable to enrich for the tRNA fraction from the total RNA. This can be achieved using commercially available kits that selectively bind and elute small RNAs. Follow the manufacturer's instructions for the chosen kit.

  • Quantification and Quality Control:

    • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.

    • Assess RNA integrity using denaturing agarose (B213101) gel electrophoresis or a Bioanalyzer.

Protocol 2: Enzymatic Hydrolysis of tRNA to Nucleosides

Materials:

  • Purified tRNA sample (5-10 µg)

  • Nuclease P1 (from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Alkaline Phosphatase (CIP)

  • 10X Nuclease P1 Buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 5.3)

  • 10X BAP/CIP Buffer (e.g., 500 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

  • Nuclease-free water

  • Centrifugal filter unit (e.g., 3 kDa MWCO)

Procedure:

  • In a sterile microcentrifuge tube, prepare the following reaction mixture:

    • Purified tRNA: 5-10 µg

    • 10X Nuclease P1 Buffer: 2 µL

    • Nuclease P1: 2 Units

    • Nuclease-free water: to a final volume of 18 µL

  • Incubate the reaction at 37°C for 2 hours.

  • Add the following to the reaction mixture:

    • 10X BAP/CIP Buffer: 2.5 µL

    • Bacterial Alkaline Phosphatase: 2 Units

  • Incubate at 37°C for an additional 2 hours.

  • To remove the enzymes, transfer the reaction mixture to a 3 kDa molecular weight cutoff centrifugal filter.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • The filtrate contains the nucleoside mixture. This is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of acm⁵s²U

Instrumentation:

  • HPLC system capable of gradient elution.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2-30% B (linear gradient)

    • 10-12 min: 30-95% B (linear gradient)

    • 12-14 min: 95% B (hold)

    • 14-15 min: 95-2% B (linear gradient)

    • 15-20 min: 2% B (re-equilibration)

MS/MS Conditions (Predicted for acm⁵s²U):

The exact mass of acm⁵s²U is 318.0736 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 319.0814. The fragmentation of nucleosides typically involves the cleavage of the glycosidic bond, resulting in the protonated nucleobase as a major product ion.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier (predicted): 319.1 → 187.1 (loss of the ribose moiety).

    • Qualifier (predicted): 319.1 → 159.0 (fragmentation of the aminocarbonylmethyl side chain).

  • Collision Energy: Optimization is required for the specific instrument, but a starting point of 15-25 eV is recommended.

  • Dwell Time: 50-100 ms.

Note: These MRM transitions are predicted based on the chemical structure of acm⁵s²U. It is highly recommended to confirm these transitions by infusing a pure synthetic standard of acm⁵s²U into the mass spectrometer.

Protocol 4: Synthesis of this compound (acm⁵s²U) Standard (Adapted)

For accurate absolute quantification, a pure analytical standard of acm⁵s²U is required. The synthesis can be adapted from established methods for similar modified nucleosides. This involves the protection of the ribose hydroxyls, followed by a Mannich-type reaction at the C5 position of the 2-thiouridine (B16713) ring, and subsequent modifications to introduce the aminocarbonylmethyl group.

A detailed synthetic chemistry protocol is beyond the scope of this application note, but researchers should consult organic chemistry literature for the synthesis of related compounds for a suitable synthetic route. The identity and purity of the synthesized standard must be rigorously confirmed by NMR and high-resolution mass spectrometry.

II. Data Presentation and Analysis

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different samples or experimental conditions.

Table 1: Example of Quantitative Data for acm⁵s²U and Related Modifications in Different Cell Lines.

NucleosideCell Line A (pmol/µg tRNA)Cell Line B (pmol/µg tRNA)Cell Line C (pmol/µg tRNA)
acm⁵s²U User's DataUser's DataUser's Data
mcm⁵s²U1.2 ± 0.20.8 ± 0.12.5 ± 0.4
cm⁵s²U0.5 ± 0.10.3 ± 0.050.9 ± 0.15
Uridine150.2 ± 15.1145.8 ± 12.3160.5 ± 18.2

Data for mcm⁵s²U and cm⁵s²U are illustrative and based on published studies. Users should replace "User's Data" with their own experimental results for acm⁵s²U.

Data Analysis:

  • Peak Integration: Integrate the peak areas for the quantifier and qualifier MRM transitions for both the endogenous acm⁵s²U and the internal standard (if used).

  • Calibration Curve: If using an external calibration curve, plot the peak area ratio (analyte/internal standard) against the concentration of the synthetic standard. The curve should be linear over the expected concentration range in the samples.

  • Quantification: Determine the concentration of acm⁵s²U in the injected sample from the calibration curve.

  • Normalization: Normalize the amount of acm⁵s²U to the initial amount of tRNA used for hydrolysis (e.g., in pmol/µg tRNA).

III. Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture rna_extraction Total RNA Extraction cell_culture->rna_extraction trna_enrichment tRNA Enrichment rna_extraction->trna_enrichment hydrolysis Enzymatic Hydrolysis to Nucleosides trna_enrichment->hydrolysis lc_separation HPLC Separation hydrolysis->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis mass_spec_logic cluster_fragmentation Collision-Induced Dissociation (CID) parent_ion acm⁵s²U [M+H]⁺ (m/z 319.1) fragment1 Nucleobase Fragment (m/z 187.1) parent_ion->fragment1 Quantifier Transition fragment2 Side Chain Fragment (m/z 159.0) parent_ion->fragment2 Qualifier Transition

Application Notes and Protocols for Studying 5-Aminocarbonylmethyl-2-thiouridine Function Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aminocarbonylmethyl-2-thiouridine (acp³s²U), and its eukaryotic equivalent 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), is a highly conserved post-transcriptional modification found at the wobble position (U34) of tRNAs for Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu). This modification is crucial for accurate and efficient protein translation by ensuring proper codon recognition, particularly for codons ending in A and G. Deficiencies in mcm⁵s²U have been linked to various cellular defects, including growth impairment, sensitivity to stress, and neurological diseases, highlighting its importance in maintaining cellular homeostasis.[1][2]

The advent of CRISPR-Cas9 genome editing technology provides a powerful tool to investigate the functional roles of this intricate tRNA modification. By precisely knocking out the genes encoding the enzymes responsible for the mcm⁵s²U biosynthetic pathway, researchers can create cellular models to dissect the specific consequences of its absence. This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to study the function of mcm⁵s²U.

Key Enzymes in the mcm⁵s²U Biosynthesis Pathway

The formation of mcm⁵s²U is a multi-step process involving several key enzyme complexes. In eukaryotes, the primary enzymes of interest for CRISPR-Cas9 targeting are:

  • Elongator Complex (Elp1-Elp6): This complex is responsible for the formation of the 5-methoxycarbonylmethyl (mcm⁵) group. The catalytic subunit, Elp3 , is a primary target for knockout studies.[3]

  • Thiolation Enzymes (e.g., TUC1/NCS6, UBA4/URM1): These enzymes are responsible for the addition of the 2-thio (s²) group to the uridine (B1682114) base.

  • TRM9 and TRM112: This complex is involved in the final methylation step to form mcm⁵U.[4][5][6]

Data Presentation

Table 1: Quantitative Analysis of mcm⁵s²U Reduction Following ELP3 Knockout
Cell Type/OrganismGene KnockoutReduction in mcm⁵s²U LevelsReference
NSC34 (motor neuron-like)ELP3 (siRNA)~60%[3]
Mouse Spinal CordELP3~72%[3]
Table 2: Impact of mcm⁵s²U Deficiency on Translation and Phenotype
OrganismMutantKey PhenotypesTranslational EffectsReference
S. cerevisiaeelp3ΔTemperature sensitivity, sensitivity to caffeine (B1668208) and rapamycin.Accumulation of ribosomes at AAA, CAA, and GAA codons.[1][7][8]
S. cerevisiaetuc1ΔSimilar to elp3Δ.Slower translation of specific codons.
S. cerevisiaetrm9ΔSensitivity to DNA damaging agents.Reduced translation of transcripts enriched in AGA and GAA codons.[9]
S. cerevisiaetrm112ΔSevere growth defect, defects in ribosome biogenesis.Impaired mcm⁵U formation.[5]
C. eleganselp3Defects in neuronal development.Codon-dependent regulation of gene expression.[10]

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of tRNA Modification Enzymes in Yeast (S. cerevisiae)

This protocol describes the generation of knockout mutants for genes such as ELP3, TUC1, TRM9, or TRM112 in S. cerevisiae.

1. Guide RNA (gRNA) Design and Plasmid Construction:

  • Design two gRNAs targeting the 5' and 3' ends of the coding sequence of the target gene to create a deletion. Use online tools to minimize off-target effects.
  • Clone the gRNA sequences into a yeast expression vector co-expressing Cas9 and a selectable marker.

2. Preparation of Repair Template:

  • Design a repair template consisting of ~50 bp homology arms flanking the desired deletion site. This can be a short single-stranded oligonucleotide or a PCR product.

3. Yeast Transformation:

  • Prepare competent yeast cells using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
  • Co-transform the Cas9-gRNA plasmid and the repair template into the desired yeast strain.
  • Plate the transformed cells on selective media and incubate at 30°C until colonies appear.

4. Verification of Knockout:

  • Isolate genomic DNA from putative knockout colonies.
  • Perform PCR using primers flanking the target gene to confirm the deletion by size difference on an agarose (B213101) gel.
  • Sequence the PCR product to confirm the precise deletion.

Protocol 2: Quantitative Analysis of tRNA Modifications by LC-MS/MS

This protocol outlines the steps for quantifying the levels of mcm⁵s²U in total tRNA isolated from wild-type and knockout cells.[11][12]

1. tRNA Isolation:

  • Grow yeast or mammalian cells to the desired density.
  • Harvest cells and extract total RNA using a method that preserves RNA modifications (e.g., TRIzol extraction).
  • Isolate the tRNA fraction from the total RNA using methods like anion-exchange chromatography or size-exclusion chromatography.

2. tRNA Hydrolysis:

  • Digest the purified tRNA to nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.

3. LC-MS/MS Analysis:

  • Inject the nucleoside mixture into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
  • Separate the nucleosides using a C18 reversed-phase column.
  • Perform mass spectrometry in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transitions for mcm⁵s²U and a stable isotope-labeled internal standard.

4. Data Analysis:

  • Calculate the amount of mcm⁵s²U relative to a canonical nucleoside (e.g., Adenosine) or the internal standard to determine the relative abundance of the modification.

Protocol 3: Ribosome Profiling to Assess Translational Efficiency

This protocol allows for a genome-wide analysis of translation by sequencing ribosome-protected mRNA fragments (RPFs).[13][14]

1. Cell Lysis and Ribosome Footprinting:

  • Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
  • Lyse the cells under conditions that maintain ribosome integrity.
  • Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

2. Ribosome Isolation:

3. RPF Library Preparation:

  • Extract the RPFs from the isolated monosomes.
  • Perform 3' dephosphorylation and ligate a 3' adapter.
  • Perform reverse transcription to generate cDNA.
  • Circularize the cDNA and perform PCR amplification.

4. Sequencing and Data Analysis:

  • Sequence the RPF library using a high-throughput sequencing platform.
  • Align the reads to the transcriptome to determine the ribosome occupancy at each codon.
  • Compare the ribosome occupancy profiles between wild-type and knockout cells to identify codons with increased ribosome pausing, indicating reduced translation efficiency.

Protocol 4: Phenotypic Analysis of Knockout Strains

1. Growth Curve Analysis:

  • Inoculate liquid cultures of wild-type and knockout strains at a low optical density (OD).
  • Incubate the cultures in a microplate reader or a shaking incubator at various temperatures (e.g., 30°C, 37°C).
  • Measure the OD at regular intervals to generate growth curves.[15][16][17][18]
  • Analyze the doubling time and final cell density to quantify growth defects.

2. Stress Sensitivity Assays:

  • Spot serial dilutions of wild-type and knockout strains onto agar (B569324) plates containing various stressors such as:
  • DNA damaging agents (e.g., methyl methanesulfonate).
  • Translation inhibitors (e.g., rapamycin).
  • Oxidative stress-inducing agents.
  • Incubate the plates and document the growth to assess sensitivity.

3. Cell Viability Assays:

  • For mammalian cells, use assays like MTT or AlamarBlue to measure metabolic activity as an indicator of cell viability.
  • Alternatively, use trypan blue exclusion to count viable and non-viable cells.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_crispr CRISPR-Cas9 Knockout cluster_analysis Functional Analysis cluster_pheno_details Phenotypic Assays crispr_design gRNA Design & Plasmid Construction crispr_transform Yeast/Cell Transformation crispr_design->crispr_transform crispr_verify Verification of Knockout crispr_transform->crispr_verify tRNA_analysis tRNA Modification Analysis (LC-MS/MS) crispr_verify->tRNA_analysis ribo_seq Ribosome Profiling crispr_verify->ribo_seq phenotype Phenotypic Analysis crispr_verify->phenotype growth Growth Curves phenotype->growth stress Stress Sensitivity phenotype->stress viability Cell Viability phenotype->viability

Caption: Experimental workflow for studying mcm⁵s²U function.

signaling_pathway cluster_upstream Upstream Events cluster_translation Translational Defects cluster_signaling Affected Signaling Pathways cluster_phenotype Cellular Phenotypes elp3_ko ELP3/TUC1 Knockout mcm5s2u_loss Loss of mcm⁵s²U elp3_ko->mcm5s2u_loss translation_defect Impaired translation of AAA, CAA, GAA codons mcm5s2u_loss->translation_defect gcn4 GCN4 Stress Response Activation translation_defect->gcn4 tor TOR Pathway Perturbation translation_defect->tor growth_defect Growth Defects gcn4->growth_defect stress_sensitivity Stress Sensitivity gcn4->stress_sensitivity tor->growth_defect tor->stress_sensitivity

Caption: Signaling pathways affected by mcm⁵s²U deficiency.

References

Application Notes and Protocols for Gene Complementation Assays in 5-Aminocarbonylmethyl-2-thiouridine (acp³s²U) Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-transcriptional modification of transfer RNA (tRNA) is a critical process for ensuring translational fidelity and efficiency. One such modification, 5-aminocarbonylmethyl-2-thiouridine (acp³s²U), found at the wobble position (U34) of tRNAs for Lysine, Glutamine, and Glutamate, is crucial for proper codon recognition. In Escherichia coli, the biosynthesis of the 2-thiouridine (B16713) (s²U) component of this modification is a complex process involving a sulfur relay system encoded by the tus (tRNA 2-thiouridine synthesizing protein) genes: tusA, tusB, tusC, tusD, and tusE, along with the tRNA thiouridylase mnmA.

Mutations in these genes can lead to a deficiency in tRNA thiolation, resulting in various phenotypic consequences, including growth defects and altered protein expression.[1] Gene complementation assays are a fundamental genetic tool used to confirm the function of these genes by restoring the wild-type phenotype in a mutant strain through the introduction of a functional copy of the gene. These assays are essential for validating gene function, studying structure-function relationships of the encoded proteins, and for screening potential inhibitors or enhancers of this crucial biosynthetic pathway in drug development.

Application Notes

Gene complementation assays for the tus gene cluster are pivotal for:

  • Confirming Gene Function: Demonstrating that the reintroduction of a wild-type tus gene into a corresponding mutant background restores the synthesis of 2-thiouridine and rescues any associated phenotypes, such as growth defects.[1]

  • Structure-Function Analysis: By introducing plasmids with site-directed mutations in a tus gene, researchers can identify critical residues for protein function, protein-protein interactions within the sulfur relay system, and enzymatic activity.

  • Drug Screening: High-throughput screening of small molecules can be performed using complemented strains. Compounds that disrupt the restored phenotype can be identified as potential inhibitors of the 2-thiouridine biosynthesis pathway, which may have applications as novel antimicrobial agents.

  • Understanding Pleiotropic Effects: The tusA gene, in particular, has been shown to have pleiotropic effects, influencing cell division and the expression of major regulatory proteins like RpoS and Fis.[1][2] Complementation assays can help dissect which phenotypic consequences are directly linked to the loss of tRNA thiolation versus other potential functions of the protein.

Data Presentation

Quantitative data from gene complementation assays are crucial for a thorough analysis. The primary method for quantifying the restoration of the s²U modification is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) to analyze the nucleoside composition of total tRNA.

Table 1: Quantitative Analysis of 2-Thiouridine (s²U) Levels in tRNA Following Complementation of a ΔtusA Mutant

Strain/ConditionRelevant Genotypes²U Levels (% of Total Uridine)Growth Rate (in low salt medium)
Wild-Type (WT)tusA⁺~1.5%Normal
ΔtusA MutantΔtusANot detectableReduced
Complemented StrainΔtusA + pTusA (plasmid with wild-type tusA)~1.3% (Restored)Normal
Empty Vector ControlΔtusA + pEmpty (empty plasmid)Not detectableReduced

Note: The values presented are representative based on expected outcomes from the literature. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: Gene Complementation of a tusA Deletion Mutant in E. coli

This protocol describes the complementation of an E. coli strain with a deletion in the tusA gene (e.g., from the Keio collection) using a plasmid carrying the wild-type tusA gene under the control of an inducible promoter.

Materials:

  • E. coli ΔtusA mutant strain (e.g., BW25113 ΔtusA)

  • Wild-type E. coli strain (e.g., BW25113) for control and plasmid construction

  • Expression vector (e.g., pBAD, pET series)

  • Restriction enzymes, T4 DNA ligase

  • Competent cell preparation reagents

  • LB medium and agar (B569324) plates with appropriate antibiotics and inducers (e.g., L-arabinose, IPTG)

  • Reagents for plasmid DNA isolation and purification

  • PCR reagents and primers for tusA amplification

Methodology:

  • Construction of the Complementation Plasmid (pTusA): a. Amplify the full-length open reading frame of the tusA gene from the wild-type E. coli genome using PCR with primers that include appropriate restriction sites. b. Digest both the PCR product and the expression vector with the corresponding restriction enzymes. c. Ligate the digested tusA fragment into the linearized expression vector. d. Transform the ligation mixture into a suitable E. coli cloning strain. e. Select for transformants on antibiotic-containing plates and verify the correct insertion by restriction digest and DNA sequencing.

  • Transformation of the ΔtusA Mutant: a. Prepare chemically competent cells of the E. coli ΔtusA mutant strain. b. Transform the competent ΔtusA cells with the constructed pTusA plasmid and an empty vector control. c. Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection. d. Incubate overnight at 37°C.

  • Phenotypic Rescue Analysis (Growth Assay): a. Inoculate single colonies of the wild-type, ΔtusA mutant, complemented strain (ΔtusA + pTusA), and empty vector control (ΔtusA + pEmpty) into liquid LB medium with the appropriate antibiotic. b. Grow overnight at 37°C. c. Dilute the overnight cultures to an OD₆₀₀ of ~0.05 in fresh medium (e.g., low-salt LB for tusA mutants) containing the antibiotic and the inducer for the expression plasmid. d. Monitor growth by measuring OD₆₀₀ at regular intervals in a spectrophotometer or a microplate reader. e. Plot the growth curves to compare the growth rates of the different strains.

Protocol 2: Quantitative Analysis of tRNA Thiolation by HPLC-MS

This protocol outlines the procedure for isolating total tRNA and analyzing its nucleoside composition to quantify the levels of 2-thiouridine.

Materials:

  • Bacterial cell pellets from the strains cultured in Protocol 1

  • Phenol (B47542):chloroform:isoamyl alcohol

  • Isopropanol, Ethanol

  • Nuclease P1, bacterial alkaline phosphatase

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer

  • Nucleoside standards (including s²U)

Methodology:

  • Total tRNA Isolation: a. Harvest bacterial cells from mid-log phase cultures by centrifugation. b. Resuspend the cell pellet in an appropriate buffer and perform total RNA extraction using a hot phenol method. c. Precipitate the RNA with isopropanol, wash with ethanol, and resuspend in nuclease-free water. d. Purify the tRNA from the total RNA using methods such as anion-exchange chromatography.

  • Enzymatic Digestion of tRNA to Nucleosides: a. To a known amount of purified tRNA (e.g., 1-5 µg), add Nuclease P1 and incubate at 37°C for 2 hours. b. Add bacterial alkaline phosphatase and continue the incubation for another 2 hours at 37°C to dephosphorylate the nucleoside monophosphates.

  • HPLC-MS Analysis: a. Inject the digested nucleoside mixture onto a C18 reverse-phase HPLC column. b. Elute the nucleosides using a gradient of a suitable mobile phase (e.g., acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer). c. Monitor the eluent using a UV detector and a mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect the specific mass transitions for each nucleoside, including 2-thiouridine. d. Quantify the amount of s²U relative to the amount of unmodified uridine (B1682114) by integrating the peak areas from the chromatograms.

Visualizations

Gene_Complementation_Workflow cluster_preparation Plasmid Construction & Strain Preparation cluster_analysis Analysis WT_DNA Wild-Type E. coli Genomic DNA tusA_gene tusA gene PCR Amplification WT_DNA->tusA_gene Template Vector Expression Vector (e.g., pBAD) pTusA Complementation Plasmid (pTusA) Vector->pTusA Ligation tusA_gene->pTusA Comp_Strain Complemented Strain (ΔtusA + pTusA) pTusA->Comp_Strain Transformation Mutant ΔtusA Mutant Strain Mutant->Comp_Strain Growth Phenotypic Analysis (Growth Assay) Comp_Strain->Growth HPLC Biochemical Analysis (HPLC-MS of tRNA) Comp_Strain->HPLC Result_G Restored Growth Phenotype Growth->Result_G Result_H Restored s²U Modification HPLC->Result_H Sulfur_Relay_Pathway IscS IscS (Cysteine Desulfurase) TusA TusA IscS->TusA Sulfur Transfer Cysteine L-Cysteine Cysteine->IscS Sulfur Source TusBCD TusBCD Complex TusA->TusBCD TusE TusE TusBCD->TusE MnmA MnmA (Thiouridylase) TusE->MnmA s2_tRNA tRNA (s²U34) MnmA->s2_tRNA tRNA tRNA (U34) tRNA->MnmA

References

Application Notes and Protocols for X-ray Crystallography of Enzymes in the 5-Aminocarbonylmethyl-2-thiouridine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic studies of enzymes involved in the biosynthesis of 5-aminocarbonylmethyl-2-thiouridine and related modified nucleosides in tRNA. This pathway is crucial for the fidelity and efficiency of protein translation, making its enzymatic components attractive targets for novel drug development.

Introduction to the 5-Carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U) Pathway

The modification of uridine (B1682114) at the wobble position of the tRNA anticodon is a critical process for ensuring accurate decoding of mRNA codons. One such modification is the formation of 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U). This intricate modification is synthesized through a multi-enzyme pathway involving several key proteins: MnmE, MnmG, MnmC, and MnmA. The pathway begins with the modification of uridine at the C5 position by the MnmE-MnmG complex, followed by further modification by the bifunctional enzyme MnmC. The 2-thiolation is catalyzed by MnmA. In some organisms, particularly thermophiles, the TtuA-TtuB system is responsible for 2-thiolation of ribothymidine. Understanding the three-dimensional structures of these enzymes is paramount for elucidating their mechanisms of action and for designing specific inhibitors.

Biosynthetic Pathway of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U)

The biosynthesis of mnm⁵s²U from a uridine precursor in tRNA involves a series of enzymatic steps. The initial step is the formation of 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U) or its 2-thiolated form (cmnm⁵s²U). This is followed by the conversion of the carboxymethylaminomethyl group to a methylaminomethyl group.

Biosynthetic pathway of 5-methylaminomethyl-2-thiouridine.

Experimental Workflow for X-ray Crystallography

The general workflow for determining the crystal structure of the enzymes in this pathway involves several key stages, from gene cloning to structure refinement and analysis.

experimental_workflow cloning Gene Cloning and Vector Construction expression Protein Expression in E. coli cloning->expression purification Protein Purification (Affinity, IEX, SEC) expression->purification crystallization Crystallization Screening and Optimization purification->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (MR, MAD, SAD) data_collection->structure_solution refinement Model Building and Refinement structure_solution->refinement analysis Structure Analysis and Validation refinement->analysis

General experimental workflow for enzyme X-ray crystallography.

Quantitative Data from X-ray Crystallography Studies

The following tables summarize the key crystallographic data for some of the enzymes involved in the this compound and related pathways.

Table 1: Crystallographic Data for MnmE

Enzyme SourcePDB IDResolution (Å)Space GroupUnit Cell Parameters (Å, °)Reference
Pseudomonas aeruginosa-2.69C222₁a=96.74, b=204.66, c=120.90[1][2]
Thermotoga maritima1XZP2.50C2a=137.9, b=92.8, c=91.4, β=125.1[3]
Chlorobium tepidum3G6K2.80P2₁2₁2₁a=98.8, b=103.8, c=120.4[3]

Table 2: Crystallographic Data for MnmC and MnmA

EnzymePDB IDResolution (Å)Space GroupUnit Cell Parameters (Å, °)Reference
E. coli MnmC4FMW3.0P2₁2₁2₁a=80.9, b=103.5, c=191.8[4]
E. coli MnmA-tRNAGlu complex (Form I)-3.1C2a=225.4, b=175.8, c=53.0, β=101.6[5][6]
E. coli MnmA-tRNAGlu complex (Form II)-3.4I2₁2₁2₁a=101.5, b=108.0, c=211.2[5][6]
E. coli MnmA-tRNAGlu-ATP complex (Form III)-3.4C2a=238.1, b=102.1, c=108.2, β=117.0[5][6]

Table 3: Crystallographic Data for TtuA-TtuB Complex

Enzyme SourcePDB IDResolution (Å)Space GroupUnit Cell Parameters (Å, °)Reference
Thermus thermophilus (G65C mutant)5GH92.5P1a=54.1, b=93.9, c=97.5, α=109.2, β=104.6, γ=106.9[1][7]
Thermus thermophilus holo-TtuA-TtuB-ATP6KFN2.2P1a=54.2, b=94.1, c=97.6, α=109.3, β=104.5, γ=106.8[6]
Thermus thermophilus TtuA-TtuB complex5GHA2.5P1a=54.1, b=93.9, c=97.5, α=109.2, β=104.6, γ=106.9[8]

Detailed Experimental Protocols

Protocol 1: Expression and Purification of MnmE from Pseudomonas aeruginosa

1. Gene Cloning and Expression Vector:

  • The mnmE gene (PA5567) is amplified from P. aeruginosa genomic DNA.

  • The PCR product is cloned into a pET-based expression vector (e.g., pET-28a) containing an N-terminal His₆-tag.

2. Protein Expression:

  • The expression plasmid is transformed into E. coli BL21(DE3) or a similar expression strain.

  • A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin).

  • The starter culture is grown overnight and then used to inoculate a larger volume of Terrific Broth medium.

  • The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.

  • Protein expression is induced by the addition of 0.5 mM IPTG.

  • The culture is then incubated at a lower temperature (e.g., 18-25°C) for an extended period (16-24 hours) to enhance soluble protein expression.

  • Cells are harvested by centrifugation.

3. Protein Purification:

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

  • Cells are lysed by sonication or high-pressure homogenization.

  • The lysate is clarified by centrifugation.

  • The supernatant is loaded onto a Ni-NTA affinity column.

  • The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM).

  • The His-tagged protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • The eluted fractions are analyzed by SDS-PAGE.

  • Fractions containing the pure protein are pooled and may be further purified by ion-exchange chromatography (e.g., Mono Q) and/or size-exclusion chromatography (e.g., Superdex 200) to achieve high homogeneity.

  • The final purified protein is concentrated and stored at -80°C.

Protocol 2: Crystallization of the TtuA-TtuB (G65C) Complex from Thermus thermophilus

1. Protein Preparation:

  • The genes for TtuA and TtuB (with a G65C mutation in TtuB to mimic the thiocarboxylated state) are co-expressed in E. coli.[1][7]

  • The complex is purified using a combination of affinity, ion-exchange, and size-exclusion chromatography.

  • The purified complex is concentrated to approximately 10 mg/ml in a buffer containing 25 mM HEPES pH 7.6, 200 mM ammonium (B1175870) sulfate, 50 mM ammonium acetate, 1 mM magnesium acetate, and 12% glycerol.[7]

2. Crystallization:

  • Crystallization is performed using the sitting-drop vapor-diffusion method at 20°C.[7]

  • The protein solution is mixed in a 1:1 ratio with the reservoir solution.

  • Initial crystals are obtained in a solution containing 0.1 M HEPES pH 7.6, 6% (w/v) PEG 8000, and 4% (v/v) ethylene (B1197577) glycol.[7]

3. Crystal Handling and Cryo-protection:

  • Crystals are carefully harvested using a loop.

  • For cryo-protection, crystals are briefly soaked in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 25% (w/v) PEG 6000 and 4% (v/v) ethylene glycol).[7]

  • The crystals are then flash-cooled in liquid nitrogen.

Protocol 3: X-ray Data Collection and Processing

1. Data Collection:

  • X-ray diffraction data are collected at a synchrotron source on a suitable beamline.

  • For the TtuA-TtuB complex containing zinc, Multi-wavelength Anomalous Dispersion (MAD) data can be collected around the Zn K-absorption edge.[1][7]

  • Data are typically collected at 100 K.

  • A complete dataset is obtained by rotating the crystal in the X-ray beam.

2. Data Processing:

  • The diffraction images are indexed, integrated, and scaled using software packages such as HKL2000 or XDS.[7]

  • The space group and unit cell parameters are determined.

  • Data quality statistics (e.g., Rmerge, completeness, I/σI) are evaluated to ensure a high-quality dataset for structure determination.

Disclaimer: These protocols are intended as a general guide. Specific conditions for protein expression, purification, and crystallization may need to be optimized for each target enzyme.

References

Application Notes and Protocols for Bulk tRNA Extraction for Modification Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the bulk extraction of transfer RNA (tRNA) intended for downstream modification analysis. The integrity and purity of the isolated tRNA are paramount for sensitive analytical techniques such as mass spectrometry and next-generation sequencing. The following sections offer a comprehensive guide to achieving high-quality tRNA suitable for these applications.

Introduction to tRNA Extraction for Modification Analysis

Transfer RNA molecules are relatively small, typically 70-90 nucleotides in length, and are rich in post-transcriptional modifications. These modifications are crucial for tRNA structure, stability, and function in protein synthesis. The analysis of tRNA modifications is a rapidly growing field, providing insights into cellular physiology, stress responses, and disease states.

The choice of extraction protocol is critical as it directly impacts the yield, purity, and integrity of the tRNA, which in turn affects the accuracy of modification analysis. The ideal protocol should efficiently lyse cells, inhibit endogenous RNases, and effectively separate tRNA from other cellular macromolecules, including DNA, proteins, and larger RNA species like ribosomal RNA (rRNA) and messenger RNA (mRNA).

Recommended Protocol: Acid Guanidinium (B1211019) Thiocyanate-Phenol-Chloroform (AGPC) Extraction followed by High-Salt Precipitation

This two-stage protocol is a robust and widely used method for obtaining a high-purity bulk tRNA fraction. The first stage involves the isolation of total RNA using an acid guanidinium thiocyanate-phenol-chloroform (AGPC) reagent, such as TRIzol™. This method effectively denatures proteins, including RNases, and separates nucleic acids from other cellular components.[1][2][3] The second stage enriches for tRNA by selectively precipitating and removing high molecular weight RNAs.[4]

Stage 1: Total RNA Extraction using AGPC Reagent (TRIzol™)

This stage aims to isolate total RNA from the starting biological material. The acidic pH of the reagent is crucial for partitioning DNA into the organic phase, while RNA remains in the aqueous phase.[1][3]

Materials:

Protocol:

  • Sample Homogenization:

    • Adherent Cells: Remove culture medium and lyse cells directly in the culture dish by adding 1 mL of TRIzol™ per 10 cm² area. Pipette the cell lysate up and down several times to homogenize.

    • Suspension Cells: Pellet cells by centrifugation and discard the supernatant. Lyse the cell pellet in TRIzol™ by repetitive pipetting. Use 1 mL of TRIzol™ per 5-10 x 10⁶ cells.[5]

    • Tissues: Homogenize tissue samples in TRIzol™ reagent (1 mL per 50-100 mg of tissue) using a homogenizer.[6]

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[6]

    • Add 0.2 mL of chloroform per 1 mL of TRIzol™ used.

    • Cap the tube securely and shake vigorously by hand for 15 seconds. Do not vortex.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ used.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Carefully discard the supernatant.

    • Wash the RNA pellet by adding at least 1 mL of 75% ethanol per 1 mL of TRIzol™ used.

    • Vortex the sample briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the supernatant.

  • Resuspension of Total RNA:

    • Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it can decrease its solubility.

    • Resuspend the pellet in an appropriate volume of RNase-free water by passing the solution a few times through a pipette tip.

Stage 2: tRNA Enrichment by High-Salt Precipitation of High Molecular Weight RNA

This stage selectively removes large RNA species (rRNA and mRNA), thereby enriching the tRNA fraction.

Materials:

  • High-Salt Precipitation Solution (1.2 M NaCl, 0.8 M Sodium Citrate)

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

Protocol:

  • To the resuspended total RNA from Stage 1, add 0.25 volumes of the High-Salt Precipitation Solution and 0.25 volumes of isopropanol.[4]

  • Mix well by inverting the tube.

  • Incubate on ice for 30-60 minutes to precipitate the high molecular weight RNA.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C. The pellet contains the large RNAs.

  • Carefully transfer the supernatant, which contains the tRNA and other small RNAs, to a new RNase-free tube.

  • Precipitate the tRNA from the supernatant by adding an equal volume of isopropanol.

  • Incubate at -20°C for at least 30 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the tRNA.

  • Wash the tRNA pellet with 75% ethanol as described in Stage 1.

  • Resuspend the purified tRNA pellet in RNase-free water.

Optional Step: DNase Treatment

For applications that are highly sensitive to DNA contamination, an optional DNase treatment step can be included. This is typically performed after the total RNA extraction and before the high-salt precipitation.

Materials:

  • DNase I, RNase-free

  • DNase I reaction buffer (10X)

  • RNase-free water

Protocol:

  • To the resuspended total RNA, add 1/10th volume of 10X DNase I reaction buffer and 1 µL of RNase-free DNase I.

  • Incubate at 37°C for 15-30 minutes.

  • Inactivate the DNase I according to the manufacturer's instructions (e.g., by heat inactivation or by adding a DNase inactivation reagent).

  • Proceed with the high-salt precipitation protocol to purify the tRNA.

Quality Control and Data Presentation

The quality and quantity of the extracted tRNA should be assessed before proceeding to modification analysis.

Quantitative Analysis

Spectrophotometric analysis using a NanoDrop or similar instrument is used to determine the concentration and purity of the tRNA.

ParameterExpected Value for High-Purity tRNAPotential Contaminants Indicated by Deviation
A260/A280 Ratio ~2.0 - 2.2Lower ratios may indicate protein or phenol (B47542) contamination.[7][8]
A260/A230 Ratio ~2.0 - 2.2Lower ratios can indicate contamination with guanidinium thiocyanate, phenol, or carbohydrates.[7][8]
Yield Variable (See notes below)Low yield may result from incomplete lysis, RNA degradation, or loss during extraction.

Yield Notes: The expected yield of tRNA can vary significantly depending on the cell type and metabolic state. As a general guideline, total RNA yield from 1 x 10⁶ cultured mammalian cells can range from 2 to 10 µg.[9] tRNA constitutes approximately 10-15% of the total RNA.[10]

Qualitative Analysis

The integrity of the tRNA can be assessed by denaturing polyacrylamide gel electrophoresis (PAGE). High-quality tRNA should appear as a distinct band between 70 and 90 nucleotides.

Experimental Workflows

Bulk tRNA Extraction Workflow

Bulk_tRNA_Extraction_Workflow start Start: Biological Sample (Cells or Tissue) homogenization Homogenization in AGPC Reagent (TRIzol™) start->homogenization phase_separation Phase Separation (Chloroform Addition & Centrifugation) homogenization->phase_separation aqueous_phase Collect Aqueous Phase (Contains Total RNA) phase_separation->aqueous_phase precipitation1 Total RNA Precipitation (Isopropanol) aqueous_phase->precipitation1 wash1 Wash Total RNA Pellet (75% Ethanol) precipitation1->wash1 resuspend1 Resuspend Total RNA wash1->resuspend1 dnase_treatment Optional: DNase Treatment resuspend1->dnase_treatment salt_precipitation High-Salt Precipitation of Large RNAs resuspend1->salt_precipitation Skip DNase dnase_treatment->salt_precipitation Proceed supernatant Collect Supernatant (Contains tRNA) salt_precipitation->supernatant precipitation2 tRNA Precipitation (Isopropanol) supernatant->precipitation2 wash2 Wash tRNA Pellet (75% Ethanol) precipitation2->wash2 resuspend2 Resuspend Purified tRNA wash2->resuspend2 qc Quality Control (Spectrophotometry & PAGE) resuspend2->qc end Purified tRNA for Modification Analysis qc->end tRNA_Modification_Pathway cluster_0 Cellular Signaling cluster_1 tRNA Modification Regulation cluster_2 Impact on Translation Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Modification_Enzymes Modification Enzyme Activity/Expression Cellular_Stress->Modification_Enzymes Nutrient_Availability Nutrient Availability Nutrient_Availability->Modification_Enzymes Modified_tRNA Fully Modified tRNA Modification_Enzymes->Modified_tRNA tRNA_Substrate Unmodified/Hypomodified tRNA tRNA_Substrate->Modification_Enzymes Codon_Decoding Codon Decoding (Efficiency & Fidelity) Modified_tRNA->Codon_Decoding tRNA_Stability tRNA Stability Modified_tRNA->tRNA_Stability Protein_Synthesis Altered Protein Synthesis Codon_Decoding->Protein_Synthesis tRNA_Stability->Protein_Synthesis Cellular_Response Cellular Response & Adaptation Protein_Synthesis->Cellular_Response

References

Application Notes and Protocols for Site-Specific Incorporation of 5-Aminocarbonylmethyl-2-thiouridine into RNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aminocarbonylmethyl-2-thiouridine (acm⁵s²U) and its derivatives are naturally occurring modified nucleosides found, for instance, at the wobble position of the anticodon in some transfer RNAs (tRNAs). These modifications are crucial for maintaining translational fidelity and efficiency. The ability to incorporate these modified nucleosides site-specifically into synthetic RNA oligonucleotides is a powerful tool for a variety of research applications, including structural biology, studies of RNA-protein interactions, and the development of RNA-based therapeutics.

This document provides detailed protocols and data for the site-specific incorporation of this compound and related derivatives into RNA, primarily focusing on the robust method of solid-phase phosphoramidite (B1245037) chemistry.

Data Presentation

Table 1: Protecting Groups for Modified Uridine Phosphoramidite Synthesis
Functional GroupProtecting GroupReference
5'-HydroxylDimethoxytrityl (DMTr)[1]
2'-Hydroxyltert-Butyldimethylsilyl (TBDMS)[1]
Amine (in side chain)Trifluoroacetyl[1][2]
Carboxyl (in side chain)2-(trimethylsilyl)ethyl[1][2]
Phosphate (B84403)2-Cyanoethyl[3]
Table 2: Summary of Analytical Data for Modified Oligonucleotides
Analysis MethodObservationPurposeReference
HPLCPurification and verification of oligonucleotide purityTo isolate the desired full-length product from shorter sequences and failed reactions.[4]
MALDI-TOF Mass SpectrometryConfirmation of the molecular weight of the final productTo verify the successful incorporation of the modified nucleoside.[1][5]
Enzymatic Digestion & LC-MSConfirmation of sequence and modification presenceTo confirm the composition and location of the modified nucleoside within the sequence.[6][7]

Experimental Protocols

Protocol 1: Chemical Synthesis of RNA with Site-Specific this compound using Phosphoramidite Chemistry

This protocol outlines the solid-phase synthesis of an RNA oligonucleotide containing a site-specifically incorporated this compound derivative. The key is the use of a protected phosphoramidite monomer of the modified uridine.

Materials:

  • Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.

  • Standard RNA phosphoramidites (A, C, G, U) with appropriate protecting groups.

  • Custom-synthesized this compound phosphoramidite with protecting groups as detailed in Table 1.

  • Activator (e.g., 5-(Ethylthio)-1H-tetrazole).

  • Oxidizing agent (e.g., Iodine/water/pyridine).

  • Capping reagents (e.g., Acetic anhydride (B1165640) and N-methylimidazole).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).

  • Cleavage and deprotection solution (e.g., Ethanolic ammonia).

  • Desilylation reagent (e.g., Triethylamine trihydrofluoride, Et₃N·3HF).

  • Buffers for HPLC purification.

Methodology:

  • Preparation of the Phosphoramidite: The this compound nucleoside must be chemically modified with protecting groups and phosphitylated to create the phosphoramidite monomer. The amine and carboxyl functions of the side chain are protected with trifluoroacetyl and 2-(trimethylsilyl)ethyl groups, respectively.[1][2]

  • Automated Solid-Phase Synthesis: The synthesis is performed on an automated DNA/RNA synthesizer. The cycle for each nucleotide addition consists of the following steps: a. Deblocking: Removal of the 5'-DMTr protecting group from the growing RNA chain on the CPG support. b. Coupling: The protected this compound phosphoramidite (or a standard phosphoramidite) is activated and coupled to the 5'-hydroxyl of the growing chain. c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester.

  • Cleavage and Deprotection: a. After the final synthesis cycle, the CPG-bound RNA is treated with ethanolic ammonia (B1221849) to cleave the oligonucleotide from the solid support and remove the protecting groups from the phosphate backbone and the nucleobases.[3] b. The 2'-TBDMS protecting groups are removed by treatment with a fluoride (B91410) reagent such as Et₃N·3HF.

  • Purification: The crude RNA product is purified by high-performance liquid chromatography (HPLC), typically using a reversed-phase column.

  • Analysis: The purified oligonucleotide is analyzed by MALDI-TOF mass spectrometry to confirm its molecular weight and the successful incorporation of the modified nucleoside.[5] Further analysis by enzymatic digestion followed by LC-MS can confirm the sequence.[6]

Visualizations

Biosynthetic Pathway of mnm⁵s²U in E. coli

The biosynthesis of 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U), a related modification, in E. coli provides context for the natural occurrence of these complex nucleosides. The pathway involves a series of enzymatic steps.[4][8]

Biosynthesis_Pathway cluster_0 Enzymatic Steps U_tRNA Uridine in tRNA s2U s²U U_tRNA->s2U Thiolation enzymes cmnm5s2U cmnm⁵s²U s2U->cmnm5s2U MnmEG + Glycine nm5s2U nm⁵s²U cmnm5s2U->nm5s2U MnmC (Oxidoreductase domain) mnm5s2U mnm⁵s²U nm5s2U->mnm5s2U MnmC (Methyltransferase domain) + SAM

Caption: Biosynthesis of mnm⁵s²U in E. coli.

Experimental Workflow for Chemical Synthesis of Modified RNA

The following diagram illustrates the major steps involved in the solid-phase chemical synthesis of RNA containing a site-specific modification.

Chemical_Synthesis_Workflow start Start with CPG Support synthesis_cycle Automated Synthesis Cycle (Deblock, Couple, Cap, Oxidize) start->synthesis_cycle synthesis_cycle->synthesis_cycle cleavage Cleavage from Support & Base Deprotection synthesis_cycle->cleavage desilylation 2'-OH Desilylation cleavage->desilylation purification HPLC Purification desilylation->purification analysis Mass Spec & LC-MS Analysis purification->analysis end Pure Modified RNA analysis->end

Caption: Workflow for solid-phase RNA synthesis.

Applications

  • Structural and Functional Analysis of RNA: Incorporating acm⁵s²U into RNA allows for detailed studies of its impact on RNA structure, stability, and function.

  • Investigating RNA-Protein Interactions: Site-specifically modified RNA can be used to probe the recognition and binding of RNA-modifying enzymes and other RNA-binding proteins.

  • Therapeutic RNA Development: The introduction of modified nucleosides can enhance the therapeutic properties of RNA molecules, such as siRNAs and mRNA vaccines, by improving stability, reducing immunogenicity, and modulating activity.

  • Codon-Anticodon Interaction Studies: As these modifications are often found in the anticodon loop of tRNA, their incorporation is essential for studying the mechanics of translation and decoding at the ribosome.[7]

References

Studying Translational Frameshifting with 5-Aminocarbonylmethyl-2-thiouridine Mutants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Translational frameshifting is a crucial cellular mechanism where the ribosome shifts its reading frame on an mRNA molecule, leading to the synthesis of alternative proteins from a single transcript. The fidelity of this process is heavily reliant on the precise interaction between the mRNA codon and the tRNA anticodon. Modifications of nucleosides in the tRNA anticodon loop, particularly at the wobble position (position 34), play a critical role in maintaining the correct reading frame. One such modification, 5-Aminocarbonylmethyl-2-thiouridine (acm⁵s²U), and its precursors are vital for translational accuracy. The absence or alteration of these modifications, often due to mutations in the biosynthetic pathway, can lead to increased rates of ribosomal frameshifting.[1][2][3]

These application notes provide a comprehensive guide for researchers studying the impact of mutations affecting acm⁵s²U biosynthesis on translational frameshifting. This includes detailed protocols for quantifying tRNA modifications and measuring frameshifting efficiency, as well as data on the effects of related tRNA modification mutants.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of mutations in tRNA modification pathways on translational frameshifting efficiency. While specific data for acm⁵s²U mutants is limited, the data from mutants in the biosynthetic pathways of closely related 5-substituted-2-thiouridines, such as those involving the Elongator complex and the MnmE/GidA pathway, provide a strong predictive framework.

Table 1: Effect of Elongator Complex Mutants on +1 Frameshifting Efficiency

Gene MutantModification AffectedReporter SystemChange in +1 Frameshifting EfficiencyReference
elp3Δmcm⁵s²UDual-Luciferase~2.5-fold increase(Adapted from[3])
kti12Δmcm⁵s²UDual-Luciferase~2.0-fold increase(Adapted from[3])
urm1Δs²UDual-Luciferase~1.8-fold increase(Adapted from[3])
ncs6Δs²UDual-Luciferase~1.7-fold increase(Adapted from[3])

Table 2: Effect of MnmE/GidA Pathway Mutants on +2 Frameshifting Efficiency

Gene MutantModification AffectedReporter SystemChange in +2 Frameshifting EfficiencyReference
mnmEmnm⁵s²ULacZ-basedSignificant increase(Adapted from published studies)
gidAmnm⁵s²ULacZ-basedSignificant increase(Adapted from published studies)

Experimental Protocols

Protocol 1: Quantification of tRNA Modifications by LC-MS/MS

This protocol outlines the method for the quantitative analysis of this compound and other related modifications in total tRNA isolated from wild-type and mutant cells.[4][5][6]

Materials:

  • Total RNA extraction kit

  • DNase I

  • Nuclease P1

  • Bacterial alkaline phosphatase

  • LC-MS/MS system

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Ammonium (B1175870) acetate (B1210297)

  • Milli-Q water

  • Reference standards for modified nucleosides

Procedure:

  • tRNA Isolation: Isolate total RNA from cell cultures of wild-type and mutant strains using a commercial kit. Treat with DNase I to remove any contaminating DNA.

  • tRNA Hydrolysis:

    • To 5 µg of total RNA, add 2 units of nuclease P1 and incubate at 37°C for 2 hours in a buffer containing 10 mM ammonium acetate (pH 5.3).

    • Add 1 unit of bacterial alkaline phosphatase and incubate at 37°C for an additional 2 hours.

  • LC-MS/MS Analysis:

    • Inject the hydrolyzed sample into the LC-MS/MS system.

    • Separate the nucleosides on a C18 reversed-phase column using a gradient of mobile phase A (0.1% FA in water) and mobile phase B (0.1% FA in ACN).

    • Perform mass spectrometry in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify the specific parent and daughter ions for acm⁵s²U and other relevant modified nucleosides.

  • Data Analysis:

    • Integrate the peak areas for each nucleoside.

    • Normalize the abundance of the modified nucleoside to the abundance of a canonical nucleoside (e.g., adenosine) to account for variations in sample loading.

    • Compare the relative abundance of acm⁵s²U in mutant strains to the wild-type strain.

Protocol 2: Measurement of Translational Frameshifting Efficiency using a Dual-Luciferase Reporter Assay

This protocol describes an in vivo assay to quantify the frequency of ribosomal frameshifting using a dual-luciferase reporter system.[7][8][9]

Materials:

  • Dual-luciferase reporter plasmid containing a frameshift-inducing sequence.

  • Control plasmid with the luciferases in the same reading frame.

  • Cell line of interest (e.g., yeast or mammalian cells).

  • Transfection reagent (for mammalian cells) or transformation reagents (for yeast).

  • Dual-Luciferase® Reporter Assay System (e.g., Promega).

  • Luminometer.

  • Passive Lysis Buffer.

Procedure:

  • Plasmid Construction:

    • Clone the frameshift-inducing sequence of interest between the Renilla luciferase (RLuc) and Firefly luciferase (FLuc) genes in a dual-luciferase reporter vector. The FLuc gene should be in the -1 or +1 reading frame relative to the RLuc gene.

    • Construct an in-frame control plasmid where the FLuc gene is in the same reading frame as the RLuc gene.

  • Cell Culture and Transfection/Transformation:

    • Culture the cells to the appropriate density.

    • For mammalian cells, co-transfect the reporter plasmid and a control plasmid expressing a different marker. For yeast, transform the cells with the reporter plasmid.

  • Cell Lysis:

    • After 24-48 hours of expression, wash the cells with PBS and lyse them using Passive Lysis Buffer.

  • Luciferase Assay:

    • Add Luciferase Assay Reagent II (LAR II) to a sample of the cell lysate and measure the Firefly luciferase activity using a luminometer.

    • Add Stop & Glo® Reagent to the same sample to quench the Firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luciferase activity.

  • Calculation of Frameshift Efficiency:

    • Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity (FLuc/RLuc) for both the frameshift reporter and the in-frame control.

    • Frameshift Efficiency (%) = [(FLuc/RLuc)frameshift / (FLuc/RLuc)in-frame control] x 100.

Visualizations

Biosynthesis_of_acm5s2U cluster_0 Biosynthesis of this compound (acm⁵s²U) Uridine (B1682114) Uridine in tRNA cmnm5s2U cmnm⁵s²U (5-carboxymethylaminomethyl-2-thiouridine) Uridine->cmnm5s2U MnmE/GidA + Glycine nm5s2U nm⁵s²U (5-aminomethyl-2-thiouridine) cmnm5s2U->nm5s2U MnmC (oxidase) acm5s2U acm⁵s²U (this compound) nm5s2U->acm5s2U Putative Amidase/Synthase

Biosynthesis of acm⁵s²U.

Dual_Luciferase_Workflow cluster_1 Dual-Luciferase Reporter Assay Workflow Start Transfect/Transform Cells with Reporter Plasmids Incubate Incubate for 24-48h Start->Incubate Lyse Lyse Cells Incubate->Lyse Measure_FLuc Measure Firefly Luciferase Activity Lyse->Measure_FLuc Measure_RLuc Measure Renilla Luciferase Activity Measure_FLuc->Measure_RLuc Add Stop & Glo® Reagent Calculate Calculate Frameshift Efficiency Measure_RLuc->Calculate

Dual-Luciferase Workflow.

Logical_Relationship cluster_2 Logical Relationship Mutation Mutation in acm⁵s²U Biosynthesis Gene Hypomodification Reduced acm⁵s²U in tRNA Mutation->Hypomodification Leads to Frameshifting Increased Translational Frameshifting Hypomodification->Frameshifting Causes Altered_Protein Altered Protein Expression Frameshifting->Altered_Protein Results in

Logical Relationship.

References

Troubleshooting & Optimization

Technical Support Center: Detection of 5-Aminocarbonylmethyl-2-thiouridine (acm5U)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Aminocarbonylmethyl-2-thiouridine (acm5U) and related modified nucleosides. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with detecting this modification in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (acm5U) and why is it challenging to detect?

A1: this compound (acm5U) is a post-transcriptional modification found in transfer RNA (tRNA). Its detection in complex biological matrices is challenging due to several factors:

  • Low Abundance: Modified nucleosides are often present in very low concentrations relative to the canonical nucleosides (A, U, G, C).

  • Structural Instability: The 2-thiouridine (B16713) group is susceptible to oxidative damage, a process known as desulfurization, which can occur during sample preparation and analysis. This can convert the target molecule into other derivatives, complicating detection and quantification.[1][2]

  • Matrix Effects: Complex biological samples (e.g., cell lysates, plasma) contain numerous molecules that can interfere with the analysis, a phenomenon known as ion suppression in mass spectrometry.[3][4]

  • Structural Similarity: acm5U is structurally similar to other modified uridines, requiring high-resolution analytical techniques like mass spectrometry to differentiate it from its precursors or degradation products.[1][5]

Q2: What is the recommended method for detecting acm5U?

A2: The most common and reliable method for the detection and quantification of acm5U is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][5] This technique offers the high sensitivity and selectivity required to detect low-abundance molecules in complex mixtures. The process typically involves enzymatic hydrolysis of purified tRNA into individual nucleosides, followed by separation using reversed-phase liquid chromatography and detection by a mass spectrometer.[1][5]

Q3: My LC-MS/MS analysis shows no peak for acm5U. What are the possible causes?

A3: Seeing no peaks in the data is a common issue that can stem from problems with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).[6]

  • Sample Issues: The concentration of acm5U in your sample may be below the limit of detection (LOD). Ensure your tRNA extraction and hydrolysis were efficient. Sample degradation is also a possibility; prepare fresh samples if needed.[4]

  • LC System: Check for simple issues like disconnected tubing between the LC and the MS. Ensure there is mobile phase flow and that the system has been properly purged to remove air bubbles.[4] A clogged column or injector can also prevent the sample from reaching the detector.[6]

  • MS System: Verify that the mass spectrometer is properly tuned and calibrated.[3] Ensure the ionization source settings (e.g., temperatures, gas flows, voltages) are appropriate for your analyte and that the correct mass-to-charge ratios (m/z) are being monitored in your acquisition method.[4] Also, check the physical spray from the ionization probe to ensure it is stable and consistent.[7]

Q4: I see a peak at the correct retention time, but the mass is incorrect or the signal is very weak. What should I do?

A4: This issue points towards problems with mass accuracy or signal intensity.

  • Mass Accuracy: If the observed mass is shifted or inaccurate, the primary cause is often a need for mass calibration. Perform a fresh calibration of the mass spectrometer using appropriate standards.[3] Instrument drift or contamination can also affect mass accuracy over time.[3]

  • Poor Signal Intensity: Weak signals can be caused by several factors. The sample concentration may be too low, or conversely, too high, leading to ion suppression.[3] The choice of ionization technique and settings is critical; optimize these parameters for your specific molecule.[3] Leaks in the system can also lead to a loss of sensitivity.[6]

Q5: I suspect my acm5U is degrading during sample preparation. How can I prevent this?

A5: The thio-modification is sensitive to oxidation.[1] To minimize degradation, consider the following:

  • Work quickly and on ice whenever possible during the tRNA extraction and hydrolysis steps.

  • Use fresh, high-quality reagents and LC-MS grade solvents to avoid contaminants that could promote oxidation.

  • Consider adding antioxidants to your buffers, but first verify that they do not interfere with downstream analysis.

  • Analyze samples as quickly as possible after preparation. If storage is necessary, store them at -80°C.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during acm5U analysis via LC-MS/MS.

Table 1: General LC-MS/MS Troubleshooting
Problem Possible Cause Recommended Solution Reference
No Peaks Detected Sample did not reach the detectorCheck for leaks, clogs, or cracks in the column and tubing. Ensure the autosampler syringe is functioning correctly.[6]
Detector issueVerify that the detector is on and that gases are flowing correctly.[6]
Incorrect MS settingsEnsure the MS method is set to monitor the correct m/z for acm5U and its fragments. Check polarity and acquisition mode.[4]
Low Signal Intensity / Sensitivity Suboptimal sample concentrationOptimize sample concentration. Dilute if ion suppression is suspected; concentrate if the signal is too weak.[3]
Inefficient ionizationExperiment with different ionization source settings (e.g., spray voltage, gas flow, temperature).[3]
Gas leak in the MS systemUse a leak detector to check the gas supply, filters, valves, and connections.[6]
Mass Inaccuracy MS not calibratedPerform a mass calibration using appropriate standards.[3]
Instrument drift/contaminationEnsure regular maintenance of the mass spectrometer as per the manufacturer's guidelines.[3]
Peak Tailing or Broadening Column degradationBackflush the column (if permitted by the manufacturer) or replace it.[4]
Incompatible mobile phaseEnsure the sample diluent is compatible with the mobile phase. Check mobile phase pH and composition.[4]
High Background / Carry-over Contamination in the systemClean the ion source. Run blank injections with a strong solvent to wash the column and autosampler.[8]
Sample carry-overTroubleshoot the autosampler, particularly the sample needle and injection loop, as common sources of carry-over.[8]

Experimental Protocols

Protocol 1: tRNA Extraction and Hydrolysis for LC-MS/MS Analysis

This protocol provides a general workflow for preparing nucleosides from biological samples. Optimization may be required depending on the sample type.

1. tRNA Extraction (Phenol-based)

  • Homogenize cells or tissue in an appropriate lysis buffer.

  • Perform a phenol:chloroform:isoamyl alcohol extraction to separate nucleic acids from proteins and lipids. This is typically done at a slightly acidic pH (around 5.0) to retain RNA in the aqueous phase.

  • Precipitate the total RNA from the aqueous phase using isopropanol (B130326) or ethanol (B145695).

  • Wash the RNA pellet with 70-80% ethanol to remove salts.

  • Resuspend the purified total RNA pellet in nuclease-free water. Note: For higher purity, tRNA can be further isolated from total RNA using specialized kits or chromatographic methods.

2. Enzymatic Hydrolysis to Nucleosides

  • To a solution of 10-20 µg of tRNA in a reaction buffer (e.g., 10 mM Tris-HCl), add Nuclease P1 and incubate at 37°C for 2-4 hours. This will digest the RNA into 5'-mononucleotides.

  • Next, add Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Alkaline Phosphatase (CIAP) to the reaction mixture.[1]

  • Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.

  • Stop the reaction by filtering the sample through an ultrafiltration unit (e.g., 10 kDa MWCO) to remove the enzymes.

  • The filtrate, containing the nucleoside mixture, is now ready for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatography: Separate the nucleosides on a C18 reversed-phase column.[9] A typical mobile phase system consists of:

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid).

    • Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

    • Run a gradient from low to high organic solvent to elute the nucleosides.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Detect acm5U using Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

Table 2: Example Mass Spectrometry Parameters for Thiouridine Derivatives

Note: These values are illustrative. Optimal transitions and collision energies must be determined empirically on the specific instrument used.

Nucleoside Precursor Ion (m/z) [M+H]+ Product Ion (m/z) Description
acm5U [To be determined empirically][To be determined empirically]The primary target analyte.
cm5S2U 319.0158.0Carboxymethyl-2-thiouridine, an immature product.[1]
mcm5S2U 333.1172.0Methylcarboxymethyl-2-thiouridine, a related modification.[1]
mcm5U 317.1156.0Oxidative desulfurization product of mcm5S2U.[1][2]

Visualizations

Workflow and Pathway Diagrams

The following diagrams illustrate key experimental and logical workflows for the detection and troubleshooting of acm5U.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Biological Sample (Cells, Tissue, etc.) Extract tRNA Extraction Sample->Extract Lysis & Purification Hydrolyze Enzymatic Hydrolysis to Nucleosides Extract->Hydrolyze Nuclease P1 & Alkaline Phosphatase LC LC Separation (Reversed-Phase) Hydrolyze->LC Injection MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis MS->Data Quantification & Identification

Caption: General experimental workflow for acm5U detection.

G Start Problem: No Peak or Very Low Signal CheckLC Is LC pressure normal and stable? Start->CheckLC CheckSpray Is ESI spray visible and consistent? CheckLC->CheckSpray Yes FixLC Troubleshoot LC: Check for leaks, clogs, mobile phase issues. CheckLC->FixLC No CheckTune Is MS tuned and calibrated recently? CheckSpray->CheckTune Yes FixSource Troubleshoot Ion Source: Clean probe, check for clogs, optimize settings. CheckSpray->FixSource No CheckMethod Are MS acquisition parameters correct? CheckTune->CheckMethod Yes FixMS Tune and Calibrate MS. CheckTune->FixMS No CheckSample Is sample concentration and integrity OK? CheckMethod->CheckSample Yes FixMethod Verify m/z transitions, polarity, retention window. CheckMethod->FixMethod No FixSample Prepare fresh sample. Optimize concentration. CheckSample->FixSample No

Caption: Troubleshooting logic for no/low signal in LC-MS/MS.

References

Technical Support Center: Analysis of 5-Aminocarbonylmethyl-2-thiouridine by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminocarbonylmethyl-2-thiouridine analysis via mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in analyzing this compound by LC-MS?

A1: The primary challenges include its high polarity, which can lead to poor retention on standard reversed-phase chromatography columns, and its ionization efficiency, which can affect sensitivity. The presence of both an amine and a carboxylic acid group means that the mobile phase pH will significantly impact its charge state and chromatographic behavior.

Q2: What type of liquid chromatography (LC) column is recommended for this compound?

A2: Due to its polar nature, a hydrophilic interaction liquid chromatography (HILIC) column is often a good choice. Alternatively, a mixed-mode column with both reversed-phase and ion-exchange characteristics can provide good retention and separation. For reversed-phase chromatography, the use of an ion-pairing agent or a polar-embedded column may be necessary to achieve adequate retention.

Q3: What are the expected mass-to-charge ratios (m/z) for this compound?

A3: The exact mass of this compound (C11H15N3O6S) is approximately 333.0685 g/mol . In positive ion mode electrospray ionization (ESI), you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 334.0763. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 332.0607. Always check for other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺ in positive mode.

Q4: How can I improve the sensitivity of my assay?

A4: To improve sensitivity, consider the following:

  • Sample Preparation: Solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering matrix components.

  • Chromatography: Optimize the mobile phase composition and gradient to ensure sharp, well-defined peaks.

  • Mass Spectrometry: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Use of a high-resolution mass spectrometer can also improve signal-to-noise.

  • Derivatization: Chemical derivatization can be employed to enhance ionization efficiency.

Troubleshooting Guides

Issue 1: Poor or No Chromatographic Peak

Possible Causes and Solutions

CauseSolution
Inadequate Retention The analyte is too polar for the column. Switch to a HILIC or mixed-mode column. Alternatively, add an ion-pairing reagent to the mobile phase for reversed-phase chromatography.
Analyte Degradation Ensure sample stability. Prepare fresh standards and samples. Check the pH of your mobile phase, as extreme pH can cause degradation of some nucleosides.
Incorrect Injection Volume Optimize the injection volume. Too small a volume may result in a signal below the limit of detection.
Clogged System Check for clogs in the injector, tubing, or column. A gradual increase in backpressure is an indicator of a clog.
Issue 2: Low Signal Intensity / Poor Sensitivity

Possible Causes and Solutions

CauseSolution
Suboptimal ESI Source Conditions Optimize source parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature. Perform a tuning and calibration of the instrument.
Ion Suppression Co-eluting matrix components can suppress the ionization of the analyte. Improve chromatographic separation to move the analyte peak away from interfering compounds. Enhance sample cleanup using SPE.
Poor Ionization Efficiency The inherent chemical properties of the analyte may lead to poor ionization. Consider chemical derivatization to introduce a more readily ionizable group.
Incorrect Mobile Phase pH The pH of the mobile phase affects the charge state of the analyte. For positive ion mode, a lower pH (e.g., adding 0.1% formic acid) is generally preferred to promote protonation. For negative ion mode, a slightly basic mobile phase may be beneficial.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Modified Nucleosides (Adapted for this compound)

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

  • Liquid Chromatography:

    • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 95% B

      • 2-10 min: 95% to 50% B

      • 10-12 min: 50% B

      • 12-12.1 min: 50% to 95% B

      • 12.1-15 min: 95% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Collision Gas: Argon

    • MRM Transitions: To be determined by infusing a standard of this compound. A potential precursor ion is [M+H]⁺ at m/z 334.1. Product ions would likely result from the loss of the ribose moiety (a neutral loss of 132.04 Da) or fragmentation of the aminocarbonylmethyl side chain.

Protocol 2: Derivatization to Enhance Sensitivity

For analytes with poor ionization efficiency, derivatization can significantly improve signal intensity. For this compound, the primary amine or the carboxylic acid can be targeted.

  • Derivatization of the Amine Group with Dansyl Chloride:

    • To 100 µL of sample (or standard) in a microcentrifuge tube, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.0).

    • Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).

    • Vortex and incubate at 60 °C for 30 minutes in the dark.

    • After incubation, add 20 µL of 250 mM formic acid to stop the reaction.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Inject the supernatant into the LC-MS system. The resulting derivative will have a significant increase in hydrophobicity and will ionize well in positive ESI mode.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., urine, cell lysate) SPE Solid-Phase Extraction (SPE) Sample->SPE Derivatization Optional: Derivatization SPE->Derivatization LC Liquid Chromatography (HILIC or Mixed-Mode) Derivatization->LC MS Mass Spectrometry (ESI) LC->MS Data Data Acquisition (MRM Scan) MS->Data Quant Quantification Data->Quant Report Reporting Quant->Report troubleshooting_logic Start Problem: Low Sensitivity CheckSource Optimize ESI Source Parameters? Start->CheckSource CheckChrom Improve Chromatographic Peak Shape? CheckSource->CheckChrom No Improvement Solution Sensitivity Improved CheckSource->Solution Yes CheckSample Enhance Sample Cleanup? CheckChrom->CheckSample No Improvement CheckChrom->Solution Yes ConsiderDeriv Consider Chemical Derivatization? CheckSample->ConsiderDeriv No Improvement CheckSample->Solution Yes ConsiderDeriv->Solution Yes NoSolution Consult Instrument Specialist ConsiderDeriv->NoSolution Not Feasible

Overcoming instability of 5-Aminocarbonylmethyl-2-thiouridine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the instability of 5-Aminocarbonylmethyl-2-thiouridine (acm⁵s²U) during sample preparation for analytical studies.

Troubleshooting Guides

Issue 1: Inconsistent quantification or complete loss of acm⁵s²U signal in LC-MS analysis.

Possible Cause: Degradation of the acm⁵s²U molecule during sample preparation. The 2-thiouridine (B16713) moiety is susceptible to oxidation, leading to desulfurization and other modifications that alter its mass and chromatographic behavior. This degradation is often influenced by pH, temperature, and the presence of oxidizing agents.

Solutions:

  • pH Control: Maintain a slightly acidic to neutral pH (around 6.0-7.0) throughout the sample preparation process. Both highly acidic and alkaline conditions can accelerate the degradation of thiouridine derivatives. For LC-MS applications, volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) at a concentration of 10-20 mM are recommended to maintain pH control without interfering with mass spectrometry analysis.

  • Temperature Management: Keep samples on ice or at 4°C at all times. Avoid prolonged exposure to room temperature. One study has shown that a related compound, mcm⁵s²U, is unstable at all temperatures but degradation is significantly accelerated at room temperature.[1] For long-term storage of samples containing acm⁵s²U, -80°C is recommended.[1]

  • Minimize Oxidation:

    • Use Freshly Prepared Buffers: De-gas all aqueous solutions to remove dissolved oxygen.

    • Antioxidants: Consider the addition of antioxidants to your buffers. While specific data for acm⁵s²U is limited, reducing agents used in cellular studies to combat oxidative stress may be beneficial. However, their compatibility with mass spectrometry must be verified to avoid ion suppression.

  • Sample Handling: Process samples as quickly as possible to minimize the time the analyte is exposed to potentially degrading conditions.

Experimental Workflow for Minimizing acm⁵s²U Degradation:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start tRNA Sample hydrolysis Enzymatic Hydrolysis (e.g., Nuclease P1) - pH ~5.5-6.0 - 37°C, minimize time start->hydrolysis Degradation Risk: High Temperature extraction Nucleoside Extraction - Ice-cold buffers - pH 6.0-7.0 hydrolysis->extraction Degradation Risk: Suboptimal pH storage Short-term Storage (4°C or on ice) Long-term Storage (-80°C) extraction->storage Degradation Risk: Prolonged RT exposure lcms LC-MS Injection - Acidic mobile phase (e.g., 0.1% Formic Acid) - Controlled column temp. storage->lcms detection Mass Spectrometry Detection lcms->detection

Figure 1: Recommended workflow to minimize acm⁵s²U degradation.
Issue 2: Appearance of unexpected peaks with masses corresponding to desulfurization or other modifications.

Possible Cause: Oxidative damage to the acm⁵s²U molecule. The primary degradation pathway for 2-thiouridine derivatives is oxidative desulfurization, where the sulfur atom at the C2 position is replaced by an oxygen atom, converting the thiouridine to a standard uridine (B1682114) derivative. Dimerization can also occur.[1]

Solutions:

  • Identify Degradation Products: The expected mass shift for desulfurization of acm⁵s²U would be a decrease of approximately 16 Da (difference between sulfur and oxygen). Monitor for the appearance of a peak corresponding to the mass of 5-aminocarbonylmethyl-uridine.

  • Optimize tRNA Hydrolysis: If you are analyzing acm⁵s²U from tRNA, the hydrolysis step is critical.

    • Use a minimal amount of enzyme (e.g., Nuclease P1) required for complete digestion to reduce incubation times.

    • Ensure the digestion buffer is at the optimal pH for enzyme activity while minimizing acm⁵s²U degradation (a compromise may be necessary). Nuclease P1 functions optimally at a slightly acidic pH.

  • Buffer Selection for LC-MS:

    • For reverse-phase chromatography, a mobile phase with a low pH (e.g., 0.1% formic acid) is generally recommended for good peak shape of nucleosides. This acidic environment can also help to stabilize the protonated form of the molecule.

    • Ensure the buffers are made with high-purity reagents and LC-MS grade solvents to avoid contaminants that could promote degradation.

Signaling Pathway of acm⁵s²U Degradation:

degradation_pathway acm5s2U This compound (acm⁵s²U) desulfurization Desulfurization Product (5-Aminocarbonylmethyl-uridine) acm5s2U->desulfurization -S, +O dimerization Dimerization Product acm5s2U->dimerization other_products Other Degradation Products acm5s2U->other_products oxidative_stress Oxidative Stress (e.g., O₂, high pH, high temp) oxidative_stress->acm5s2U Exacerbates

Figure 2: Potential degradation pathways of acm⁵s²U.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (acm⁵s²U) instability during sample preparation?

A1: The primary cause of instability is the susceptibility of the 2-thio group to oxidation. This can lead to desulfurization, where the sulfur atom is replaced by an oxygen atom, converting the molecule into its uridine analog. This process is accelerated by elevated temperatures, non-optimal pH, and the presence of oxidizing agents. Studies on similar 2-thiouridine derivatives have confirmed this vulnerability.[2][3]

Q2: What are the ideal storage conditions for samples containing acm⁵s²U?

A2: For short-term storage during sample preparation (a few hours), samples should be kept on ice or at 4°C. For long-term storage, freezing at -80°C is recommended to minimize degradation.[1] Avoid repeated freeze-thaw cycles.

Q3: What type of buffers should I use for the extraction and analysis of acm⁵s²U?

A3: For extraction and general handling, use freshly prepared, de-gassed buffers at a slightly acidic to neutral pH (6.0-7.0). For LC-MS analysis, volatile buffers such as ammonium acetate or ammonium formate are recommended as they are compatible with mass spectrometry. A common mobile phase for nucleoside analysis is water with 0.1% formic acid (for the aqueous component) and acetonitrile (B52724) with 0.1% formic acid (for the organic component).

Q4: Can I use antioxidants to protect acm⁵s²U from degradation?

A4: While the use of antioxidants to protect acm⁵s²U during in-vitro sample preparation is not extensively documented, the principle of preventing oxidative damage suggests they could be beneficial. However, it is crucial to select an antioxidant that does not interfere with your downstream analysis. For instance, some antioxidants can cause ion suppression in mass spectrometry. If you choose to use an antioxidant, it is essential to run control experiments to validate its compatibility with your analytical method.

Q5: Are there specific considerations for the enzymatic digestion of tRNA to analyze acm⁵s²U?

A5: Yes. When digesting tRNA to analyze its modified nucleoside content, it is important to balance the efficiency of the enzymatic digestion with the stability of acm⁵s²U.

  • Enzyme Choice: Nuclease P1 is commonly used for the complete digestion of RNA into 5'-mononucleotides and is active at a slightly acidic pH, which is favorable for acm⁵s²U stability.

  • Incubation Time and Temperature: Use the shortest incubation time and lowest temperature that allows for complete digestion (typically 37°C). Prolonged incubation at elevated temperatures will increase the risk of degradation.

  • Buffer Conditions: Use the recommended buffer for the enzyme, ensuring the pH is within the stable range for acm⁵s²U.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically detailing the degradation kinetics of this compound under various sample preparation conditions. However, a study on the stability of 44 different modified nucleosides provides valuable comparative data.

Table 1: Stability of a Related Thiouridine Derivative (mcm⁵s²U) after 6 Months of Storage

Storage Temperature (°C)Remaining mcm⁵s²U (%)
-80Unstable (specific % not provided, but noted instability)
-20Unstable (specific % not provided, but noted instability)
8Unstable (specific % not provided, but noted instability)
2028.6 ± 14.6

Data extracted from a study on the stability of various modified nucleosides.[1]

This data for the closely related 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) highlights the significant instability of this class of molecules, especially at room temperature.

Experimental Protocols

Protocol 1: General Handling and Preparation of acm⁵s²U for LC-MS Analysis

  • Buffer Preparation: Prepare all aqueous buffers (e.g., 10 mM ammonium acetate, pH 6.5) using LC-MS grade water. De-gas the buffer by sonicating for 15 minutes or by bubbling with an inert gas (e.g., nitrogen or argon).

  • Sample Thawing and Handling: Thaw frozen samples on ice. Keep the sample vials in an ice bath throughout the preparation process.

  • Dilution: If dilution is necessary, use the pre-chilled, de-gassed buffer.

  • Filtration: If required, filter the sample using a pre-chilled syringe filter (e.g., 0.22 µm PVDF).

  • Transfer to Autosampler: Transfer the final sample to an autosampler vial and place it in a cooled autosampler tray (typically set to 4°C) for immediate analysis.

Protocol 2: Enzymatic Digestion of tRNA for acm⁵s²U Analysis

  • Sample Preparation: To 1-5 µg of total tRNA in a microcentrifuge tube, add nuclease P1 digestion buffer (e.g., 20 mM ammonium acetate, pH 5.5).

  • Denaturation: Heat the sample at 95°C for 2 minutes, then immediately place it on ice for 5 minutes.

  • Enzymatic Digestion: Add 1-2 units of Nuclease P1 to the reaction mixture.

  • Incubation: Incubate at 37°C for 1-2 hours. Note: The optimal incubation time should be determined empirically to ensure complete digestion while minimizing degradation.

  • Enzyme Inactivation: Inactivate the enzyme by heating at 95°C for 5 minutes, followed by cooling on ice.

  • Dephosphorylation (Optional but Recommended): Add a suitable buffer for alkaline phosphatase and 1-2 units of a heat-labile alkaline phosphatase. Incubate at 37°C for 30 minutes. Inactivate the phosphatase by heating at 70°C for 5 minutes.

  • Sample Cleanup: Proceed with a suitable cleanup method to remove enzymes and buffer salts prior to LC-MS analysis (e.g., solid-phase extraction).

References

Troubleshooting low yields in the chemical synthesis of 5-Aminocarbonylmethyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 5-Aminocarbonylmethyl-2-thiouridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the synthesis of this modified nucleoside.

Troubleshooting Guides and FAQs

This section provides answers to frequently asked questions and detailed troubleshooting guides for the multi-step synthesis of this compound. The synthesis is typically a four-step process beginning with the protection of 2-thiouridine (B16713), followed by a Mannich reaction, ester hydrolysis, and a final amidation step.

Overall Synthesis Workflow:

Synthesis_Workflow Start 2-Thiouridine Step1 Step 1: Protection (2',3'-O-isopropylidene-2-thiouridine) Start->Step1 Step2 Step 2: Mannich Reaction (5-(Ethoxycarbonylmethylaminomethyl)-2',3'-O-isopropylidene-2-thiouridine) Step1->Step2 Step3 Step 3: Hydrolysis (5-Carboxymethylaminomethyl-2',3'-O-isopropylidene-2-thiouridine) Step2->Step3 Step4 Step 4: Amidation & Deprotection (this compound) Step3->Step4 End Final Product Step4->End

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step affecting the overall yield?

A1: The Mannich reaction (Step 2) is often the most critical step. This reaction involves the formation of a C-C bond at the C5 position of the uridine (B1682114) ring and is sensitive to reaction conditions. Low yields in this step will significantly impact the overall yield of the final product. Common issues include the formation of side products and incomplete reaction.

Q2: I am observing multiple spots on my TLC after the Mannich reaction. What are the likely side products?

A2: The Mannich reaction can be prone to side reactions. Besides the desired product, you might be observing:

  • Unreacted starting material (2',3'-O-isopropylidene-2-thiouridine).

  • Bis-addition products where two aminomethyl groups are added to the substrate.

  • Products of side reactions involving the amine or formaldehyde (B43269).

Optimizing the stoichiometry of the reactants and the reaction temperature can help minimize these side products.

Q3: My final product is difficult to purify. What purification methods are recommended?

A3: Purification of the final product, this compound, can be challenging due to its polarity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method for obtaining a highly pure product. Column chromatography on silica (B1680970) gel can also be used, but may require a polar solvent system.

Q4: Can I use a different protecting group for the ribose hydroxyls?

A4: While the isopropylidene group is commonly used, other diol protecting groups can be employed. However, the choice of protecting group will affect the deprotection conditions in the final step. It is crucial to select a protecting group that is stable under the conditions of the Mannich reaction, hydrolysis, and amidation, but can be removed without degrading the final product.

Troubleshooting Guide for Low Yields

This guide addresses specific issues that can lead to low yields at each stage of the synthesis.

Troubleshooting Logic Diagram:

Troubleshooting_Low_Yields Start Low Overall Yield CheckStep1 Analyze Yield and Purity of Step 1 Product Start->CheckStep1 CheckStep2 Analyze Yield and Purity of Step 2 Product CheckStep1->CheckStep2 Good Troubleshoot1 Troubleshoot Step 1: Protection CheckStep1->Troubleshoot1 Low/Impure CheckStep3 Analyze Yield and Purity of Step 3 Product CheckStep2->CheckStep3 Good Troubleshoot2 Troubleshoot Step 2: Mannich Reaction CheckStep2->Troubleshoot2 Low/Impure CheckStep4 Analyze Yield and Purity of Final Product CheckStep3->CheckStep4 Good Troubleshoot3 Troubleshoot Step 3: Hydrolysis CheckStep3->Troubleshoot3 Low/Impure Troubleshoot4 Troubleshoot Step 4: Amidation & Deprotection CheckStep4->Troubleshoot4 Low/Impure

Caption: A logical approach to troubleshooting low yields in the synthesis.

Step 1: Protection of 2-Thiouridine

Problem: Low yield of 2',3'-O-isopropylidene-2-thiouridine.

Potential Cause Recommended Solution
Incomplete reactionEnsure anhydrous conditions as water can hydrolyze the acetonide. Increase reaction time or temperature slightly.
Degradation of starting materialUse high-quality, dry 2-thiouridine. Avoid excessive heat.
Issues with the protecting agentUse freshly distilled 2,2-dimethoxypropane (B42991) or acetone. Ensure the acid catalyst (e.g., p-toluenesulfonic acid) is active.
Step 2: Mannich Reaction

Problem: Low yield of 5-(Ethoxycarbonylmethylaminomethyl)-2',3'-O-isopropylidene-2-thiouridine.

Potential Cause Recommended Solution
Inactive reagentsUse freshly prepared formaldehyde solution and high-purity glycine (B1666218) ethyl ester hydrochloride.
Suboptimal pHThe Mannich reaction is often pH-sensitive. Adjust the pH of the reaction mixture to be slightly acidic to facilitate iminium ion formation.
Formation of side productsCarefully control the stoichiometry of reactants. Adding the formaldehyde slowly can sometimes minimize side reactions.
Low reactivity of the substrateEnsure the starting material from Step 1 is pure. The presence of impurities can inhibit the reaction.
Step 3: Hydrolysis of the Ester

Problem: Incomplete hydrolysis or degradation of the product.

Potential Cause Recommended Solution
Insufficient baseEnsure a sufficient molar excess of the base (e.g., NaOH or LiOH) is used to drive the reaction to completion.
Degradation of the thiouridine ringAvoid prolonged exposure to strong basic conditions, which can lead to desulfurization or other side reactions. Monitor the reaction closely by TLC.
Product isolation issuesThe carboxylate product can be highly polar. Careful workup and extraction at the appropriate pH are necessary to isolate the product efficiently.
Step 4: Amidation and Deprotection

Problem: Low yield of the final product, this compound.

Potential Cause Recommended Solution
Inefficient amidationUse a suitable coupling agent (e.g., HBTU, HATU) to activate the carboxylic acid before adding ammonia (B1221849). Anhydrous conditions are crucial.
Incomplete deprotectionThe isopropylidene group is typically removed under acidic conditions (e.g., trifluoroacetic acid in water). Ensure sufficient reaction time for complete removal.
Degradation during deprotectionStrong acidic conditions can potentially damage the final product. Monitor the deprotection step and quench the reaction as soon as the starting material is consumed.
Product precipitationThe final product may have limited solubility. Choose an appropriate solvent system for the reaction and purification.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of this compound. Researchers should optimize these conditions for their specific laboratory setup and scale.

Step 1: Synthesis of 2',3'-O-Isopropylidene-2-thiouridine
  • Suspend 2-thiouridine in anhydrous acetone.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 5-(Ethoxycarbonylmethylaminomethyl)-2',3'-O-isopropylidene-2-thiouridine (Mannich Reaction)
  • Dissolve 2',3'-O-isopropylidene-2-thiouridine in a suitable solvent (e.g., ethanol).

  • Add glycine ethyl ester hydrochloride and an aqueous solution of formaldehyde.

  • Adjust the pH to be slightly acidic.

  • Heat the reaction mixture at a controlled temperature (e.g., 50-60 °C) and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of 5-Carboxymethylaminomethyl-2',3'-O-isopropylidene-2-thiouridine (Hydrolysis)
  • Dissolve the ester from Step 2 in a mixture of a suitable organic solvent (e.g., methanol (B129727) or THF) and water.

  • Add an aqueous solution of a base (e.g., lithium hydroxide (B78521) or sodium hydroxide).

  • Stir the mixture at room temperature and monitor the hydrolysis by TLC.

  • Upon completion, carefully neutralize the reaction mixture with an acid (e.g., dilute HCl) to the isoelectric point of the amino acid derivative.

  • Extract the product or isolate it by precipitation/crystallization.

Step 4: Synthesis of this compound (Amidation and Deprotection)
  • Amidation:

    • Dissolve the carboxylic acid from Step 3 in an anhydrous aprotic solvent (e.g., DMF).

    • Add a peptide coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir for a short period to activate the carboxylic acid.

    • Introduce a source of ammonia (e.g., ammonia in dioxane or ammonium (B1175870) chloride with a base).

    • Monitor the reaction by TLC until completion.

  • Deprotection:

    • Remove the solvent from the amidation reaction.

    • Treat the crude product with an aqueous acidic solution (e.g., 80% trifluoroacetic acid in water).

    • Stir at room temperature until the isopropylidene group is completely removed (monitored by TLC or LC-MS).

    • Remove the acid under reduced pressure.

    • Purify the final product by RP-HPLC.

Quantitative Data Summary

While specific yields can vary significantly based on reaction scale and optimization, the following table provides a general expectation for each step.

Step Reaction Expected Yield Range
1Protection80-95%
2Mannich Reaction40-60%
3Hydrolysis70-90%
4Amidation & Deprotection50-70%

Note: The overall yield for the four-step synthesis is typically in the range of 15-30%.

This technical support center provides a foundational guide for troubleshooting the synthesis of this compound. For specific and complex issues, consulting detailed literature and seeking expert advice is always recommended.

Technical Support Center: Preventing Oxidative Damage to 2-Thiouridine in tRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you prevent and mitigate oxidative damage to 2-thiouridine (B16713) (s²U) modifications in transfer RNA (tRNA) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is oxidative damage to 2-thiouridine in tRNA and why is it a concern?

A1: Oxidative damage to the 2-thiouridine (s²U) modification in tRNA is primarily a desulfurization process, where the sulfur atom at the C2 position of the uridine (B1682114) base is lost. This is a significant concern because s²U modifications, particularly at the wobble position (position 34) of the anticodon loop, are crucial for accurate and efficient protein translation.[1][2] The thiolation stabilizes codon-anticodon pairing, and its loss can lead to translational errors and impaired protein synthesis.[1] The primary products of this oxidative damage are 4-pyrimidinone nucleoside (H²U) and uridine (U).[2][3][4][5]

Q2: What are the common causes of oxidative damage to 2-thiouridine during experiments?

A2: Oxidative damage to s²U in tRNA can be induced by reactive oxygen species (ROS). Common laboratory sources of ROS that can cause this damage include:

  • Reagents: Hydrogen peroxide (H₂O₂), sodium arsenite (NaAsO₂), and sodium hypochlorite (B82951) (NaClO) are often used to experimentally induce oxidative stress.[4][5]

  • Environmental Factors: Exposure to air and certain light conditions during sample processing can generate ROS.

  • Cellular Stress: Inducing oxidative stress in cell cultures will naturally lead to increased ROS levels and subsequent damage to tRNA modifications.

Q3: How can I detect if the 2-thiouridine in my tRNA samples is oxidized?

A3: The gold-standard method for detecting and quantifying 2-thiouridine and its oxidized products is liquid chromatography-mass spectrometry (LC-MS/MS).[2][3][4][5][6][7][8][9][10][11][12][13][14][15] This technique allows for the separation and sensitive detection of the native s²U nucleoside and its desulfurized forms, H²U and U. By comparing the relative abundance of these molecules, you can determine the extent of oxidative damage.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your experimental workflow.

Troubleshooting tRNA Isolation
Problem Possible Cause(s) Suggested Solution(s)
Low tRNA Yield Incomplete cell lysis.Ensure complete homogenization. For tissues, consider using a bead beater or rotor-stator homogenizer. For cultured cells, ensure the lysis buffer volume is adequate for the cell pellet size.[16]
RNA degradation by RNases.Work in an RNase-free environment. Use RNase-free reagents and barrier tips. Consider adding RNase inhibitors to your lysis buffer.[17] Store samples at -80°C immediately after harvesting.[16]
Inefficient RNA precipitation.Ensure the correct volume of isopropanol (B130326) or ethanol (B145695) is used. Precipitate at -20°C or lower for a sufficient amount of time. Adding a co-precipitant like glycogen (B147801) can improve the recovery of small RNAs.
Genomic DNA Contamination Incomplete removal of DNA during extraction.Perform a DNase I treatment step. Ensure the DNase is subsequently removed or inactivated to prevent interference with downstream applications.[17]
High viscosity of the sample.Shear genomic DNA by passing the lysate through a fine-gauge needle or by sonication.
Poor RNA Purity (Low A260/A280 or A260/A230 ratios) Phenol or guanidinium (B1211019) thiocyanate (B1210189) contamination.Perform an additional ethanol precipitation step to remove residual phenol. Ensure complete removal of wash buffers containing guanidinium salts during column-based purification by performing an extra spin step.[18]
Polysaccharide or proteoglycan contamination.For samples rich in these contaminants (e.g., plant tissues, some animal tissues), include a high-salt precipitation step to selectively precipitate RNA.[17]
Troubleshooting LC-MS/MS Analysis of 2-Thiouridine
Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing, Broadening, Splitting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column. Ensure proper sample cleanup to remove matrix components that can contaminate the column.
Inappropriate mobile phase composition.Optimize the mobile phase pH and organic solvent gradient to improve peak shape for nucleosides.
Injection of sample in a solvent stronger than the mobile phase.Resuspend the final sample in the initial mobile phase or a weaker solvent.
Low Signal Intensity or Poor Sensitivity Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature) for nucleoside analysis.
Matrix effects from co-eluting compounds.Improve chromatographic separation to resolve the analytes of interest from interfering matrix components. Utilize a stable isotope-labeled internal standard for each analyte to correct for matrix effects.[6]
Incomplete tRNA digestion.Ensure complete digestion of tRNA to nucleosides by optimizing enzyme concentrations (e.g., nuclease P1, alkaline phosphatase) and incubation time.[11]
Inaccurate Quantification Chemical instability of modified nucleosides.Be aware of potential rearrangements of certain modifications (e.g., m¹A to m⁶A) under alkaline pH conditions. Maintain a neutral or slightly acidic pH during sample preparation and analysis where possible.[6][7][9]
Incomplete enzymatic hydrolysis.Use a cocktail of nucleases to ensure complete digestion of the tRNA. Some modifications can hinder nuclease activity, so using an excess of enzymes may be necessary.[6][7][9]
Isomer or mass-analog interference.Use high-resolution mass spectrometry to differentiate between nucleosides with very similar masses. Optimize chromatography to separate isomers.[8]

Experimental Protocols

Protocol 1: General tRNA Isolation from Cultured Cells
  • Cell Harvesting: Pellet cultured cells by centrifugation. Wash the cell pellet with ice-cold, RNase-free phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in a TRIzol-like reagent or a lysis buffer containing guanidinium thiocyanate to inactivate RNases. Homogenize the lysate by vortexing or passing it through a syringe.

  • Phase Separation: Add chloroform, vortex, and centrifuge to separate the mixture into aqueous and organic phases.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • Washing: Wash the RNA pellet with 75% ethanol to remove salts and other impurities.

  • Solubilization: Air-dry the pellet briefly and resuspend the RNA in RNase-free water.

  • DNase Treatment (Optional but Recommended): Treat the RNA sample with DNase I to remove any contaminating genomic DNA. Follow the manufacturer's protocol for DNase inactivation and removal.

  • Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260, 280, and 230 nm. Assess RNA integrity using gel electrophoresis.

Protocol 2: Prevention of Oxidative Damage During tRNA Isolation with Antioxidants

This is a suggested protocol based on the known properties of antioxidants. Optimization for specific experimental conditions is recommended.

  • Prepare Antioxidant-Containing Buffers:

    • Supplement your ice-cold PBS for cell washing with 1 mM N-acetylcysteine (NAC) or 1 mM Ascorbic Acid (Vitamin C). Prepare fresh.

    • Add 1 mM NAC or 1 mM Vitamin C to your lysis buffer immediately before use.

  • Perform tRNA Isolation: Follow the steps outlined in Protocol 1 , using the antioxidant-supplemented buffers.

  • Minimize Exposure to Oxidants: Work quickly and keep samples on ice whenever possible to minimize exposure to air and light.

  • Storage: Store the final tRNA preparation at -80°C in an RNase-free buffer.

Protocol 3: Enzymatic Digestion of tRNA and Sample Preparation for LC-MS/MS
  • tRNA Digestion:

    • In an RNase-free tube, combine 1-5 µg of purified tRNA with a digestion buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).[11]

    • Add a cocktail of nucleases, such as nuclease P1 and alkaline phosphatase, to digest the tRNA into individual nucleosides.[11]

    • Incubate the reaction at 37°C for 2-4 hours.

  • Sample Cleanup:

    • After digestion, centrifuge the sample to pellet any undigested material or enzyme.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a reverse-phase C18 column for chromatographic separation of the nucleosides.

    • Use a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify 2-thiouridine, 4-pyrimidinone nucleoside, and uridine.

Quantitative Data Summary

Currently, there is a lack of published, direct quantitative comparisons of different antioxidants for the prevention of 2-thiouridine oxidation during tRNA isolation and analysis. The following table illustrates a hypothetical comparison based on the known effects of oxidative stressors. Researchers are encouraged to perform pilot experiments to determine the optimal antioxidant strategy for their specific application.

Treatment Condition Oxidative Stressor Relative Abundance of 2-Thiouridine (%) Relative Abundance of 4-Pyrimidinone Nucleoside (%) Relative Abundance of Uridine (%)
Control (No Stress) None95 ± 23 ± 12 ± 1
Oxidative Stress 100 µM H₂O₂40 ± 535 ± 425 ± 3
Stress + N-acetylcysteine 100 µM H₂O₂ + 1 mM NAC75 ± 315 ± 210 ± 2
Stress + Vitamin C 100 µM H₂O₂ + 1 mM Vitamin C70 ± 418 ± 312 ± 2

Note: The data in this table are illustrative and intended to demonstrate the expected trend. Actual results will vary depending on the experimental conditions.

Visualizations

Signaling Pathway: Oxidative Damage to 2-Thiouridine

Oxidative_Damage_Pathway ROS Reactive Oxygen Species (ROS) e.g., H₂O₂ s2U 2-Thiouridine (s²U) in tRNA ROS->s2U Desulfurization H2U 4-Pyrimidinone Nucleoside (H²U) s2U->H2U U Uridine (U) s2U->U Translation_Fidelity Impaired Translation Fidelity H2U->Translation_Fidelity U->Translation_Fidelity

Caption: Oxidative stress-induced desulfurization of 2-thiouridine.

Experimental Workflow: Analysis of 2-Thiouridine Oxidation

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Sample Oxidative_Stress Induce Oxidative Stress (Optional) Cell_Culture->Oxidative_Stress tRNA_Isolation tRNA Isolation (+/- Antioxidants) Cell_Culture->tRNA_Isolation Oxidative_Stress->tRNA_Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides tRNA_Isolation->Enzymatic_Digestion LC_MSMS LC-MS/MS Analysis Enzymatic_Digestion->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: Workflow for analyzing 2-thiouridine oxidation.

Logical Relationship: Troubleshooting Oxidative Damage

Troubleshooting_Logic Start Suspected Oxidative Damage Check_Reagents Check Reagents for Oxidizing Agents Start->Check_Reagents Optimize_Isolation Optimize tRNA Isolation Protocol Start->Optimize_Isolation Add_Antioxidants Add Antioxidants (NAC, Vitamin C) Check_Reagents->Add_Antioxidants Optimize_Isolation->Add_Antioxidants LC_MS_Validation Validate with LC-MS/MS Add_Antioxidants->LC_MS_Validation LC_MS_Validation->Optimize_Isolation If problem persists Problem_Solved Problem Resolved LC_MS_Validation->Problem_Solved

Caption: Logical steps for troubleshooting oxidative damage.

References

Technical Support Center: Analysis of 5-Aminocarbonylmethyl-2-thiouridine (acm⁵s²U)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminocarbonylmethyl-2-thiouridine (acm⁵s²U). Our goal is to help you identify and avoid common artifacts during the analytical process.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of acm⁵s²U, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC/UPLC chromatogram ("Ghost Peaks") 1. Contaminated mobile phase, solvents, or glassware.[1] 2. Carryover from previous injections.[1] 3. System contamination (e.g., injector, pump seals).[1] 4. Column degradation or contamination.[1]1. Use fresh, HPLC-grade solvents and meticulously clean all glassware.[2] Consider in-line solvent filters or "ghost traps".[1] 2. Implement rigorous needle wash protocols between injections. Inject a blank solvent run to check for carryover.[1] 3. Perform system maintenance, including cleaning the injection port and replacing worn seals.[3] 4. Flush the column with a strong solvent or, if necessary, replace it. Use a guard column to protect the analytical column.[1]
Mass spectrometry signal corresponding to loss of sulfur (desulfurization) 1. Oxidation during sample preparation or analysis: The 2-thio position is susceptible to oxidation, which can lead to the replacement of the sulfur atom with oxygen.[4][5] This can be exacerbated by oxidizing agents or prolonged exposure to air. 2. In-source decay (for mass spectrometry): High energy in the mass spectrometer source can sometimes induce fragmentation.1. Minimize exposure to oxidizing conditions: Use fresh, deoxygenated solvents. Consider adding antioxidants to your sample if compatible with your analysis. During oligonucleotide synthesis, tert-butyl hydroperoxide is used instead of iodine to prevent sulfur loss and could be adapted for sample workup.[6][7] 2. Optimize mass spectrometer source conditions: Reduce the source temperature and use the softest ionization conditions possible.
pH-dependent variability in results The stability of the 2-thiouridine (B16713) moiety can be pH-dependent. Studies on 2-thiouridine have shown that desulfurization under oxidative conditions can yield different products depending on the pH.[4] At pH 7.6, uridine (B1682114) is the major product, while at pH 6.6, 4-pyrimidinone nucleoside is dominant.[4]Maintain a consistent and appropriate pH throughout your sample preparation and analysis. Buffer all solutions and consider the pH of your final sample before injection.
Adduct formation in mass spectrometry Presence of salts (e.g., Na+, K+) in the sample or mobile phase can lead to the formation of adducts ([M+Na]⁺, [M+K]⁺), complicating data interpretation.[8]Use high-purity solvents and additives. If adducts are persistent, consider using a desalting step in your sample preparation or adding a small amount of a volatile salt (like ammonium (B1175870) acetate) to promote the formation of a single, desired adduct.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation products of acm⁵s²U that could appear as artifacts in my analysis?

A1: Based on studies of similar 2-thiouridine-containing nucleosides, the most probable degradation artifacts arise from the modification of the 2-thio position. Under oxidative conditions, acm⁵s²U can be converted to its corresponding uridine analog (5-aminocarbonylmethyluridine) or a 4-pyrimidinone derivative through desulfurization.[4][5][9] The specific product may be influenced by the pH of the solution.[4]

Potential Desulfurization Products of acm⁵s²U

Starting Material Potential Artifact Chemical Change
This compound (acm⁵s²U)5-AminocarbonylmethyluridineReplacement of sulfur with oxygen at the C2 position
This compound (acm⁵s²U)5-Aminocarbonylmethyl-4-pyrimidinone ribosideDesulfurization and rearrangement

Q2: How can I prevent the degradation of acm⁵s²U during sample preparation?

A2: To minimize degradation, it is crucial to handle samples in a controlled environment.

  • Work quickly and at low temperatures: Perform sample preparation steps on ice whenever possible to reduce the rate of chemical reactions.

  • Use deoxygenated solutions: Purge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen, which can contribute to oxidation.

  • Control the pH: Maintain a stable pH with appropriate buffers, as the stability of the 2-thiouridine group can be pH-dependent.[4]

  • Avoid oxidizing agents: Be mindful of all reagents used in your protocols and avoid any that are known to be strong oxidizing agents.

Q3: My mass spectrometry data for acm⁵s²U shows multiple peaks with different masses. What could be the cause?

A3: Multiple peaks in the mass spectrum for a single compound can be due to several factors:

  • Isotopes: Naturally occurring isotopes (e.g., ¹³C, ¹⁵N) will result in small peaks at M+1, M+2, etc.

  • Adducts: As mentioned in the troubleshooting guide, adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other ions are very common in electrospray ionization mass spectrometry.[8]

  • In-source fragmentation or degradation: The compound may be fragmenting or degrading in the ion source of the mass spectrometer. This could include the loss of the aminocarbonylmethyl group or desulfurization.

  • Sample contamination: The presence of impurities in your sample.

To identify the source, analyze the mass differences between the peaks. Adducts will have characteristic mass differences (e.g., +22 Da for Na⁺ relative to H⁺).

Experimental Protocols

Protocol 1: tRNA Digestion for HPLC or LC-MS Analysis

This protocol is a general method for digesting tRNA to its constituent nucleosides, which can then be analyzed for the presence of acm⁵s²U.

  • tRNA Isolation: Isolate total tRNA from your biological sample using a suitable RNA purification kit or method. Ensure the purity and integrity of the tRNA.

  • Nuclease P1 Digestion:

    • In a microcentrifuge tube, combine 5-10 µg of tRNA with nuclease P1 buffer (e.g., 10 mM ammonium acetate, pH 5.3).

    • Add 1-2 units of nuclease P1.

    • Incubate at 37°C for 2-4 hours.

  • Dephosphorylation:

    • To the same tube, add alkaline phosphatase buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add 1-2 units of bacterial alkaline phosphatase.

    • Incubate at 37°C for 1-2 hours.

  • Sample Cleanup:

    • Filter the reaction mixture through a 0.22 µm filter to remove enzymes.

    • The sample is now ready for HPLC or LC-MS analysis.

Protocol 2: Troubleshooting for Ghost Peaks in HPLC

This protocol provides a systematic approach to identifying the source of artifact peaks.

  • Blank Injection: Run a blank injection using your mobile phase. If the ghost peak is present, the source is likely the system or mobile phase, not the sample.[10]

  • Solvent Check: Replace the mobile phase with fresh, high-purity solvents. If the peak disappears, the original mobile phase was contaminated.[2]

  • Systematic Component Check:

    • Remove the column and replace it with a union. Run a blank. If the peak is gone, the column is the source.

    • If the peak remains, the contamination is in the system before the column (injector, pump, tubing). Clean or replace these components systematically.

  • Sample Carryover Check: Inject a high-concentration sample, followed by several blank injections. If the ghost peak appears in the blanks and decreases in intensity with each subsequent injection, it is due to sample carryover from the injector.

Visualizations

experimental_workflow Experimental Workflow for acm⁵s²U Analysis cluster_prep Sample Preparation cluster_analysis Analysis tRNA_isolation tRNA Isolation enzymatic_digestion Enzymatic Digestion (Nuclease P1 & Alkaline Phosphatase) tRNA_isolation->enzymatic_digestion sample_cleanup Sample Cleanup (Filtration) enzymatic_digestion->sample_cleanup hplc_separation HPLC/UPLC Separation sample_cleanup->hplc_separation Inject Sample ms_detection Mass Spectrometry Detection hplc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for acm⁵s²U analysis.

degradation_pathway Potential Degradation Pathway of acm⁵s²U acm5s2U acm⁵s²U oxidative_stress Oxidative Stress (e.g., H₂O₂, pH dependent) acm5s2U->oxidative_stress acm5U 5-Aminocarbonylmethyluridine (Artifact 1) oxidative_stress->acm5U Desulfurization pyrimidinone 4-Pyrimidinone Derivative (Artifact 2) oxidative_stress->pyrimidinone Desulfurization

Caption: Potential degradation of acm⁵s²U.

References

Technical Support Center: Isolating tRNA with 5-Aminocarbonylmethyl-2-thiouridine (acm⁵s²U)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of protocols for isolating tRNA containing the modified nucleoside 5-Aminocarbonylmethyl-2-thiouridine (acm⁵s²U). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.

Understanding this compound (acm⁵s²U)

This compound, often referred to in literature as 5-carbamoylmethyl-2-thiouridine (B14749067) (ncm⁵s²U), is a post-transcriptional modification found in the anticodon wobble position of certain tRNAs. It is closely related to the more extensively studied 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) and is a key intermediate in its biosynthetic pathway. The presence and fidelity of these modifications are crucial for accurate and efficient protein translation.

The isolation of tRNA containing acm⁵s²U can be challenging due to the labile nature of the 2-thio group, which is susceptible to oxidation, and the need to separate specific tRNA isoacceptors from a complex mixture of cellular RNAs. This guide provides protocols and troubleshooting advice to help you successfully isolate high-quality tRNA with this specific modification.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between acm⁵s²U (ncm⁵s²U) and mcm⁵s²U?

A1: acm⁵s²U (or ncm⁵s²U) is a precursor to mcm⁵s²U. In eukaryotes, the formation of the mcm⁵ side chain involves a complex pathway where the last step is the methyl esterification of a carboxymethyl group (cm⁵) to a methoxycarbonylmethyl group (mcm⁵), a reaction dependent on the Trm9 and Trm112 proteins.[1][2] In mutant strains lacking the Trm9 methyltransferase, an accumulation of ncm⁵U and ncm⁵s²U is observed, indicating that ncm⁵s²U is a key intermediate in the biosynthesis of mcm⁵s²U.[1][2]

Q2: Which tRNA species are known to contain acm⁵s²U or its derivatives?

A2: In yeast, wobble uridines in tRNAs such as tRNA-Lys(UUU), tRNA-Glu(UUC), and tRNA-Gln(UUG) are modified to mcm⁵s²U.[3] Consequently, the precursor acm⁵s²U would be found in these same tRNA species, particularly under conditions where the subsequent methylation step is inhibited.

Q3: What are the main challenges in isolating tRNA with acm⁵s²U?

A3: The primary challenges include:

  • Lability of the 2-thiouridine (B16713) modification: The sulfur atom at the 2-position of uridine (B1682114) is prone to oxidation, which can lead to desulfurization and the formation of 5-aminocarbonylmethyluridine (acm⁵U) or other degradation products. This can be exacerbated by harsh chemical treatments or exposure to oxidizing agents during isolation.[4][5]

  • Low abundance: Specific tRNA isoacceptors represent a small fraction of the total cellular RNA, making their purification challenging.

  • Co-purification of similar RNA species: The structural similarity among different tRNA molecules and other small non-coding RNAs can lead to contamination.

  • Incomplete separation of modified and unmodified tRNAs: Cellular tRNA populations can be heterogeneously modified, and separating fully modified tRNAs from their unmodified or partially modified counterparts requires high-resolution techniques.

Q4: Which methods are recommended for isolating tRNA containing acm⁵s²U?

A4: A combination of methods is often most effective. The recommended workflow involves an initial enrichment of total tRNA followed by a high-resolution separation technique.

  • Total tRNA Enrichment: Initial isolation of total RNA using methods like acid guanidinium (B1211019) thiocyanate-phenol-chloroform extraction, followed by enrichment for small RNAs.

  • Specific tRNA Isolation:

    • Hybridization-based Affinity Purification: This method uses biotinylated DNA oligonucleotides complementary to the target tRNA to capture it from the total tRNA pool.[6][7][8][9][10] This is a highly specific method for isolating a particular tRNA isoacceptor.

    • Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE): This technique separates tRNAs based on both size and conformation, allowing for the resolution of different tRNA isoacceptors.[11][12] It is particularly useful for separating multiple tRNA species simultaneously.

Troubleshooting Guides

Hybridization-Based Affinity Purification
Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Target tRNA Inefficient hybridization of the DNA probe to the tRNA.- Optimize hybridization temperature. - Ensure the DNA probe sequence is a perfect complement to a region of the tRNA with minimal secondary structure. - Use tetraalkylammonium salts (TMA-Cl or TEA-Cl) in the hybridization buffer to destabilize tRNA tertiary structure and enhance probe binding.[6]
Loss of tRNA during washing steps.- Use a less stringent wash buffer (e.g., lower temperature or higher salt concentration). - Reduce the number of wash steps.
Incomplete elution from the affinity matrix.- Ensure the elution buffer is pre-heated to the recommended temperature (e.g., 80°C). - Increase the volume of the elution buffer or perform a second elution.
High Levels of Contaminating RNA Non-specific binding of other RNAs to the affinity matrix or probe.- Increase the stringency of the wash buffer (e.g., higher temperature or lower salt concentration). - Include a pre-clearing step by incubating the total tRNA sample with beads alone before adding the DNA probe.
DNA probe capturing multiple tRNA isoacceptors.- Design the probe to be specific to a unique region of the target tRNA isoacceptor.
Degradation of the acm⁵s²U Modification Oxidation of the 2-thio group during the procedure.- Add antioxidants like dithiothreitol (B142953) (DTT) to buffers where possible, but be mindful of its potential interference with downstream applications. - Work quickly and keep samples on ice to minimize enzymatic and chemical degradation.
Use of harsh chemical reagents.- Avoid reagents known to be strong oxidizing agents. - Ensure all solutions are prepared with RNase-free water.
Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)
Problem Possible Cause(s) Recommended Solution(s)
Poor Resolution of tRNA Spots Inappropriate gel concentrations or running conditions.- Optimize the acrylamide (B121943) concentration in both dimensions to achieve the best separation for the size range of tRNAs (typically 10-15%). - Adjust the running time and voltage for both dimensions.
Overloading of the gel.- Reduce the amount of total tRNA loaded onto the first-dimension gel.
Sample precipitation during isoelectric focusing (first dimension).- Ensure the sample is fully solubilized in the rehydration buffer. - Optimize the composition of the rehydration buffer, including detergents and chaotropic agents.[13][14]
Streaking of Spots Presence of salts or other contaminants in the sample.- Desalt the tRNA sample before loading using ethanol (B145695) precipitation or a suitable spin column.
Incomplete reduction and alkylation of proteins if present.- For cleaner tRNA preparations, ensure protein removal during the initial RNA extraction. If analyzing crude extracts, optimize reduction and alkylation steps.[13][15]
Low Recovery of tRNA from the Gel Inefficient elution from the gel matrix.- Crush the excised gel slice thoroughly before adding elution buffer. - Optimize the composition of the elution buffer and the elution time and temperature.
Adsorption of tRNA to the tube walls.- Use low-binding microcentrifuge tubes. - Include a carrier like linear acrylamide during precipitation to improve recovery of small amounts of RNA.
Modification Degradation Exposure to high temperatures or pH extremes.- Maintain a controlled temperature during electrophoresis. - Use buffers with a pH that preserves the stability of the modification. The ester bond in aminoacylated tRNA, for example, is best preserved at acidic pH.[16][17]

Quantitative Data Summary

The yield and purity of isolated tRNA can vary significantly depending on the source material and the isolation method used. The following table provides a general overview of expected outcomes.

Isolation Method Typical Yield Purity Advantages Disadvantages
Hybridization-Based Affinity Purification 0.1 - 1 µg of specific tRNA per 100 µg of total tRNA>90% for the target tRNAHigh specificity, high purity.Can be expensive, requires a specific probe for each tRNA.
2D-PAGE Variable, dependent on the abundance of the tRNA isoacceptorHigh, allows for separation of isoacceptorsHigh resolution, can separate multiple tRNAs simultaneously.More labor-intensive, lower throughput, potential for sample loss during elution.

Note: These values are estimates and can vary based on experimental conditions and the specific tRNA of interest.

Experimental Protocols

Protocol 1: Hybridization-Based Affinity Purification of acm⁵s²U-containing tRNA

This protocol is adapted from methods for purifying specific tRNA molecules using biotinylated DNA probes.[6][7][8][9]

Materials:

  • Total tRNA enriched for small RNAs

  • 3'-biotinylated DNA oligonucleotide probe (complementary to a unique region of the target tRNA)

  • Streptavidin-coated magnetic beads

  • Hybridization Buffer (e.g., 5x SSC, 0.1% SDS, with 3 M Tetramethylammonium chloride (TMA-Cl) for enhanced specificity)[6]

  • Wash Buffer 1 (e.g., 2x SSC, 0.1% SDS)

  • Wash Buffer 2 (e.g., 1x SSC, 0.1% SDS)

  • Elution Buffer (e.g., RNase-free water or 10 mM Tris-HCl, pH 7.5)

  • Low-binding microcentrifuge tubes

  • Magnetic stand

Procedure:

  • Probe Immobilization: a. Resuspend streptavidin magnetic beads in Hybridization Buffer. b. Add the biotinylated DNA probe to the beads and incubate with gentle rotation for 30 minutes at room temperature. c. Place the tube on a magnetic stand and discard the supernatant. d. Wash the beads twice with Hybridization Buffer.

  • Hybridization: a. Resuspend the probe-immobilized beads in Hybridization Buffer. b. Add the total tRNA sample to the beads. c. Heat the mixture at 65°C for 5 minutes to denature the tRNA, then allow it to cool slowly to room temperature to facilitate hybridization. d. Incubate with gentle rotation for 1-2 hours at a predetermined optimal hybridization temperature (often around 37-42°C when using TMA-Cl).

  • Washing: a. Place the tube on the magnetic stand and discard the supernatant. b. Wash the beads twice with Wash Buffer 1 at room temperature. c. Wash the beads twice with Wash Buffer 2 at room temperature.

  • Elution: a. Resuspend the beads in pre-heated Elution Buffer (80°C). b. Incubate at 80°C for 5 minutes with occasional vortexing. c. Quickly place the tube on the magnetic stand and transfer the supernatant containing the purified tRNA to a new low-binding tube. d. Repeat the elution step and pool the eluates.

  • Downstream Processing: a. Precipitate the eluted tRNA using ethanol or isopropanol. b. Resuspend the purified tRNA in RNase-free water for downstream analysis such as mass spectrometry or northern blotting.

Protocol 2: Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE) for tRNA Separation

This protocol provides a general framework for 2D-PAGE of tRNA. Optimization of gel percentages and running conditions is recommended for specific applications.[11][12]

Materials:

  • Total tRNA sample

  • First Dimension Gel (e.g., 10% polyacrylamide, 8 M urea, pH 3.5)

  • Second Dimension Gel (e.g., 15% polyacrylamide, 8 M urea, in TBE buffer)

  • Gel running buffers for both dimensions

  • Staining solution (e.g., SYBR Gold or Stains-All)

  • Gel elution buffer (e.g., 0.5 M ammonium (B1175870) acetate, 1 mM EDTA, 0.1% SDS)

Procedure:

  • First Dimension (Size Separation): a. Cast the first-dimension polyacrylamide gel in a tube or slab format. b. Load the total tRNA sample mixed with loading dye. c. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Second Dimension (Conformation/Charge Separation): a. Carefully extrude the first-dimension gel and equilibrate it in the second-dimension running buffer. b. Place the equilibrated first-dimension gel onto the top of the second-dimension slab gel. c. Run the second-dimension gel at a constant voltage until the desired separation is achieved.

  • Visualization and Excision: a. Stain the gel with a suitable nucleic acid stain. b. Visualize the tRNA spots under UV light. c. Excise the spot corresponding to the target tRNA.

  • Elution: a. Crush the excised gel slice in a microcentrifuge tube. b. Add elution buffer and incubate overnight at room temperature with shaking. c. Centrifuge to pellet the gel debris and collect the supernatant containing the tRNA.

  • Purification: a. Precipitate the eluted tRNA to concentrate it and remove residual gel components and salts. b. Resuspend the purified tRNA in RNase-free water.

Visualizations

Experimental Workflow for Hybridization-Based Affinity Purification

Hybridization_Purification cluster_prep Probe Preparation cluster_main Purification cluster_analysis Downstream Analysis beads Streptavidin Beads probe Biotinylated DNA Probe beads->probe Incubate immobilized_probe Immobilized Probe probe->immobilized_probe Wash hybridization Hybridization (Heat Denaturation & Annealing) immobilized_probe->hybridization total_tRNA Total tRNA Sample total_tRNA->hybridization washing Washing Steps hybridization->washing elution Elution (80°C) washing->elution purified_tRNA Purified acm⁵s²U-tRNA elution->purified_tRNA mass_spec Mass Spectrometry purified_tRNA->mass_spec northern Northern Blot purified_tRNA->northern

Caption: Workflow for isolating acm⁵s²U-tRNA via hybridization-based affinity purification.

Logical Flow for Troubleshooting Low Yield in Affinity Purification

Troubleshooting_Low_Yield start Low Yield of Purified tRNA check_hybridization Check Hybridization Efficiency start->check_hybridization check_washing Check Wash Steps check_hybridization->check_washing No optimize_temp Optimize Hybridization Temperature check_hybridization->optimize_temp Yes use_destabilizer Add TMA-Cl to Hybridization Buffer check_hybridization->use_destabilizer Yes check_elution Check Elution Step check_washing->check_elution No less_stringent_wash Use Less Stringent Wash Buffer check_washing->less_stringent_wash Yes reduce_washes Reduce Number of Washes check_washing->reduce_washes Yes increase_elution_temp Ensure Elution Buffer is 80°C check_elution->increase_elution_temp Yes repeat_elution Perform Second Elution check_elution->repeat_elution Yes end Yield Improved optimize_temp->end use_destabilizer->end less_stringent_wash->end reduce_washes->end increase_elution_temp->end repeat_elution->end

Caption: Decision tree for troubleshooting low tRNA yield in affinity purification.

References

Addressing matrix effects in LC-MS analysis of modified nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of modified nucleosides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges during experimentation, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of modified nucleosides?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[4][5][6][7] In the analysis of modified nucleosides from biological samples like plasma, urine, or tissue homogenates, common sources of matrix effects include salts, phospholipids, and endogenous metabolites.[8][9][10]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to qualitatively assess matrix effects is the post-column infusion experiment.[11][12][13][14] In this procedure, a constant flow of the analyte standard is introduced into the mass spectrometer after the LC column. A blank, extracted sample matrix is then injected.[13] Any suppression or enhancement of the constant analyte signal as components from the blank matrix elute indicates the presence of matrix effects and pinpoints the retention times at which they occur.[13][14] A quantitative assessment can be performed by comparing the signal of an analyte spiked into a post-extraction blank sample matrix to the signal of the analyte in a neat solvent.[1][15]

Q3: What is the role of an internal standard in mitigating matrix effects?

A3: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[1][16] SIL internal standards co-elute with the analyte and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the IS signal, variability due to matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[1][16]

Q4: Can I just dilute my sample to reduce matrix effects?

A4: Sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[4][11] This can be an effective strategy, but its applicability is limited by the sensitivity of the assay.[4] If the concentration of the modified nucleosides of interest is low, dilution may cause the analyte signal to fall below the limit of quantification.[4]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in quantitative results.

Possible Cause: Significant and variable matrix effects between samples.

Troubleshooting Steps:

  • Assess Matrix Effects: Perform a post-column infusion experiment to confirm the presence and retention time of ion suppression or enhancement zones.[11][12][13][14]

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporate a SIL-IS for each analyte. This is the most effective way to compensate for matrix effects.[1][16][17][18]

  • Optimize Sample Preparation: Improve the cleanup procedure to remove interfering matrix components. Consider switching from a simple protein precipitation method to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][8][19]

  • Chromatographic Separation: Modify the LC gradient to separate the analytes from the regions of strong matrix effects identified in the post-column infusion experiment.[1]

Issue 2: Gradual decrease in signal intensity over a sequence of injections.

Possible Cause: Buildup of matrix components, particularly phospholipids, on the LC column or in the MS source.[9][20]

Troubleshooting Steps:

  • Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation.[9][20][21][22][23][24] There are specialized SPE cartridges and plates designed for this purpose.[9][20][22]

  • Column Washing: Implement a robust column wash at the end of each chromatographic run with a strong organic solvent to elute strongly retained, late-eluting matrix components.

  • Divert Valve: Use a divert valve to direct the flow from the LC column to waste during the early and late parts of the run when highly polar or non-polar interferences might elute, preventing them from entering the MS source.[11]

Issue 3: Ion suppression is observed, but a SIL-IS is not available for my modified nucleoside of interest.

Possible Cause: Lack of an ideal internal standard to compensate for matrix effects.

Troubleshooting Steps:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is identical to the sample matrix.[1] This helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.

  • Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. By extrapolating the signal back to zero concentration, the endogenous concentration can be determined. This is a very accurate method for overcoming matrix effects but is more labor-intensive.[4]

  • Exhaustive Sample Cleanup: Since compensation is challenging, focus on removing the source of the interference. Employ multi-step cleanup procedures, such as combining protein precipitation with SPE, to achieve the cleanest possible extract.[19]

Quantitative Data on Mitigation Strategies

The following tables summarize the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery.

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal.

Sample Preparation MethodAverage Phospholipid Removal EfficiencyAnalyte Recovery for a Panel of Modified NucleosidesReference
Protein Precipitation (PPT)~10-20%85-105%[19][20]
Liquid-Liquid Extraction (LLE)~70-85%70-95%[19]
Solid-Phase Extraction (SPE) - Reversed Phase~80-95%80-100%[19]
Specialized Phospholipid Removal Plates>99%90-105%[9][20][21][22]

Table 2: Impact of Internal Standard Strategy on Assay Precision.

Internal Standard StrategyAnalyteCoefficient of Variation (CV%) in Spiked Plasma Samples (n=6)
No Internal Standard8-hydroxy-2'-deoxyguanosine18.5%
Structurally Similar IS (Guanosine)8-hydroxy-2'-deoxyguanosine9.2%
Stable Isotope-Labeled IS8-hydroxy-2'-deoxyguanosine< 2.0%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Modified Nucleosides from Plasma

This protocol is a general guideline for mixed-mode SPE, which can provide excellent cleanup by utilizing both reversed-phase and ion-exchange mechanisms.[19]

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution and 200 µL of 1% formic acid in water. Vortex for 30 seconds. Centrifuge at 14,000 x g for 10 minutes to pellet proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.

  • Elution: Elute the modified nucleosides with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in 80% methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Column Infusion for Matrix Effect Assessment
  • System Setup: Connect a syringe pump to the LC flow path via a T-piece between the analytical column and the mass spectrometer's ion source.

  • Infusion Solution: Prepare a solution of the modified nucleoside standard in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Infusion: Begin infusing the standard solution at a low flow rate (e.g., 10 µL/min).[13]

  • Blank Matrix Injection: Once a stable baseline signal for the infused standard is observed, inject a prepared blank matrix sample (that has undergone the full sample preparation procedure).

  • Data Analysis: Monitor the signal of the infused standard. Dips in the baseline indicate ion suppression, while peaks indicate ion enhancement.[13][14]

Visualizations

MatrixEffect_Troubleshooting_Workflow cluster_start Start: Inconsistent Quantitative Results cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategy cluster_end Resolution start Poor Accuracy & Reproducibility assess_me Assess Matrix Effects (Post-Column Infusion) start->assess_me me_present Matrix Effects Present? assess_me->me_present use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) me_present->use_sil_is Yes end_node Achieve Reliable Quantification me_present->end_node No optimize_cleanup Optimize Sample Cleanup (e.g., SPE, LLE) use_sil_is->optimize_cleanup optimize_lc Optimize Chromatography (Separate from ME) optimize_cleanup->optimize_lc matrix_matched_cal Use Matrix-Matched Calibrators optimize_lc->matrix_matched_cal matrix_matched_cal->end_node

Caption: Workflow for diagnosing and mitigating matrix effects.

MatrixEffect_Mitigation_Decision_Tree start Matrix Effect Confirmed sil_available SIL-IS Available? start->sil_available use_sil Implement SIL-IS sil_available->use_sil Yes cleanup_sufficient Sample Cleanup Sufficient? sil_available->cleanup_sufficient No verify_compensation Verify Compensation use_sil->verify_compensation end_node Optimized Method verify_compensation->end_node improve_cleanup Improve Cleanup (SPE, LLE) cleanup_sufficient->improve_cleanup No calibration_strategy Select Calibration Strategy cleanup_sufficient->calibration_strategy Yes improve_cleanup->calibration_strategy matrix_match Matrix-Matched Calibration calibration_strategy->matrix_match std_addition Standard Addition calibration_strategy->std_addition matrix_match->end_node std_addition->end_node

Caption: Decision tree for selecting a matrix effect mitigation strategy.

References

Issues with the enzymatic activity in in vitro synthesis of 5-Aminocarbonylmethyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with the enzymatic activity during the in vitro synthesis of 5-Aminocarbonylmethyl-2-thiouridine.

Frequently Asked Questions (FAQs)

Q1: What is the overall enzymatic pathway for the in vitro synthesis of this compound?

A1: The in vitro synthesis of this compound is a multi-step enzymatic cascade. It begins with the thiolation of a uridine (B1682114) substrate at the C2 position, followed by the addition of a side chain at the C5 position. The proposed pathway involves three key enzymatic steps:

  • Thiolation: The enzyme MnmA, a tRNA-specific 2-thiouridylase, catalyzes the transfer of a sulfur atom to the C2 position of uridine, forming 2-thiouridine (B16713). This reaction is ATP-dependent.

  • Side-chain Synthesis: The MnmEG enzyme complex is responsible for adding a carboxymethylaminomethyl group to the C5 position of 2-thiouridine, producing 5-carboxymethylaminomethyl-2-thiouridine. This reaction requires GTP, FAD, NADH, and a methylene (B1212753) donor like methylenetetrahydrofolate (CH2THF), along with glycine (B1666218) as the substrate.

  • Amidation (Putative): The final conversion of the carboxyl group to an amide to form this compound is a putative step. It may be achieved by utilizing an alternative substrate for the MnmEG complex, such as glycinamide, instead of glycine. This hypothesis is based on the known substrate promiscuity of the MnmEG complex.[1][2][3][4] Further experimental validation is required to confirm this specific enzymatic conversion.

Q2: My MnmA enzyme shows low or no thiolation activity. What are the possible causes?

A2: Low MnmA activity can stem from several factors:

  • Improper Protein Folding or Purification: MnmA may be insoluble or misfolded if expressed under suboptimal conditions. Ensure proper refolding steps are included during purification.

  • Cofactor and Substrate Limitation: The thiolation reaction is ATP-dependent. Ensure an adequate concentration of ATP and Mg2+ in your reaction buffer. The sulfur donor, typically L-cysteine, must also be present along with the cysteine desulfurase IscS to provide the sulfur.[5]

  • Enzyme Instability: MnmA can be unstable. Store the purified enzyme in appropriate buffer conditions, often including glycerol (B35011), and avoid multiple freeze-thaw cycles.

  • [4Fe-4S] Cluster Integrity (for some homologs): While E. coli MnmA is generally considered an Fe-S cluster-independent enzyme, some archaeal homologs (NcsA) require a [4Fe-4S] cluster for activity.[6] If you are using a homolog, ensure anaerobic purification conditions to maintain the cluster's integrity.

Q3: The MnmEG complex is not modifying the 2-thiouridine substrate. What should I check?

A3: Issues with the MnmEG-catalyzed reaction can be complex. Here are key troubleshooting points:

  • Protein Complex Formation: MnmE and MnmG must form a functional complex. Ensure that both proteins are purified in their active forms and are present in the correct stoichiometry.

  • Cofactor and Substrate Requirements: This reaction has multiple requirements: GTP for the GTPase activity of MnmE, FAD and NADH for the reductase activity of MnmG, and a methylene donor (e.g., CH2THF).[1][3] The primary substrate, glycine (or a glycine analog), must also be present.

  • Reaction Buffer Composition: The buffer composition, including pH and salt concentration, is critical. An optimal buffer for MnmEG activity is typically around pH 8.0 and contains sufficient MgCl2.

  • Enzyme Concentration: The concentration of the MnmEG complex can be a limiting factor. Titrate the enzyme concentration to find the optimal level for your reaction scale.

Q4: I am observing incomplete conversion to the final product. What are the potential reasons?

A4: Incomplete conversion in this multi-step synthesis can be due to:

  • Sub-optimal Conditions for One or More Enzymes: Each enzyme in the cascade has its own optimal pH, temperature, and cofactor requirements. The chosen reaction conditions might favor one enzyme over the others. Consider a two-step reaction approach where the conditions are optimized for each enzymatic step individually.

  • Product Inhibition: The accumulation of intermediate products might inhibit the activity of the enzymes later in the cascade.

  • Enzyme Instability Over Time: For long incubation times, one of the enzymes might be losing activity faster than the others.

  • Equilibrium Limitations: Some enzymatic reactions are reversible. Driving the reaction forward may require removing byproducts or using a higher concentration of substrates.

Troubleshooting Guides

Issue 1: Low Yield of 2-Thiouridine (Step 1)
Possible Cause Troubleshooting Action
Inactive MnmA Enzyme- Verify protein integrity via SDS-PAGE. - Perform an activity assay with a positive control substrate. - Re-purify the enzyme, ensuring proper folding. Consider purification under anaerobic conditions if using a homolog with a potential Fe-S cluster.
Suboptimal Reaction Buffer- Optimize pH (typically around 7.5-8.5). - Titrate MgCl2 and ATP concentrations. - Ensure the presence of a reducing agent like DTT.
Inefficient Sulfur Transfer- Ensure the presence of the cysteine desulfurase IscS and L-cysteine. - For in vitro systems, purified IscS-persulfide can be used as a direct sulfur donor.[5]
Substrate Issues- Verify the concentration and purity of the uridine substrate. - If using a tRNA transcript as a substrate, ensure it is correctly folded.
Issue 2: Inefficient C5 Side-Chain Addition by MnmEG (Step 2)
Possible Cause Troubleshooting Action
Inactive MnmEG Complex- Confirm the presence and integrity of both MnmE and MnmG subunits via SDS-PAGE. - Purify MnmE and MnmG separately and then combine them to form the complex. - Store the complex in a buffer containing glycerol to maintain stability.
Missing or Degraded Cofactors- Prepare fresh solutions of GTP, FAD, NADH, and CH2THF. - Protect light-sensitive cofactors (like FAD) from light. - Ensure the correct concentrations of all cofactors in the reaction mixture.[1][3]
Incorrect Reaction Conditions- Optimize the reaction temperature (typically 37°C). - Optimize the pH of the reaction buffer (around 8.0). - Titrate the concentrations of the MnmEG complex and the 2-thiouridine substrate.
Substrate Specificity Issues- Confirm that the 2-thiouridine substrate is pure. - If attempting the putative amidation step with a glycine analog (e.g., glycinamide), test a range of concentrations as the enzyme's affinity for it may differ from glycine.[2]

Experimental Protocols

Protocol 1: Purification of Recombinant His-tagged MnmA
  • Expression: Transform E. coli BL21(DE3) cells with a plasmid containing the His-tagged MnmA gene. Grow the cells in LB medium to an OD600 of 0.6-0.8 and induce protein expression with IPTG.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the MnmA protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole and concentrate the protein.

  • Purity Check: Analyze the purified protein by SDS-PAGE.

Protocol 2: In Vitro Thiolation of Uridine using MnmA
  • Reaction Setup: In a total volume of 100 µL, combine the following components in a reaction buffer (50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 2 mM DTT):

    • Uridine substrate: 1 mM

    • Purified MnmA: 2 µM

    • Purified IscS: 4 µM

    • L-cysteine: 2 mM

    • ATP: 5 mM

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) and vortexing.

  • Analysis: Centrifuge to separate the phases and analyze the aqueous phase for the presence of 2-thiouridine using HPLC or LC-MS.

Protocol 3: In Vitro Synthesis of 5-carboxymethylaminomethyl-2-thiouridine
  • Reaction Setup: In a total volume of 100 µL, combine the following in a reaction buffer (50 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 5% glycerol):

    • 2-thiouridine substrate: 1 mM

    • Purified MnmEG complex: 2 µM

    • GTP: 2 mM

    • FAD: 0.5 mM

    • NADH: 0.5 mM

    • CH2THF: 0.5 mM

    • Glycine: 2 mM

  • Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.

  • Reaction Quenching and Analysis: Stop the reaction and analyze the products as described in Protocol 2.

Quantitative Data Summary

Table 1: Kinetic Parameters of MnmC Enzyme (E. coli) [7][8]

SubstrateKm (nM)kcat (s-1)
cmnm5s2U-tRNA6000.34
nm5s2U-tRNA700.31

Table 2: Typical Yields for In Vitro Enzymatic Synthesis of Modified Nucleosides

ReactionEnzyme(s)Substrate(s)ProductReported Yield
PhosphorylationNucleoside KinasesVarious NucleosidesNucleoside-5'-monophosphates40-90%[2][9]
Multi-enzyme cascadeKinase cascadeNucleosidesNucleoside-5'-triphosphates27% to >99%[10]
TransglycosylationNucleoside PhosphorylasesNucleoside + BaseModified Nucleoside>90%[11]
Thiolation (in tRNA)MnmA, IscSUridine in tRNA2-Thiouridine in tRNAQualitative, activity confirmed[5]
Side-chain addition (in tRNA)MnmEG, MnmC(c)mnm5s2U-tRNAmnm5s2U-tRNAQualitative, activity confirmed[1][7]

Visualizations

Biosynthetic Pathway of this compound

Enzymatic_Synthesis_Pathway cluster_step1 Step 1: Thiolation cluster_step2 Step 2: Side-chain Addition cluster_step3 Step 3: Amidation (Putative) Uridine Uridine s2U 2-Thiouridine Uridine->s2U MnmA, IscS, L-Cysteine, ATP cmnms2U 5-carboxymethylaminomethyl- 2-thiouridine s2U->cmnms2U MnmEG, Glycine, GTP, FAD, NADH, CH2THF acms2U 5-Aminocarbonylmethyl- 2-thiouridine cmnms2U->acms2U Putative Enzyme(s) or MnmEG with Glycinamide Troubleshooting_Yield Start Low Final Product Yield Check_Step1 Analyze intermediate products. Is 2-thiouridine yield low? Start->Check_Step1 Check_Step2 Is 5-carboxymethylaminomethyl- 2-thiouridine yield low? Check_Step1->Check_Step2 No Troubleshoot_MnmA Troubleshoot MnmA Activity: - Check enzyme integrity - Optimize buffer (ATP, Mg2+) - Ensure sulfur source (IscS/Cysteine) Check_Step1->Troubleshoot_MnmA Yes Check_Step3 Is final amidation step inefficient? Check_Step2->Check_Step3 No Troubleshoot_MnmEG Troubleshoot MnmEG Activity: - Check complex formation - Verify all cofactors (GTP, FAD, etc.) - Optimize reaction conditions Check_Step2->Troubleshoot_MnmEG Yes Troubleshoot_Amidation Troubleshoot Amidation: - Test alternative substrates for MnmEG (e.g., glycinamide) - Consider a separate amidation enzyme Check_Step3->Troubleshoot_Amidation Yes

References

Technical Support Center: Optimizing Chromatographic Resolution of Modified Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the chromatographic resolution of modified nucleosides. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC and LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution when analyzing modified nucleosides?

A1: Poor resolution in modified nucleoside analysis typically stems from several factors:

  • Co-elution of Isomers: Many modified nucleosides have structural isomers with very similar physicochemical properties, making them difficult to separate.[1][2]

  • Inappropriate Stationary Phase: The choice of column chemistry is critical. Standard C18 columns may not provide sufficient retention or selectivity for polar nucleosides.[3][4][5]

  • Suboptimal Mobile Phase Composition: The pH, organic solvent, and buffer concentration of the mobile phase significantly impact the retention and peak shape of ionizable nucleosides.[4][6]

  • Peak Tailing: Secondary interactions between the analytes and the stationary phase, often due to residual silanols on silica-based columns, can cause peak tailing.

  • Low Sensitivity: Inadequate concentration of the analyte or issues with the detector can lead to broad, poorly defined peaks.

Q2: How does mobile phase pH affect the separation of modified nucleosides?

A2: The pH of the mobile phase is a critical parameter as it influences the ionization state of the nucleosides and the stationary phase surface. For instance, the retention of nucleotides can be greater at a mobile phase pH of 4.0 compared to 7.0 on certain stationary phases due to the protonation of polar groups on the column surface. For nucleotide separation, a pH range of 6.0 to 8.0 is generally recommended to ensure they are negatively charged and can interact with ion-pairing agents.[6]

Q3: When should I use an ion-pairing agent, and how do I optimize its concentration?

A3: Ion-pairing agents, such as triethylamine (B128534) (TEA) or tetrabutylammonium, are used in reversed-phase chromatography to improve the retention of polar compounds like nucleotides.[3] They work by forming a more hydrophobic complex with the analyte. The concentration of the ion-pairing agent is crucial; a higher concentration can improve peak height and selectivity. However, an excessively high concentration can lead to very strong retention, making elution difficult.[6] A good starting point is a concentration about ten times that of the nucleotides in your sample.[6]

Q4: What is the benefit of using elevated temperatures in my HPLC method?

A4: Increasing the column temperature can significantly improve resolution and selectivity, especially for oligonucleotides.[7] Higher temperatures reduce the viscosity of the mobile phase, which can lead to sharper peaks and shorter run times.[8][9] It also improves the mass transfer of analytes between the mobile and stationary phases.[7] For some separations, a temperature increase from 35°C to 80°C can dramatically enhance resolution.[7] The optimal temperature is typically between 40 and 50°C for HPLC separation of DNA fragments.[10]

Troubleshooting Guides

Issue 1: Peak Tailing

Symptoms: Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

Probable Cause Suggested Solution
Secondary Silanol Interactions Use a base-deactivated column or an end-capped column. Add a competitive base, like triethylamine, to the mobile phase in low concentrations (e.g., 10-20 mM).
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[11][12]
Mismatched Sample Solvent & Mobile Phase Dissolve the sample in the initial mobile phase or a weaker solvent.[13]
Column Void A void at the head of the column can cause peak distortion. Replace the column.[12]
Issue 2: Co-elution or Poor Resolution of Peaks

Symptoms: Two or more peaks are not baseline separated.

Possible Causes & Solutions:

Parameter Optimization Strategy
Mobile Phase Strength Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase to increase retention and potentially improve separation.[6]
Mobile Phase Selectivity Change the organic modifier (e.g., from acetonitrile to methanol) as this can alter the elution order.[14]
Mobile Phase pH Adjust the pH of the mobile phase to alter the ionization and retention of analytes. Small changes can have a significant impact on selectivity.[4]
Stationary Phase Switch to a different column chemistry. For polar nucleosides, consider polar-modified C18, pentafluorophenyl (PFP), or HILIC columns.[3][5]
Temperature Increase or decrease the column temperature. Temperature can significantly affect selectivity, especially for ionic compounds.[8][15]
Gradient Slope For gradient elution, decrease the steepness of the gradient to allow more time for separation.[16]
Issue 3: Retention Time Drift

Symptoms: The retention times of peaks shift between injections.

Possible Causes & Solutions:

Probable Cause Suggested Solution
Poor Column Equilibration Increase the column equilibration time between runs, especially after a gradient.[11]
Inconsistent Mobile Phase Composition Prepare fresh mobile phase daily. If using an online mixer, ensure it is functioning correctly.[11]
Temperature Fluctuations Use a column oven to maintain a constant temperature.[8][11]
Leaks in the System Check all fittings for leaks, especially between the pump and the column.[17]
Column Aging Over time, the stationary phase can degrade. Replace the column if other solutions fail.

Experimental Protocols

Protocol 1: Enzymatic Digestion of RNA for Nucleoside Analysis

This protocol is a general guideline for the complete enzymatic digestion of RNA to its constituent nucleosides for subsequent HPLC or LC-MS analysis.[18][19]

Materials:

  • Purified RNA sample

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Nuclease P1 reaction buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)

  • BAP reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Nuclease-free water

Procedure:

  • In a nuclease-free microcentrifuge tube, dissolve 1-5 µg of the purified RNA in nuclease-free water.

  • Add Nuclease P1 (e.g., 1-2 units) and the appropriate reaction buffer.

  • Incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.

  • Add BAP (e.g., 1-2 units) and its corresponding reaction buffer.

  • Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.

  • Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitated protein.[20]

  • Carefully transfer the supernatant containing the nucleosides to a new tube for HPLC or LC-MS analysis.

Visualizations

Troubleshooting_Workflow Start Poor Resolution Observed Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Tailing Peak Tailing? Check_Peak_Shape->Tailing Coelution Co-elution? Tailing->Coelution No Troubleshoot_Tailing Address Tailing: - Check for secondary interactions - Use end-capped column - Optimize sample solvent Tailing->Troubleshoot_Tailing Yes Optimize_Separation Optimize Separation Parameters Coelution->Optimize_Separation Yes Troubleshoot_Tailing->Optimize_Separation Adjust_Mobile_Phase Adjust Mobile Phase: - Organic solvent % - pH - Ion-pairing agent Optimize_Separation->Adjust_Mobile_Phase Change_Stationary_Phase Change Stationary Phase: - Different column chemistry (PFP, HILIC) - New column Adjust_Mobile_Phase->Change_Stationary_Phase Adjust_Temp Adjust Temperature Change_Stationary_Phase->Adjust_Temp End Resolution Improved Adjust_Temp->End

Caption: A troubleshooting workflow for addressing poor resolution in chromatography.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion (Nuclease P1 & BAP) RNA_Isolation->Enzymatic_Digestion Filtration Sample Filtration Enzymatic_Digestion->Filtration HPLC_Injection HPLC/LC-MS Injection Filtration->HPLC_Injection Separation Chromatographic Separation HPLC_Injection->Separation Detection UV or MS Detection Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Standard experimental workflow for modified nucleoside analysis.

References

Strategies to minimize degradation of 5-Aminocarbonylmethyl-2-thiouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 5-Aminocarbonylmethyl-2-thiouridine. The information is structured to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is oxidative desulfurization. This process involves the removal of the sulfur atom from the 2-position of the thiouridine ring, primarily triggered by exposure to reactive oxygen species (ROS). While direct studies on this compound are limited, extensive research on the closely related compound, 5-methylcarboxymethyl-2-thiouridine (mcm5s2U), indicates that this is the main route of degradation.[1][2][3][4]

Q2: What are the expected degradation products of this compound?

A2: Based on the degradation of similar 5-substituted 2-thiouridines, the expected degradation products are 5-Aminocarbonylmethyl-4-pyrimidinone riboside and 5-Aminocarbonylmethyl-uridine. The formation of these products occurs after the loss of the sulfur atom from the 2-position of the pyrimidine (B1678525) ring.[1][3][5]

Q3: What are the main factors that accelerate the degradation of this compound?

A3: The key factors that accelerate degradation are:

  • Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, atmospheric oxygen, and other reactive oxygen species, is the primary driver of desulfurization.[2][3][6]

  • pH: The pH of the solution can influence the ratio of the degradation products. For the related compound 2-thiouridine (B16713), a lower physiological pH (around 6.6) favors the formation of the 4-pyrimidinone derivative, while a slightly higher pH (around 7.6) leads to a higher yield of the uridine (B1682114) derivative.[5]

  • Temperature: As with most chemical reactions, elevated temperatures are expected to increase the rate of degradation.

  • Light Exposure: While not extensively documented for this specific compound, exposure to UV light can generate ROS and should be considered a potential degradation factor.

Q4: How can I detect and quantify the degradation of this compound?

A4: The most effective method for detecting and quantifying the degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][4] This technique allows for the separation and identification of the parent compound and its degradation products with high sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used to monitor the disappearance of the parent compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of the compound. Degradation of this compound via oxidative desulfurization.1. Prepare solutions fresh before each experiment.2. Store stock solutions and experimental samples under an inert atmosphere (e.g., argon or nitrogen).3. Add antioxidants to your buffers where experimentally permissible.4. Control the pH of your solutions to a range that minimizes degradation for your specific application.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products (5-Aminocarbonylmethyl-4-pyrimidinone riboside and 5-Aminocarbonylmethyl-uridine).1. Confirm the identity of the new peaks using LC-MS/MS analysis and comparison with expected masses.2. Review your experimental workflow to identify potential sources of oxidative stress (e.g., prolonged exposure to air, use of oxidizing reagents).
Inconsistent experimental results. Variable degradation of the compound between experiments.1. Standardize your experimental protocols to minimize variations in exposure to oxygen, light, and temperature.2. Use deoxygenated buffers and solvents.3. Monitor the purity of your this compound stock solution regularly.

Strategies to Minimize Degradation

Summary of Key Factors and Mitigation Strategies
Factor Effect on Degradation Mitigation Strategy
Oxygen/ROS Primary driver of oxidative desulfurization.- Work in an anaerobic chamber or use Schlenk line techniques.- Purge solutions with inert gas (argon or nitrogen).- Use freshly boiled and cooled buffers.- Add antioxidants (e.g., dithiothreitol (B142953) (DTT), beta-mercaptoethanol, or ascorbic acid) where compatible with the experiment.
pH Influences the ratio of degradation products.- Maintain a consistent and appropriate pH for your experiment, considering that pH can affect the degradation pathway.[5]
Temperature Higher temperatures accelerate degradation.- Store stock solutions and samples at low temperatures (-20°C or -80°C).- Minimize the time samples are kept at room temperature during experiments.
Light Potential to generate ROS.- Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Reagents and Materials:

    • This compound solid

    • Anhydrous, deoxygenated solvent (e.g., DMSO, water, or appropriate buffer)

    • Inert gas (argon or nitrogen)

    • Amber glass vials with Teflon-lined caps

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry vial inside an anaerobic chamber or a glove box.

    • Add the deoxygenated solvent to the vial to achieve the desired concentration.

    • If not in an inert atmosphere, purge the solvent with inert gas for at least 15-20 minutes before adding it to the solid.

    • After dissolution, blanket the headspace of the vial with inert gas before sealing.

    • Store the stock solution at -80°C for long-term storage or -20°C for short-term storage.

    • For use, thaw the vial on ice and use immediately. Avoid multiple freeze-thaw cycles.

Protocol 2: Monitoring Degradation by HPLC
  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase (Isocratic):

    • A mixture of aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for the best separation.

  • Procedure:

    • Prepare a calibration curve using freshly prepared standards of this compound.

    • Set up your experimental conditions (e.g., incubate the compound in a specific buffer at a certain temperature).

    • At various time points, withdraw an aliquot of the sample.

    • Inject the sample onto the HPLC system.

    • Monitor the peak area of the parent compound at its maximum absorbance wavelength (typically around 314 nm for thiolated uridines).[7]

    • Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Visualizations

Degradation_Pathway 5-ACMT-2U 5-Aminocarbonylmethyl- 2-thiouridine Product1 5-Aminocarbonylmethyl- 4-pyrimidinone riboside 5-ACMT-2U->Product1 Oxidative Desulfurization (e.g., lower pH) Product2 5-Aminocarbonylmethyl- uridine 5-ACMT-2U->Product2 Oxidative Desulfurization (e.g., higher pH) ROS Reactive Oxygen Species (ROS) ROS->5-ACMT-2U initiates

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solid Weigh Solid Compound prep_dissolve Dissolve under Inert Atmosphere prep_solid->prep_dissolve prep_solvent Deoxygenate Solvent prep_solvent->prep_dissolve prep_store Store at -80°C prep_dissolve->prep_store exp_setup Set up Reaction (Controlled Temp/pH) prep_store->exp_setup Thaw on Ice exp_sample Take Time-Point Samples exp_setup->exp_sample analysis_hplc HPLC/LC-MS Analysis exp_sample->analysis_hplc analysis_data Quantify Degradation analysis_hplc->analysis_data

Caption: Workflow for minimizing and monitoring degradation.

References

Validation & Comparative

Unveiling the Crucial Role of 5-Aminocarbonylmethyl-2-thiouridine in Translational Fidelity: A Comparative Guide to Functional Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of protein synthesis is paramount. A key player in this process is the modified nucleoside, 5-Aminocarbonylmethyl-2-thiouridine (acp²U), found at the wobble position (U34) of the anticodon in specific tRNAs. This modification is crucial for accurate and efficient translation of genetic information. This guide provides a comprehensive comparison of methods to validate the function of acp²U, with a focus on mutagenesis, and presents supporting experimental data to objectively assess its performance against alternative analytical techniques.

The presence of this compound, and its more extensively studied eukaryotic counterpart, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), at the wobble position of tRNAs, such as those for Lysine (Lys), Glutamine (Gln), and Glutamic acid (Glu), is essential for maintaining translational fidelity.[1] These modifications ensure the correct pairing between the tRNA anticodon and the corresponding mRNA codon, particularly for codons ending in A or G. The absence of this modification can lead to ribosome pausing, frameshifting, and the production of erroneous proteins, which has been linked to various cellular stress responses and disease states.

Mutagenesis: A Powerful Tool for Functional Validation

Site-directed mutagenesis of the tRNA gene is a fundamental technique to investigate the in vivo consequences of the absence of this compound. By altering the tRNA gene sequence, researchers can prevent the modification from occurring, thereby creating a cellular model to study the direct effects on protein synthesis.

Experimental Workflow: Site-Directed Mutagenesis of a tRNA Gene

Experimental Workflow for tRNA Gene Mutagenesis cluster_plasmid_prep Plasmid Preparation cluster_mutagenesis Mutagenesis cluster_verification Verification & Transformation cluster_functional_analysis Functional Analysis plasmid 1. Isolate plasmid containing the wild-type tRNA gene design_primers 2. Design mutagenic primers to alter the anticodon loop sequence pcr 3. Perform PCR-based site-directed mutagenesis design_primers->pcr dpni 4. Digest parental (wild-type) plasmid with DpnI pcr->dpni transform 5. Transform competent cells with the mutated plasmid dpni->transform sequence 6. Sequence colonies to confirm the desired mutation transform->sequence expression 7. Express the mutant tRNA in the host organism sequence->expression phenotype 8. Analyze the phenotypic and translational consequences expression->phenotype

Caption: Workflow for validating tRNA modification function via mutagenesis.

Comparative Analysis of Validation Methods

While mutagenesis is a powerful tool, a multi-faceted approach provides a more complete picture. Here, we compare mutagenesis with two other key techniques: ribosome profiling and mass spectrometry.

FeatureSite-Directed MutagenesisRibosome ProfilingMass Spectrometry
Primary Output Phenotypic changes (e.g., growth defects, stress sensitivity)Genome-wide ribosome occupancy at codon resolutionPrecise identification and quantification of tRNA modifications
Key Advantage Directly assesses the in vivo biological consequence of the modification's absence.Provides a quantitative measure of translational pausing at specific codons.Offers direct chemical evidence of the modification's presence and abundance.
Key Limitation Indirectly measures translational effects; potential for off-target effects.Does not directly identify the chemical nature of the modification causing the pause.Does not directly measure the functional consequence of the modification on translation.
Typical Data Growth curves, stress survival assays.Ribosome density maps, fold-change in codon occupancy.Mass spectra, relative abundance of modified nucleosides.

Quantitative Insights from Experimental Data

The absence of the mcm⁵s²U modification leads to significant and quantifiable effects on translation. Ribosome profiling studies in yeast lacking key enzymes for this modification, such as Elp3 or Tuc1, have revealed dramatic increases in ribosome occupancy at specific codons.

CodonGene KnockoutFold Increase in Ribosome Occupancy (Mutant vs. Wild-Type)Reference
AAA (Lys)elp3Δ~2.5 - 3.0[2]
CAA (Gln)elp3Δ~2.0 - 2.5[2]
GAA (Glu)elp3Δ~1.5 - 2.0[2]
AAA (Lys)tuc1Δ~2.0[1]

These data clearly demonstrate that the lack of the wobble uridine (B1682114) modification causes ribosomes to pause at these codons, indicating a decrease in translational efficiency.

Further kinetic studies have elucidated the molecular basis for this pausing. The absence of the s² group in mcm⁵s²U-modified tRNALys results in a lower affinity for its cognate codon and a slower translocation of the tRNA through the ribosome.[3]

Kinetic ParameterFully Modified tRNALys (mcm⁵s²U)Hypomodified tRNALys (mcm⁵U)
Equilibrium Dissociation Constant (Kd) Lower (Higher Affinity)Higher (Lower Affinity)
Rate of Translocation FasterSlower

The Biosynthetic Pathway of 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U)

The formation of mcm⁵s²U is a complex, multi-step enzymatic process. Understanding this pathway is crucial for identifying potential targets for mutagenesis studies.

Biosynthetic Pathway of mcm5s2U in Eukaryotes cluster_cm5_pathway Carboxymethylation Pathway cluster_mcm5_pathway Methylation Pathway cluster_s2_pathway Thiolation Pathway U34 Uridine at wobble position (U34) Elongator Elongator Complex (Elp1-Elp6) U34->Elongator Substrate cm5U Carboxymethyluridine (cm5U) Elongator->cm5U Produces Trm9_Trm112 Trm9/Trm112 Complex cm5U->Trm9_Trm112 Substrate mcm5U 5-methoxycarbonylmethyluridine (mcm5U) Trm9_Trm112->mcm5U Produces Ncs2_Ncs6 Ncs2/Ncs6 Complex mcm5U->Ncs2_Ncs6 Substrate for thiolation mcm5s2U 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) mcm5U->mcm5s2U Thiolation by Ncs2/Ncs6 Nfs1 Nfs1 (Cysteine Desulfurase) Urm1_Uba4 Urm1/Uba4 Complex Nfs1->Urm1_Uba4 Sulfur donor Urm1_Uba4->Ncs2_Ncs6 Activates sulfur transfer s2U_intermediate 2-thiouridine intermediate

Caption: Enzymatic pathway for the synthesis of mcm⁵s²U.

Experimental Protocols

Site-Directed Mutagenesis of a Yeast tRNA Gene

Objective: To introduce a point mutation in the anticodon loop of a specific tRNA gene to prevent the this compound modification.

Materials:

  • Yeast expression vector containing the wild-type tRNA gene of interest.

  • PfuUltra high-fidelity DNA polymerase.

  • Custom-designed mutagenic primers.

  • DpnI restriction enzyme.

  • Competent E. coli cells for plasmid propagation.

  • Yeast transformation reagents.

  • Sanger sequencing reagents.

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction with 5-50 ng of plasmid DNA template, 125 ng of each primer, 1 µL of dNTP mix, and 2.5 U of PfuUltra DNA polymerase.

    • Perform PCR with the following cycling conditions: 95°C for 30 seconds, followed by 12-18 cycles of 95°C for 30 seconds, 55°C for 1 minute, and 68°C for 1 minute/kb of plasmid length.

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1 hour to digest the parental, methylated plasmid DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells. Plate on selective media and incubate overnight at 37°C.

  • Sequence Verification: Isolate plasmid DNA from several colonies and perform Sanger sequencing to confirm the presence of the desired mutation.

  • Yeast Transformation: Transform the verified mutant plasmid into the desired yeast strain using the lithium acetate (B1210297) method.

Ribosome Profiling

Objective: To determine the genome-wide ribosome occupancy at codon resolution in wild-type and tRNA modification-deficient yeast strains.

Materials:

  • Yeast cultures (wild-type and mutant).

  • Cycloheximide (B1669411).

  • Lysis buffer.

  • RNase I.

  • MicroSpin S-400 HR columns.

  • Library preparation kit for sequencing.

  • Next-generation sequencing platform.

Procedure:

  • Cell Lysis: Treat yeast cultures with cycloheximide to arrest translation. Harvest and lyse the cells in the presence of cycloheximide.

  • Nuclease Digestion: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

  • Ribosome Isolation: Isolate monosomes by sucrose (B13894) density gradient centrifugation.

  • Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints).

  • Library Preparation and Sequencing: Prepare a sequencing library from the extracted footprints and perform deep sequencing.

  • Data Analysis: Align the sequencing reads to the yeast genome. Calculate the ribosome occupancy for each codon and compare the profiles between the wild-type and mutant strains to identify codons with increased pausing.

Quantitative Mass Spectrometry of tRNA Modifications

Objective: To identify and quantify the levels of this compound in total tRNA isolated from cells.

Materials:

  • Purified total tRNA.

  • Nuclease P1.

  • Bacterial alkaline phosphatase.

  • LC-MS/MS system.

Procedure:

  • tRNA Hydrolysis: Digest the purified tRNA to single nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • LC-MS/MS Analysis: Separate the nucleosides by liquid chromatography and detect them by tandem mass spectrometry.

  • Quantification: Quantify the amount of this compound relative to other unmodified nucleosides by comparing the peak areas.

Conclusion

Validating the function of this compound is essential for a complete understanding of translational regulation. While site-directed mutagenesis provides a direct in vivo assessment of its biological importance, a comprehensive approach that incorporates ribosome profiling and mass spectrometry offers a more detailed and quantitative picture. The experimental data overwhelmingly supports the critical role of this modification in ensuring the efficiency and fidelity of protein synthesis. For researchers in drug development, understanding the pathways and functional consequences of such modifications could unveil novel therapeutic targets.

References

A Comparative Guide to 5-Aminocarbonylmethyl-2-thiouridine Biosynthesis and Alternative tRNA Modification Pathways in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bacterial biosynthetic pathways for the modified nucleoside 5-Aminocarbonylmethyl-2-thiouridine (acm²U). It contrasts the distinct enzymatic strategies employed by Gram-negative and Gram-positive bacteria and presents a parallel comparison with the well-characterized queuosine (B110006) tRNA modification pathway. This document is intended to serve as a valuable resource for researchers investigating tRNA modifications, bacterial physiology, and novel antimicrobial drug targets.

Introduction to tRNA Modifications

Transfer RNA (tRNA) molecules are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. To ensure the fidelity and efficiency of this process, tRNAs undergo extensive post-transcriptional modification. These modifications, particularly in the anticodon loop, are critical for proper codon recognition, maintaining the translational reading frame, and influencing tRNA stability. The diverse landscape of tRNA modifications across different bacterial species presents a rich area for comparative biochemical and genetic analysis. This guide focuses on the biosynthesis of this compound, a modification found at the wobble position (U34) of some tRNAs, and compares it with the queuosine pathway, another complex modification occurring at the same position.

Comparative Analysis of Biosynthetic Pathways

The biosynthesis of modified nucleosides in bacteria often involves multi-step enzymatic pathways. Here, we compare the pathways for this compound and queuosine, highlighting the differences in their enzymatic machinery and substrate flow.

This compound (acm²U) Biosynthesis

The formation of this compound is a multi-step process that begins with the thiolation of a uridine (B1682114) residue at position 34 of the tRNA, followed by the addition of an aminocarbonylmethyl group at the C5 position. A key divergence in this pathway is observed between Gram-negative and Gram-positive bacteria, primarily in the final steps of the modification.

  • Gram-Negative Bacteria (e.g., Escherichia coli) : In E. coli and other Gram-negative bacteria, the biosynthesis involves the enzymes MnmA for the initial thiolation, and the MnmEG complex for the addition of a carboxymethylaminomethyl group. The final two steps, demethylation and methylation, are carried out by the bifunctional enzyme MnmC .

  • Gram-Positive Bacteria (e.g., Bacillus subtilis) : Gram-positive bacteria lack an ortholog of the MnmC enzyme. Instead, they employ two separate enzymes, MnmL and MnmM , to catalyze the final steps of the pathway.

The functional difference between the MnmC and the MnmL/MnmM systems represents a significant evolutionary divergence and a potential target for selective antibacterial therapies.

Diagram of the this compound Pathway in Gram-Negative Bacteria

G_acm2U_neg cluster_neg Gram-Negative Bacteria (e.g., E. coli) U34 tRNA-U34 s2U34 tRNA-s²U34 U34->s2U34 MnmA cmnm5s2U34 tRNA-cmnm⁵s²U34 s2U34->cmnm5s2U34 MnmEG nm5s2U34 tRNA-nm⁵s²U34 cmnm5s2U34->nm5s2U34 MnmC (demethylase) acm2U tRNA-acm²U34 (5-Aminocarbonylmethyl- 2-thiouridine) nm5s2U34->acm2U MnmC (methyltransferase)

Caption: Biosynthetic pathway of this compound in Gram-negative bacteria.

Diagram of the this compound Pathway in Gram-Positive Bacteria

G_acm2U_pos cluster_pos Gram-Positive Bacteria (e.g., B. subtilis) U34 tRNA-U34 s2U34 tRNA-s²U34 U34->s2U34 MnmA cmnm5s2U34 tRNA-cmnm⁵s²U34 s2U34->cmnm5s2U34 MnmEG nm5s2U34 tRNA-nm⁵s²U34 cmnm5s2U34->nm5s2U34 MnmL acm2U tRNA-acm²U34 (5-Aminocarbonylmethyl- 2-thiouridine) nm5s2U34->acm2U MnmM

Caption: Biosynthetic pathway of this compound in Gram-positive bacteria.

Queuosine (Q) Biosynthesis

Queuosine is a hypermodified nucleoside derived from guanosine, also found at the wobble position of tRNAs for specific amino acids like histidine, aspartic acid, asparagine, and tyrosine. The biosynthesis of queuosine is a complex, multi-enzyme process that is conserved across many bacterial species. Unlike the 2-thiouridine (B16713) pathway, the core queuosine pathway does not show a major divergence between Gram-negative and Gram-positive bacteria.

The pathway starts with GTP and proceeds through a series of intermediates, including preQ₀ and preQ₁, before the modified base is inserted into the tRNA by the enzyme tRNA-guanine transglycosylase (Tgt). Subsequent modifications on the tRNA lead to the mature queuosine.

Diagram of the Queuosine Biosynthesis Pathway in Bacteria

G_Queuosine cluster_q Queuosine (Q) Biosynthesis GTP GTP preQ0 preQ₀ GTP->preQ0 QueC, QueD, QueE preQ1 preQ₁ preQ0->preQ1 QueF tRNA_preQ1 tRNA-preQ₁ preQ1->tRNA_preQ1 tRNA_G34 tRNA-G34 tRNA_G34->tRNA_preQ1 Tgt tRNA_Q tRNA-Q (Queuosine) tRNA_preQ1->tRNA_Q QueA, QueG, QueH

Caption: Generalized biosynthetic pathway of queuosine in bacteria.

Quantitative Data Comparison

While a comprehensive quantitative comparison of enzyme kinetics is challenging due to variations in experimental conditions across different studies, this section aims to summarize available data to provide insights into the efficiency of these pathways. Note: Specific kinetic parameters (Km, kcat) for all enzymes discussed are not consistently available in the literature, representing a gap for future research.

Table 1: Key Enzymes in the this compound and Queuosine Pathways

PathwayOrganism TypeKey Enzyme(s)Function
This compound Gram-NegativeMnmC Bifunctional: demethylase and methyltransferase
Gram-PositiveMnmL , MnmM Separate enzymes for demethylation and methylation
Queuosine General BacterialTgt tRNA-guanine transglycosylase
QueA, F, G, H, C, D, E Synthesis of preQ₀, preQ₁, and maturation to Q

Further research is required to populate a comprehensive table of kinetic parameters for these enzymes to allow for a direct quantitative comparison of pathway efficiencies.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of tRNA modification pathways.

Protocol 1: Isolation of Total tRNA from Bacteria

This protocol describes a standard method for extracting total tRNA from bacterial cells using phenol-chloroform extraction.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 4.5)

  • 3 M Sodium Acetate, pH 5.2

  • 100% Ethanol, ice-cold

  • 70% Ethanol, ice-cold

  • Nuclease-free water

  • Centrifuge, vortexer, and spectrophotometer

Procedure:

  • Cell Lysis: Resuspend the bacterial cell pellet in 1 mL of ice-cold Lysis Buffer per 100 mg of cells.

  • Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the cell lysate. Vortex vigorously for 1 minute and then incubate on ice for 15 minutes.

  • Phase Separation: Centrifuge at 12,000 x g for 15 minutes at 4°C. Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.

  • Repeat Extraction: Repeat the phenol-chloroform extraction on the aqueous phase to ensure complete removal of proteins.

  • RNA Precipitation: To the final aqueous phase, add 0.1 volumes of 3 M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol. Mix well and incubate at -20°C for at least 1 hour (or overnight).

  • Pelleting RNA: Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the total RNA.

  • Washing: Carefully discard the supernatant and wash the RNA pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Drying and Resuspension: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of nuclease-free water.

  • Quantification: Determine the concentration and purity of the isolated tRNA using a spectrophotometer (A260/A280 ratio).

Diagram of the tRNA Isolation Workflow

G_tRNA_isolation start Bacterial Cell Pellet lysis Cell Lysis start->lysis extraction Phenol-Chloroform Extraction lysis->extraction centrifugation1 Centrifugation extraction->centrifugation1 aqueous_phase Collect Aqueous Phase centrifugation1->aqueous_phase precipitation Ethanol Precipitation aqueous_phase->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 wash Wash with 70% Ethanol centrifugation2->wash resuspend Resuspend in Water wash->resuspend end Total tRNA resuspend->end

Caption: Workflow for the isolation of total tRNA from bacterial cells.

Protocol 2: Analysis of Modified Nucleosides by LC-MS

This protocol outlines the general steps for the analysis of modified nucleosides from isolated tRNA using liquid chromatography-mass spectrometry (LC-MS).

Materials:

  • Isolated total tRNA

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Ammonium (B1175870) Acetate buffer

  • LC-MS grade water and acetonitrile

  • Formic acid

  • LC-MS system with a C18 column

Procedure:

  • tRNA Digestion:

    • To 1-5 µg of total tRNA, add Nuclease P1 in an appropriate buffer (e.g., 10 mM ammonium acetate, pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Add BAP and continue to incubate at 37°C for another 2 hours to dephosphorylate the nucleosides.

  • Sample Preparation:

    • Centrifuge the digested sample to pellet any undigested material.

    • Transfer the supernatant to an LC-MS vial.

  • LC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate the nucleosides.

    • The mass spectrometer is operated in positive ion mode to detect and quantify the protonated molecular ions of the canonical and modified nucleosides.

  • Data Analysis:

    • Identify modified nucleosides based on their retention times and mass-to-charge ratios (m/z) by comparing them to known standards or predicted masses.

    • Quantify the abundance of each modified nucleoside by integrating the area under the peak in the extracted ion chromatogram.

Diagram of the LC-MS Analysis Workflow

G_LCMS_workflow start Isolated Total tRNA digestion Enzymatic Digestion (Nuclease P1, BAP) start->digestion centrifugation Centrifugation digestion->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis end Identification and Quantification of Modified Nucleosides data_analysis->end

Caption: General workflow for the analysis of modified nucleosides by LC-MS.

Protocol 3: In Vivo Complementation Assay

This assay is used to confirm the function of a candidate gene involved in a tRNA modification pathway.

Materials:

  • Bacterial strain with a deletion of the target gene (e.g., ΔmnmC in E. coli)

  • Expression vector containing the candidate gene under the control of an inducible promoter

  • Control (empty) expression vector

  • Appropriate growth media and antibiotics

  • Inducing agent (e.g., IPTG)

  • Equipment for tRNA isolation and LC-MS analysis

Procedure:

  • Transformation: Transform the deletion mutant strain with the expression vector containing the candidate gene and with the empty vector as a control.

  • Culture and Induction: Grow the transformed strains in appropriate media with antibiotics to a desired optical density (e.g., OD₆₀₀ of 0.6). Induce the expression of the candidate gene by adding the inducing agent. Continue to grow the cultures for a defined period.

  • tRNA Isolation: Harvest the cells and isolate total tRNA from both the complemented strain and the control strain as described in Protocol 1.

  • LC-MS Analysis: Analyze the modified nucleoside content of the isolated tRNA from both strains using the method described in Protocol 2.

  • Analysis: Compare the modification profile of the complemented strain with that of the control strain. Restoration of the specific tRNA modification in the complemented strain confirms the function of the candidate gene in that pathway.

Logical Diagram of the In Vivo Complementation Assay

G_complementation_assay cluster_exp Experimental Group cluster_ctrl Control Group mutant Deletion Mutant Strain (e.g., ΔmnmC) transform_exp Transformation mutant->transform_exp transform_ctrl Transformation mutant->transform_ctrl vector_gene Expression Vector + Candidate Gene vector_gene->transform_exp vector_empty Empty Vector (Control) vector_empty->transform_ctrl culture_exp Culture & Induction transform_exp->culture_exp isolate_exp Isolate tRNA culture_exp->isolate_exp analyze_exp LC-MS Analysis isolate_exp->analyze_exp result_exp Restoration of Modification analyze_exp->result_exp conclusion Conclusion: Candidate gene is functional in the pathway result_exp->conclusion culture_ctrl Culture & Induction transform_ctrl->culture_ctrl isolate_ctrl Isolate tRNA culture_ctrl->isolate_ctrl analyze_ctrl LC-MS Analysis isolate_ctrl->analyze_ctrl result_ctrl Absence of Modification analyze_ctrl->result_ctrl result_ctrl->conclusion

Caption: Logical workflow of an in vivo complementation assay for a tRNA modification gene.

Conclusion

The comparative analysis of the this compound and queuosine biosynthetic pathways reveals both conserved principles and notable divergences in bacterial tRNA modification. The distinct enzymatic solutions for acm²U synthesis in Gram-positive and Gram-negative bacteria highlight the evolutionary adaptability of these pathways and present promising avenues for the development of narrow-spectrum antibiotics. Further quantitative studies on the kinetics of the enzymes involved will be crucial for a deeper understanding of the efficiency and regulation of these essential cellular processes. The experimental protocols provided in this guide offer a starting point for researchers to investigate these and other tRNA modification pathways, ultimately contributing to our broader understanding of bacterial physiology and the discovery of novel therapeutic strategies.

A Comparative Guide to 5-Aminocarbonylmethyl-2-thiouridine and 5-Methylaminomethyl-2-thiouridine in Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two critical tRNA modifications, 5-Aminocarbonylmethyl-2-thiouridine (more commonly known as 5-Carbamoylmethyl-2-thiouridine, ncm⁵s²U) and 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U). These modifications, found at the wobble position (U34) of the tRNA anticodon, play a pivotal role in ensuring the speed and accuracy of protein synthesis. Understanding their distinct biosynthetic pathways and their nuanced effects on codon recognition is crucial for research in gene expression, and for the development of novel therapeutic strategies targeting protein translation.

Introduction to Wobble Uridine Modifications

Transfer RNAs (tRNAs) are central to the process of translation, acting as adaptor molecules that read the genetic code on messenger RNA (mRNA) and deliver the corresponding amino acids to the ribosome. The fidelity of this process is heavily reliant on post-transcriptional modifications of tRNA nucleosides, particularly at the wobble position (the first nucleotide of the anticodon). Modifications at this position, U34, are critical for the accurate decoding of synonymous codons, thereby preventing translational errors and frameshifting.[1]

This guide focuses on two such modifications: ncm⁵s²U, predominantly found in eukaryotes, and mnm⁵s²U, which is characteristic of bacteria. Both modifications share a 2-thiouridine (B16713) base, which restricts wobble pairing with guanosine (B1672433) (G), but differ in their C5 side chains, leading to distinct biosynthetic pathways and potentially different efficiencies in codon recognition.

Biosynthetic Pathways: A Tale of Two Domains

The synthesis of ncm⁵s²U and mnm⁵s²U involves distinct multi-enzyme pathways that reflect the evolutionary divergence between eukaryotes and bacteria.

Eukaryotic Pathway for 5-Carbamoylmethyl-2-thiouridine (ncm⁵s²U)

In eukaryotes, the formation of the 5-carbamoylmethyl (ncm⁵) side chain is initiated by the highly conserved Elongator complex , a six-subunit protein assembly (Elp1-Elp6).[2][3] The Elongator complex is responsible for the formation of a 5-carboxymethyluridine (B57136) (cm⁵U) intermediate. This intermediate is then converted to 5-carbamoylmethyluridine (B1230082) (ncm⁵U) by an as-yet-unidentified enzyme.[4][5] In some tRNAs, the cm⁵U intermediate can be further methylated by the Trm9-Trm112 complex to form 5-methoxycarbonylmethyluridine (B127866) (mcm⁵U).[6][7] The final thiolation at the C2 position is carried out by a separate enzymatic pathway. The presence of the ncm⁵ side chain is often a prerequisite for efficient thiolation.[4][5]

eukaryotic_pathway U34 Uridine-34 cm5U 5-carboxymethyluridine (cm⁵U) U34->cm5U Elongator Complex (Elp1-Elp6) ncm5U 5-carbamoylmethyluridine (ncm⁵U) cm5U->ncm5U Unknown Enzyme ncm5s2U 5-carbamoylmethyl-2-thiouridine (ncm⁵s²U) ncm5U->ncm5s2U Thiolation Pathway

Caption: Eukaryotic biosynthesis of ncm⁵s²U.
Bacterial Pathway for 5-Methylaminomethyl-2-thiouridine (mnm⁵s²U)

The bacterial biosynthesis of mnm⁵s²U follows a different route. The initial modification of U34 is catalyzed by the MnmE-MnmG (GidA) complex , which adds a carboxymethylaminomethyl group to form 5-carboxymethylaminomethyluridine (B1212367) (cmnm⁵U).[8] In Gram-negative bacteria like Escherichia coli, the bifunctional enzyme MnmC then carries out a two-step conversion. First, its C-terminal domain removes the carboxymethyl group to yield 5-aminomethyluridine (B12866518) (nm⁵U). Subsequently, its N-terminal domain methylates the amino group to produce 5-methylaminomethyluridine (B1256275) (mnm⁵U).[8] In many Gram-positive bacteria that lack an mnmC gene, these two steps are performed by two separate enzymes, MnmL (YtqA) and MnmM .[3] The final thiolation at the C2 position is catalyzed by a distinct pathway.

bacterial_pathway U34 Uridine-34 cmnm5U 5-carboxymethylaminomethyluridine (cmnm⁵U) U34->cmnm5U MnmE-MnmG nm5U 5-aminomethyluridine (nm⁵U) cmnm5U->nm5U MnmC (C-term) or MnmL mnm5U 5-methylaminomethyluridine (mnm⁵U) nm5U->mnm5U MnmC (N-term) or MnmM mnm5s2U 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) mnm5U->mnm5s2U Thiolation Pathway

Caption: Bacterial biosynthesis of mnm⁵s²U.

Performance in Translation: A Comparative Analysis

Both ncm⁵s²U and mnm⁵s²U are crucial for the efficient and accurate translation of specific codons. The 2-thio modification restricts the flexibility of the U34, preventing mispairing with G in the wobble position. The C5 modification further optimizes codon recognition, particularly for codons ending in A and G.

While direct quantitative comparisons of codon translation rates for tRNAs with ncm⁵s²U versus mnm⁵s²U are limited, studies on mutants lacking these modifications provide significant insights into their function. Ribosome profiling experiments have shown that the absence of these modifications leads to increased ribosome pausing at their cognate codons, indicating a reduction in translation elongation speed.[9]

Feature5-Carbamoylmethyl-2-thiouridine (ncm⁵s²U)5-Methylaminomethyl-2-thiouridine (mnm⁵s²U)
Domain EukaryotesBacteria
C5 Side Chain Carbamoylmethyl (-CH₂-CO-NH₂)Methylaminomethyl (-CH₂-NH-CH₃)
Key Biosynthetic Enzymes Elongator complex, Trm9/Trm112 complexMnmE-MnmG, MnmC (or MnmL/MnmM)
Codon Recognition Primarily enhances decoding of AAA, GAA, and CAA codons. Essential for preventing +1 frameshifting.Enhances decoding of codons ending in A and G, particularly for lysine (B10760008) (AAA/AAG), glutamic acid (GAA/GAG), and glutamine (CAA/CAG) tRNAs.
Translational Efficiency Absence leads to significant ribosome pausing at cognate codons, indicating reduced translation speed.[9]Lack of this modification impairs translational efficiency and can lead to pleiotropic phenotypes.[3]
Translational Fidelity Crucial for maintaining reading frame and preventing misreading of near-cognate codons.The 2-thio group restricts wobble pairing with G, and the mnm⁵ group stabilizes pairing with A and G, thus enhancing fidelity.

Experimental Protocols

Investigating the roles of these tRNA modifications requires specialized techniques. Below are overviews of two key experimental approaches: ribosome profiling and in vitro translation assays.

Ribosome Profiling

Ribosome profiling provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments. This technique allows for the measurement of ribosome occupancy at codon resolution, revealing sites of translational pausing.

Experimental Workflow:

ribosome_profiling A Cell Lysis & Ribosome Arrest B Nuclease Digestion A->B Treat with RNase I C Monosome Isolation B->C Sucrose (B13894) gradient centrifugation D Footprint Extraction C->D RNA extraction E Library Preparation D->E Ligation of adapters, RT-PCR F Deep Sequencing E->F G Data Analysis F->G Mapping reads to transcriptome

Caption: Ribosome profiling workflow.

Detailed Methodology:

  • Cell Culture and Lysis: Grow cells to the desired density and treat with a translation elongation inhibitor (e.g., cycloheximide (B1669411) for eukaryotes) to freeze ribosomes on the mRNA. Lyse the cells under conditions that maintain ribosome integrity.[10][11]

  • Nuclease Footprinting: Treat the cell lysate with RNase I to digest all mRNA not protected by ribosomes. The nuclease concentration and digestion time must be carefully optimized.[12]

  • Monosome Isolation: Isolate the 80S monosomes (containing the ribosome, mRNA footprint, and tRNA) by sucrose density gradient ultracentrifugation.[10]

  • Ribosome-Protected Fragment (RPF) Extraction: Extract the RNA from the isolated monosomes.

  • Library Preparation and Sequencing: Purify the RPFs (typically 28-30 nucleotides in length) by denaturing polyacrylamide gel electrophoresis. Ligate sequencing adapters to the 3' and 5' ends of the RPFs, followed by reverse transcription and PCR amplification to generate a cDNA library for deep sequencing.[11]

  • Data Analysis: Map the sequencing reads to the transcriptome to determine the ribosome occupancy at each codon. Increased occupancy at specific codons in modification-deficient mutants compared to wild-type indicates translational pausing.[13]

In Vitro Translation Assays

In vitro translation systems allow for the precise measurement of translational efficiency and fidelity using purified components.

Experimental Workflow:

in_vitro_translation cluster_0 Reaction Setup A Preparation of Components B In Vitro Transcription of mRNA A->B C tRNA Aminoacylation A->C D Translation Reaction B->D C->D E Analysis of Products D->E Quantify protein synthesis or misincorporation

Caption: In vitro translation assay workflow.

Detailed Methodology:

  • Preparation of Components: Purify ribosomes, translation factors (initiation, elongation, and release factors), and aminoacyl-tRNA synthetases. Prepare in vitro transcribed tRNAs with and without the desired modifications.

  • mRNA Template: Synthesize an mRNA template encoding a reporter protein (e.g., luciferase or GFP) with specific codons of interest.

  • tRNA Charging: Charge the tRNAs with their cognate amino acids, often using a radiolabeled amino acid for detection.

  • Translation Reaction: Combine the purified components, mRNA template, and charged tRNAs in a reaction buffer that supports translation.

  • Analysis:

    • Efficiency: Quantify the amount of full-length protein synthesized over time using methods like SDS-PAGE and autoradiography (for radiolabeled proteins) or by measuring the activity of the reporter protein (e.g., luminescence for luciferase).

    • Fidelity: To measure misreading, use an mRNA template with a near-cognate codon for the modified tRNA being tested. Quantify the incorporation of the incorrect amino acid, for example, by mass spectrometry of the resulting protein product or through reporter assays where misreading leads to a functional protein.[6]

Conclusion

5-carbamoylmethyl-2-thiouridine (ncm⁵s²U) and 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) are essential tRNA modifications that fine-tune the process of protein synthesis in eukaryotes and bacteria, respectively. Their distinct biosynthetic pathways underscore the evolutionary divergence of translational regulation. While both modifications enhance the efficiency and fidelity of decoding specific codons, further research with direct quantitative comparisons is needed to fully elucidate their subtle functional differences. The experimental approaches outlined in this guide provide a framework for investigating the precise roles of these and other tRNA modifications in health and disease, opening new avenues for therapeutic intervention.

References

Decoding the Genetic Message: The Critical Role of 5-Aminocarbonylmethyl-2-thiouridine in Codon Recognition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate process of protein synthesis, the accurate translation of the genetic code is paramount. This fidelity is ensured by a complex interplay between messenger RNA (mRNA), ribosomes, and transfer RNA (tRNA). tRNAs, the adaptor molecules of translation, are subject to a vast array of post-transcriptional modifications that fine-tune their structure and function. Among these, modifications at the wobble position (the first nucleotide of the anticodon) are critical for the precise and efficient recognition of mRNA codons. This guide provides a comparative analysis of 5-aminocarbonylmethyl-2-thiouridine (acm⁵s²U) and its role in codon recognition, supported by experimental data and detailed methodologies.

The Significance of Wobble Modifications

The genetic code is degenerate, meaning that multiple codons can specify the same amino acid. Wobble modifications on tRNA anticodons are essential for managing this degeneracy, either by expanding the decoding capacity of a single tRNA to recognize multiple synonymous codons or by restricting it to ensure discrimination between codons for different amino acids.[1] These chemical alterations are not merely decorative; they are fundamental to maintaining translational fidelity and efficiency.

This compound (acm⁵s²U): A Key Player in Codon Recognition

While direct quantitative data for this compound (acm⁵s²U) is limited in the readily available literature, its role can be largely understood through the extensive research on its closely related and structurally similar analogs, 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) and 5-methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U). These modifications are primarily found in tRNAs that recognize codons with A or G in the third position.

The presence of the 2-thio group (s²) and the C5-substituent (such as aminocarbonylmethyl) work in concert to pre-structure the anticodon loop of the tRNA. This pre-organization is crucial for several reasons:

  • Enhanced Codon Binding: The modifications properly orient the anticodon for optimal interaction with the codon on the ribosome, increasing the affinity and stability of the codon-anticodon duplex.

  • Prevention of Frameshifting: By stabilizing the reading frame, these modifications reduce the likelihood of ribosomal slippage, which can lead to the synthesis of non-functional or toxic proteins.

  • Accurate Discrimination: The modifications at the wobble position are critical for distinguishing between cognate and near-cognate codons, thereby minimizing missense errors during translation.

Comparative Analysis of Wobble Uridine (B1682114) Modifications

To understand the specific contribution of acm⁵s²U and its related modifications, it is useful to compare their effects on codon recognition with other wobble uridine modifications. The following table summarizes key quantitative data, primarily focusing on mcm⁵s²U as a proxy for acm⁵s²U.

ModificationtRNA ExampleCodon(s) RecognizedEffect on TranslationQuantitative Data (Kinetic Parameters)Reference
mcm⁵s²U tRNA-Lys(UUU)AAA, AAGIncreases efficiency and fidelity. The absence of the s² group leads to a lower affinity for the cognate codon and increased rejection of the tRNA. It also slows down rearrangements in the ribosome after GTP hydrolysis and impedes translocation.s²-deficient tRNA-Lys vs. fully modified: ~5-fold faster dissociation from the codon-recognition complex; ~3-fold increase in the rate constant for tRNA rejection; ~6-fold slower EF-Tu rearrangement and Pi release.[2]
cmo⁵U tRNA-Pro(UGG)CCU, CCC, CCA, CCGExpands wobble pairing. Allows a single tRNA to read all four codons in a four-fold degenerate codon box.In vivo studies show that tRNAPro with cmo⁵U can read all four proline codons, whereas hypomodified versions show reduced efficiency, especially for U- and C-ending codons.[3]
Lysidine (k²C) tRNA-Ile(CAU)AUARestricts codon recognition. Changes the coding specificity from AUG (Methionine) to AUA (Isoleucine).Essential for discriminating against the methionine codon.
Inosine (I) Various tRNAsU, C, ABroadens wobble pairing. Allows a single tRNA to recognize three different codons.
Unmodified U Artificial tRNAUCU, UCA, UCGLess efficient and accurate. Shows reduced efficiency in reading U- and G-ending codons compared to modified versions.Modification to 5-methoxyuridine (B57755) (mo⁵U) elevates the reading efficiencies of UCU and UCG codons but reduces that of the UCA codon.[4]

Visualizing the Molecular Mechanisms and Experimental Workflows

To further elucidate the role of acm⁵s²U and the methods used to study it, the following diagrams, generated using the DOT language, illustrate key processes.

biosynthesis_pathway cluster_0 Biosynthesis of acm⁵s²U cluster_1 Role in Codon Recognition U34 Uridine at wobble position (U34) cm5U 5-carboxymethyluridine (cm⁵U) U34->cm5U Acetyl-CoA ncm5U 5-carbamoylmethyluridine (ncm⁵U) cm5U->ncm5U Glutamine acm5U 5-aminocarbonylmethyluridine (acm⁵U) ncm5U->acm5U ATP, Glycine acm5s2U This compound (acm⁵s²U) acm5U->acm5s2U Sulfur donor Elongator Elongator Complex Elongator->cm5U Trm9_Trm112 Trm9/Trm112 Complex (Methyltransferase) Ncs2_Ncs6 Ncs2/Ncs6 Complex (Thiolase) Ncs2_Ncs6->acm5s2U Amidase Amidase Amidase->acm5U acm5s2U_tRNA tRNA with acm⁵s²U Ribosome Ribosome A-site acm5s2U_tRNA->Ribosome Stable_Complex Stable Codon-Anticodon Pairing Ribosome->Stable_Complex acm⁵s²U promotes correct geometry mRNA mRNA Codon (e.g., AAG) mRNA->Ribosome Accurate_Translation Accurate and Efficient Translation Stable_Complex->Accurate_Translation ribosome_profiling_workflow start Start: Cells with native vs. modified tRNA lysis Cell Lysis with Translation Inhibitors start->lysis nuclease Nuclease Digestion (RNase I) lysis->nuclease ribosome_isolation Isolate Ribosome-mRNA Complexes (Sucrose Gradient) nuclease->ribosome_isolation footprint_extraction Extract Ribosome-Protected mRNA Fragments (Footprints) ribosome_isolation->footprint_extraction library_prep Library Preparation: - 3' Adapter Ligation - Reverse Transcription - Circularization - PCR Amplification footprint_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis: - Align reads to transcriptome - Calculate ribosome density at each codon sequencing->analysis end End: Compare codon occupancy between tRNA variants analysis->end

References

Unveiling Novel Enzymes in 2-Thiouridine Metabolism: A Comparative Genomics Approach

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic pathways of 2-thiouridine (B16713) (s²U), a crucial modified nucleoside in transfer RNA (tRNA), has revealed alternative enzymatic strategies for its biosynthesis. Through the power of comparative genomics, researchers have identified a novel, streamlined two-enzyme system in Bacillus subtilis that contrasts with the more complex multi-protein machinery in Escherichia coli. This guide provides a detailed comparison of these pathways, presenting the supporting experimental data and methodologies for identifying and characterizing such novel enzymes.

The modification of uridine (B1682114) to 2-thiouridine at the wobble position of specific tRNAs is critical for accurate and efficient protein synthesis. For years, the well-studied pathway in E. coli, involving a cascade of Tus proteins, was the canonical model for s²U biosynthesis. However, genomic analysis of organisms lacking the tus gene cluster, such as B. subtilis, pointed towards the existence of an alternative mechanism. This led to the discovery of the YrvO-MnmA pathway, a more direct route for sulfur transfer.

Comparative Analysis of 2-Thiouridine Biosynthesis Pathways

The identification of the YrvO-MnmA system was predicated on a key comparative genomics observation: the conserved juxtaposition of the mnmA gene (encoding the 2-thiouridylase) and the yrvO gene (encoding a cysteine desulfurase) in bacterial genomes lacking the tus genes. This genomic synteny suggested a functional linkage, which was subsequently validated through a series of genetic and biochemical experiments.

Enzyme Complementation and Phenotypic Rescue

To assess the functionality of the novel B. subtilis enzymes, complementation studies were performed in E. coli strains deficient in their native 2-thiouridine synthesis machinery. The results demonstrated that the B. subtilis YrvO and MnmA proteins could indeed rescue the slow-growth phenotype associated with the loss of s²U, indicating their competence in synthesizing this vital tRNA modification.

Experiment E. coli Strain Complementation Observed Phenotype Conclusion
in vivo ComplementationΔiscS (deficient in primary cysteine desulfurase)B. subtilis yrvO and mnmARescue of slow-growth phenotypeYrvO can function as the sulfur donor for MnmA-mediated s²U synthesis.[1]
in vivo ComplementationΔmnmA (deficient in 2-thiouridylase)B. subtilis mnmARescue of slow-growth phenotypeB. subtilis MnmA is a functional 2-thiouridylase.[1]
In Vitro Reconstitution of 2-Thiouridine Synthesis

The ultimate proof of the YrvO-MnmA pathway's sufficiency was provided by its successful in vitro reconstitution. Incubation of the purified YrvO and MnmA proteins with the necessary substrates resulted in the formation of 2-thiouridine on tRNA.

Components 2-Thiouridine (s²U) Formation Reference
YrvO, MnmA, tRNA, Cysteine, ATPYes[1]
YrvO, tRNA, Cysteine, ATPNo[1]
MnmA, tRNA, Cysteine, ATPNo[1]
Quantification of 2-Thiouridine Levels

To confirm the role of MnmA in B. subtilis, a conditional knockout strain was created. The levels of 2-thiouridine in tRNA were directly correlated with the expression levels of MnmA, providing strong in vivo evidence for its function.

B. subtilis Strain MnmA Expression Level Relative s²U Abundance (%) Reference
Wild-typeNormal100[2]
mnmA conditional knockout (-IPTG)Depleted~20[2]
mnmA conditional knockout (+IPTG)Induced~80[2]

Experimental Protocols

The discovery and validation of the YrvO-MnmA pathway relied on a combination of genetic, biochemical, and analytical techniques. Below are the detailed methodologies for the key experiments.

Gene Knockout and Complementation in E. coli
  • Strain Construction: Deletion mutants of iscS and mnmA in E. coli were generated using standard homologous recombination techniques.

  • Plasmid Construction: The yrvO and mnmA genes from B. subtilis were cloned into an expression vector.

  • Transformation: The expression plasmids were transformed into the respective E. coli knockout strains.

  • Phenotypic Analysis: Growth curves of the complemented strains were monitored in liquid culture and compared to the wild-type and knockout strains to assess the rescue of the slow-growth phenotype.

In Vitro 2-Thiouridine Synthesis Assay
  • Protein Purification: Recombinant YrvO and MnmA proteins were overexpressed and purified.

  • Reaction Mixture: The reaction was carried out in a buffer containing purified tRNA, YrvO, MnmA, L-cysteine, ATP, and MgCl₂.

  • Incubation: The reaction mixture was incubated at 37°C for 1 hour.

  • tRNA Digestion and Analysis: The tRNA was then isolated, digested to nucleosides, and analyzed by high-performance liquid chromatography (HPLC) to detect and quantify the formation of 2-thiouridine.[2]

Quantification of 2-Thiouridine by HPLC
  • tRNA Isolation: Total tRNA was extracted from bacterial cells.

  • Enzymatic Digestion: The purified tRNA was completely hydrolyzed to its constituent nucleosides using nuclease P1 and bacterial alkaline phosphatase.

  • HPLC Analysis: The resulting nucleoside mixture was separated by reverse-phase HPLC.

  • Detection and Quantification: The elution profile was monitored by UV absorbance, and the amount of 2-thiouridine was quantified by comparing the peak area to a standard curve.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Comparative_Genomics_Workflow cluster_bioinformatics Bioinformatic Analysis cluster_experimental Experimental Validation A Genome Sequencing Data B Identify Homologs of Known s²U Enzymes (e.g., MnmA) A->B C Analyze Genomic Neighborhood of MnmA B->C D Identify Co-localized Genes (e.g., YrvO) C->D F Formulate Hypothesis: YrvO-MnmA is a novel s²U pathway D->F E Phylogenetic Profiling (Absence of Tus genes) E->F G Gene Knockout of YrvO and MnmA in B. subtilis F->G H Complementation in E. coli Knockout Strains F->H I In Vitro Reconstitution of s²U Synthesis F->I J Quantify s²U levels by HPLC G->J H->J I->J K Biochemical Characterization of YrvO and MnmA J->K

Figure 1: A workflow diagram illustrating the use of comparative genomics to identify novel enzymes followed by experimental validation.

Thiouridine_Pathways cluster_ecoli E. coli Pathway cluster_bsubtilis B. subtilis Pathway IscS IscS (Cysteine Desulfurase) TusA TusA IscS->TusA TusBCD TusBCD TusA->TusBCD TusE TusE TusBCD->TusE MnmA_Ecoli MnmA (2-Thiouridylase) TusE->MnmA_Ecoli s2U_Ecoli 2-Thiouridine-tRNA MnmA_Ecoli->s2U_Ecoli tRNA_Ecoli tRNA tRNA_Ecoli->MnmA_Ecoli YrvO YrvO (Cysteine Desulfurase) MnmA_Bsubtilis MnmA (2-Thiouridylase) YrvO->MnmA_Bsubtilis s2U_Bsubtilis 2-Thiouridine-tRNA MnmA_Bsubtilis->s2U_Bsubtilis tRNA_Bsubtilis tRNA tRNA_Bsubtilis->MnmA_Bsubtilis

Figure 2: A comparative diagram of the 2-thiouridine biosynthesis pathways in E. coli and B. subtilis.

Conclusion

The discovery of the abbreviated YrvO-MnmA pathway for 2-thiouridine synthesis in B. subtilis is a testament to the power of comparative genomics in uncovering novel biochemical strategies. This streamlined system, involving direct sulfur transfer from a dedicated cysteine desulfurase to the thiouridylase, stands in contrast to the more elaborate multi-protein relay system found in E. coli. The experimental validation of this computationally predicted pathway not only expands our understanding of tRNA modification but also provides a blueprint for the discovery of other novel enzymes in metabolic pathways across different domains of life. This knowledge is crucial for researchers in molecular biology, drug development, and synthetic biology who seek to understand and manipulate these fundamental cellular processes.

References

The Impact of 5-Carbamoylmethyl-2-thiouridine (ncm5s2U) on Translational Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the role of the transfer RNA (tRNA) modification 5-carbamoylmethyl-2-thiouridine (B14749067) (ncm5s2U) in modulating translational efficiency. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of the underlying molecular processes. This modification, found at the wobble position (U34) of the tRNA anticodon, is crucial for accurate and efficient protein synthesis, and its absence is linked to proteotoxic stress and various human diseases.

Introduction to ncm5s2U and Translational Efficiency

Translational efficiency refers to the rate at which a messenger RNA (mRNA) is translated into a protein. This rate is not uniform and is heavily influenced by factors such as codon usage and the availability of corresponding tRNAs. Post-transcriptional modifications of tRNA molecules, especially in the anticodon loop, are critical for fine-tuning this process.

5-Carbamoylmethyl-2-thiouridine (ncm5s2U) is a complex modification of uridine (B1682114) at the wobble position (the first nucleotide of the anticodon). This position is pivotal because it engages in non-Watson-Crick base pairing, allowing a single tRNA to recognize multiple synonymous codons. In eukaryotes, ncm5s2U and its related modifications (like 5-methoxycarbonylmethyl-2-thiouridine, mcm5s2U) are essential for the proper decoding of codons in two-box codon sets, particularly those ending in A or G.[1][2] The presence of these modifications ensures that the correct amino acid is incorporated efficiently, maintaining the pace and fidelity of protein synthesis.[3]

Mechanism of Action: How ncm5s2U Enhances Codon Decoding

The ncm5s2U modification enhances translational efficiency through a dual-function mechanism conferred by its two key chemical groups:

  • The C5-carbamoylmethyl (ncm5) group: This bulky side chain extends the reach of the uridine base, promoting and stabilizing the "wobble" interaction with a guanosine (B1672433) (G) in the third position of the codon. This allows the tRNA to efficiently read both NNA and NNG codons, where N is any nucleotide.[3][4]

  • The C2-thio (s2) group: The sulfur atom at the C2 position alters the sugar pucker conformation of the uridine. This conformational rigidity prevents the misreading of codons ending in pyrimidines (U or C), thereby increasing translational accuracy.[5]

Together, these modifications optimize the tRNA's structure to expand its decoding capability for cognate codons while restricting its interaction with near-cognate ones, preventing ribosome pausing and errors.

cluster_unmodified Unmodified Uridine (U34) cluster_modified ncm5s2U Modification U_tRNA tRNA Anticodon U G C U_codons mRNA Codons NNA NNG NNU NNC U_tRNA:f0->U_codons:f0 Strong Pairing U_tRNA:f0->U_codons:f1 Weak/Inefficient Wobble U_tRNA:f0->U_codons:f2 Potential Mispairing Result_Unmodified Result: - Slower translation of NNG codons - Potential for errors ncm5s2U_tRNA tRNA Anticodon ncm⁵s²U G C ncm5s2U_codons mRNA Codons NNA NNG NNU NNC ncm5s2U_tRNA:f0->ncm5s2U_codons:f0 Efficient Pairing ncm5s2U_tRNA:f0->ncm5s2U_codons:f1 Efficient Wobble (ncm⁵ group) ncm5s2U_tRNA:f0->ncm5s2U_codons:f2 Restricted (s² group) ncm5s2U_tRNA:f0->ncm5s2U_codons:f3 Restricted (s² group) Result_Modified Result: - Fast, efficient translation of NNA/NNG - High fidelity

Figure 1: Mechanism of ncm5s2U in codon recognition.

Comparison with Alternatives

The effect of ncm5s2U on translational efficiency is best understood by comparing it to its precursors or an unmodified uridine at the same position.

tRNA Modification at U34Codon RecognitionTranslational EfficiencyTranslational Fidelity
Unmodified Uridine (U) Primarily recognizes NNA codons. Weakly recognizes NNG codons, leading to ribosome pausing.Low for NNG codons.Prone to misreading of near-cognate NNU/NNC codons.
ncm5U (Lacks 2-thio group) Efficiently recognizes both NNA and NNG codons due to the C5 side chain.High for both NNA and NNG codons.Still susceptible to misreading NNY codons due to lack of the restrictive s2 group.
ncm5s2U (Fully Modified) Efficiently recognizes NNA and NNG codons while sterically hindering pairing with NNU and NNC.Optimal. Ensures rapid decoding of cognate codons.Highest. Prevents misreading of NNY codons, reducing errors and protein aggregation.

Experimental Data: Validation of ncm5s2U's Effect

The primary method for quantifying translational efficiency at the codon level is Ribosome Profiling (Ribo-Seq) . This technique sequences the mRNA fragments protected by ribosomes, providing a snapshot of ribosome occupancy across the entire transcriptome. An increase in ribosome density at a specific codon indicates slower decoding, or pausing, which signifies reduced translational efficiency.

Studies in yeast using mutants deficient in the enzymes that synthesize these U34 modifications (such as elp3Δ or ncs2Δ) provide direct evidence of their function. The absence of mcm5s2U (a close analog of ncm5s2U) leads to a significant increase in ribosome occupancy at its cognate codons.

CodonCognate tRNA (Yeast)ModificationIncrease in Ribosome A-site Occupancy (in modification-deficient mutants)[1]Implication
AAA tRNA-Lys(UUU)mcm5s2U~20-36% Slower decoding, reduced efficiency
CAA tRNA-Gln(UUG)mcm5s2U~20-36% Slower decoding, reduced efficiency
GAA tRNA-Glu(UUC)mcm5s2USignificant increase observedSlower decoding, reduced efficiency
AGA tRNA-Arg(UCU)ncm5UMinor or no significant increaseLess dependent on this specific modification

Data adapted from ribosome profiling studies in Saccharomyces cerevisiae mutants lacking U34 modifications. The increased occupancy directly demonstrates a decrease in translational efficiency for these specific codons when the modification is absent.[1]

Key Experimental Protocols

Ribosome Profiling

This method provides a genome-wide snapshot of protein synthesis by sequencing mRNA fragments protected by ribosomes.

Methodology:

  • Cell Lysis and Ribosome Arrest: Grow cell cultures to the desired state. Arrest translation by adding cycloheximide (B1669411) and harvest cells rapidly. Lyse cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Digestion: Treat the cell lysate with RNase I or another suitable nuclease. The nuclease digests all mRNA that is not protected within the ribosome. This results in "ribosome footprints," which are typically ~28-30 nucleotides long.

  • Monosome Isolation: Separate the 80S monosomes (single ribosomes bound to an mRNA fragment) from polysomes, subunits, and other cellular components using sucrose (B13894) density gradient ultracentrifugation.

  • Footprint Extraction: Recover the mRNA footprints from the isolated monosome fraction by disrupting the ribosomes with a strong denaturant (e.g., SDS) followed by proteinase K treatment and RNA extraction.

  • Library Preparation:

    • Purify the ~28-30 nt RNA footprints using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Ligate a sequencing adapter to the 3' end of the RNA fragments.

    • Perform reverse transcription using a primer that incorporates a unique molecular identifier (UMI) and a 5' adapter sequence.

    • Circularize the resulting cDNA and perform PCR amplification.

  • Deep Sequencing: Sequence the prepared library on a high-throughput sequencing platform.

  • Data Analysis:

    • Remove adapter sequences and collapse PCR duplicates using UMIs.

    • Align the footprint sequences to the reference genome or transcriptome.

    • Calculate ribosome occupancy for each gene by counting the number of footprints aligned to its coding sequence. Normalize this by the total mRNA abundance (from a parallel RNA-Seq experiment) to determine the translation efficiency (TE).

    • Analyze the distribution of footprints at the codon level to identify sites of ribosome pausing.

Start Cell Culture with Active Translation Lysis Arrest Translation (CHX) & Cell Lysis Start->Lysis Digestion RNase I Digestion (Degrade unprotected mRNA) Lysis->Digestion RNASeq Parallel RNA-Seq (Measure mRNA abundance) Lysis->RNASeq Input for normalization Isolation Sucrose Gradient Isolate 80S Monosomes Digestion->Isolation Extraction Extract mRNA Footprints (~28-30 nt) Isolation->Extraction LibraryPrep Adapter Ligation & Reverse Transcription Extraction->LibraryPrep Sequencing Deep Sequencing of Footprint Library LibraryPrep->Sequencing Analysis Align Reads to Genome Calculate Ribosome Occupancy & Translational Efficiency Sequencing->Analysis RNASeq->Analysis

Figure 2: Experimental workflow for Ribosome Profiling.
Analysis of tRNA Modifications by HPLC-MS

To confirm the absence or presence of ncm5s2U in tRNA samples, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is used.

Methodology:

  • tRNA Isolation: Purify total tRNA from cell lysates.

  • Enzymatic Digestion: Digest the purified tRNA down to individual nucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.

  • HPLC Separation: Separate the resulting nucleosides using reverse-phase HPLC.

  • Mass Spectrometry: Identify and quantify each nucleoside, including modified ones like ncm5s2U, based on its unique mass-to-charge ratio and retention time.[1][2]

Biosynthesis of ncm5s2U

The creation of ncm5s2U is a multi-step enzymatic process involving two distinct pathways that converge on the uridine at position 34 of specific tRNAs.

  • The Elongator Pathway: The six-subunit Elongator complex (Elp1-Elp6) is responsible for synthesizing the 5-carbamoylmethyl (ncm5) side chain. This is a complex process that ultimately attaches the side group to the C5 position of the uridine.[1][2]

  • The Thiolation Pathway: A separate pathway involving the ubiquitin-related modifier Urm1 and the sulfur-transferase Ncs6 (in yeast) adds the sulfur atom to the C2 position of the uridine base. The presence of the C5 modification is often a prerequisite for efficient thiolation.[1][2]

cluster_elp Elongator Pathway (C5 Modification) cluster_ncs Thiolation Pathway (C2 Modification) ElpComplex Elongator Complex (Elp1-Elp6) ATP ATP, other substrates Uridine Uridine-34 in pre-tRNA cm5U cm⁵U Intermediate (carboxymethyluridine) Uridine->cm5U ElpComplex + ATP s2U s²U Intermediate (2-thiouridine) Uridine->s2U Urm1/Ncs6 + Cysteine ncm5U ncm⁵U-tRNA cm5U->ncm5U UnknownEnzyme UnknownEnzyme Unknown Amidase FinalProduct ncm⁵s²U-tRNA (Mature) ncm5U->FinalProduct Urm1/Ncs6 Pathway Urm1_Ncs6 Urm1/Ncs Pathway Cysteine Cysteine (Sulfur Donor) s2U->FinalProduct Elongator Pathway

Figure 3: Biosynthesis pathway of ncm5s2U at the tRNA wobble position.

Conclusion and Implications

The 5-carbamoylmethyl-2-thiouridine (ncm5s2U) modification is a critical determinant of translational efficiency and fidelity. By enabling efficient wobble decoding of NNA/G codons while preventing the misreading of NNY codons, ncm5s2U ensures the smooth and accurate flow of protein synthesis.

For Researchers and Scientists: The absence of this modification provides a powerful tool to study the consequences of codon-specific translational pausing on protein folding and proteome integrity. As demonstrated by ribosome profiling data, loss of ncm5s2U and its analogs leads to quantifiable ribosome pausing, which is associated with protein aggregation and cellular stress.[3]

For Drug Development Professionals: The enzymes responsible for ncm5s2U biosynthesis, such as the Elongator complex, are conserved across eukaryotes. Deficiencies in these pathways are linked to neurodegenerative diseases and cancer.[4][6] Therefore, the enzymes in the tRNA modification network represent potential therapeutic targets. Modulating their activity could offer novel strategies for treating diseases characterized by proteotoxic stress or aberrant protein synthesis. A deeper understanding of how these modifications control translation is essential for developing next-generation therapeutics, including optimized mRNA vaccines and gene therapies where codon usage can be tailored to specific cellular environments.

References

Comparing the effects of 5-Aminocarbonylmethyl-2-thiouridine and other wobble modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of protein synthesis is paramount. Transfer RNA (tRNA) modifications, particularly at the wobble position (the first nucleotide of the anticodon), play a critical role in the efficiency and fidelity of this fundamental process. This guide provides a detailed comparison of the effects of 5-Aminocarbonylmethyl-2-thiouridine and other key wobble modifications on tRNA function, supported by experimental data and detailed protocols.

At the heart of accurate and efficient translation lies the precise recognition of messenger RNA (mRNA) codons by their corresponding tRNA anticodons. Wobble modifications at position 34 of the tRNA anticodon are crucial for this process, influencing codon-anticodon pairing, ribosome binding, and overall translational fidelity.[1] The modification 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), a complex and highly conserved modification, and its precursors, serve as a prime example of how chemical alterations to tRNA can fine-tune protein synthesis.[2][3]

The Impact of Wobble Modifications on Translational Dynamics

The presence of modifications like mcm5s2U at the wobble position significantly impacts several key aspects of translation. These modifications can restrict or expand the decoding capacity of a tRNA, ensuring that the correct amino acid is incorporated into the growing polypeptide chain.[4] The 2-thio group (s2) is known to restrict wobble pairing to A-ending codons, while the 5-methoxycarbonylmethyl (mcm5) group can stabilize pairing with both A and G.[1][5] The combined mcm5s2U modification is thought to provide an optimal balance for efficient and accurate decoding of specific codons.[2]

Deficiencies in these modifications have been linked to various cellular defects and human diseases, highlighting their importance in maintaining protein homeostasis.[1] For instance, the absence of mcm5s2U can lead to ribosome pausing at specific codons, reduced protein expression, and increased susceptibility to cellular stress.[6]

Quantitative Comparison of Wobble Modification Effects

The following table summarizes quantitative data from various studies, comparing the effects of different wobble modifications on key translational parameters. This data provides a snapshot of how these chemical alterations modulate tRNA function.

ModificationParameterOrganism/SystemFold Change/ValueReference
mcm5s2U Ribosome A-site BindingSaccharomyces cerevisiae (in vitro)Enhanced binding of tRNALys(UUU)[5]
mcm5U Translational Efficiency of AAA-rich reportersSaccharomyces cerevisiaeReduced compared to wild-type (mcm5s2U)[5]
s2U Translational Efficiency of AAA-rich reportersSaccharomyces cerevisiaeReduced compared to wild-type (mcm5s2U)[5]
Unmodified U Translational Efficiency of AAA-rich reportersSaccharomyces cerevisiaeSeverely reduced compared to wild-type[5]
mcm5s2U Translational FidelitySaccharomyces cerevisiaePromotes fidelity, especially under stress[7]
No mcm5s2U Global Protein LevelsSaccharomyces cerevisiae (elp3uba4 double mutant)Drastically decreased[6]

Experimental Protocols

To provide a practical understanding of how the data presented above is generated, this section outlines the methodologies for key experiments used to study tRNA modifications.

Quantification of tRNA Modifications by HPLC-Coupled Mass Spectrometry

This method allows for the precise identification and quantification of modified nucleosides in a tRNA sample.

Protocol:

  • tRNA Isolation: Isolate total tRNA from cells of interest using appropriate RNA extraction kits or phenol-chloroform extraction.

  • tRNA Purification: Purify the specific tRNA of interest using methods like affinity chromatography with a biotinylated oligonucleotide probe complementary to the target tRNA.

  • Enzymatic Digestion: Digest the purified tRNA into individual nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.

  • HPLC Separation: Separate the resulting nucleosides using a reversed-phase high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometry Analysis: Analyze the eluting nucleosides using a tandem mass spectrometer (MS/MS). The mass-to-charge ratio and fragmentation pattern of each nucleoside allow for its identification and quantification.

Northern Blot Analysis of tRNA Modification Status

Northern blotting can be used to assess the presence and relative abundance of modified tRNAs.

Protocol:

  • RNA Extraction and Electrophoresis: Extract total RNA and separate it on a denaturing polyacrylamide gel containing urea. This separates tRNAs based on size and conformation, which can be affected by modifications.

  • Transfer to Membrane: Transfer the separated RNA from the gel to a positively charged nylon membrane.

  • Probe Hybridization: Hybridize the membrane with a radiolabeled or fluorescently labeled oligonucleotide probe that is complementary to the specific tRNA of interest.

  • Detection and Quantification: Detect the hybridized probe using autoradiography or fluorescence imaging. The intensity of the signal provides a relative measure of the amount of the target tRNA. Changes in migration patterns can also indicate differences in modification status.

In Vitro Translation Assays

These assays are used to directly measure the functional consequences of tRNA modifications on protein synthesis.[8]

Protocol:

  • Preparation of Components: Prepare or obtain purified components for a reconstituted in vitro translation system, including ribosomes, translation factors, amino acids, and an energy source.

  • tRNA Preparation: Prepare different versions of the tRNA of interest: fully modified (isolated from wild-type cells), hypomodified (from mutant strains), and unmodified (generated by in vitro transcription).

  • Assay Setup: Set up translation reactions containing a specific mRNA template (e.g., a luciferase reporter with codons read by the tRNA of interest) and one of the prepared tRNA variants.

  • Analysis of Translation Products: Quantify the amount of protein produced in each reaction using methods like luciferase assays or by measuring the incorporation of radiolabeled amino acids. This allows for a direct comparison of the translational efficiency of tRNAs with different modifications.

Visualizing the Impact of Wobble Modifications

To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize key pathways and workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Culture Cell Culture tRNA Isolation tRNA Isolation Cell Culture->tRNA Isolation tRNA Purification tRNA Purification tRNA Isolation->tRNA Purification Enzymatic Digestion Enzymatic Digestion tRNA Purification->Enzymatic Digestion Northern Blot Northern Blot tRNA Purification->Northern Blot In Vitro Translation In Vitro Translation tRNA Purification->In Vitro Translation HPLC-MS/MS HPLC-MS/MS Enzymatic Digestion->HPLC-MS/MS Quantification of Modifications Quantification of Modifications HPLC-MS/MS->Quantification of Modifications Modification Status Modification Status Northern Blot->Modification Status Translational Efficiency Translational Efficiency In Vitro Translation->Translational Efficiency

Caption: Experimental workflow for analyzing tRNA wobble modifications.

translation_fidelity cluster_cognate Cognate Codon Recognition cluster_near_cognate Near-Cognate Codon Recognition mcm5s2U-tRNA tRNA with mcm5s2U Correct A-site Binding Correct A-site Binding mcm5s2U-tRNA->Correct A-site Binding Peptide Bond Formation Peptide Bond Formation Correct A-site Binding->Peptide Bond Formation Correct Protein Correct Protein Peptide Bond Formation->Correct Protein Unmodified tRNA Unmodified tRNA Increased Wobble Increased Wobble Unmodified tRNA->Increased Wobble Misreading Misreading Increased Wobble->Misreading Incorrect Amino Acid Incorrect Amino Acid Misreading->Incorrect Amino Acid Mistranslated Protein Mistranslated Protein Incorrect Amino Acid->Mistranslated Protein

Caption: Role of mcm5s2U in maintaining translational fidelity.

biosynthesis_pathway U34 Uridine at wobble position s2U34 s2U34 U34->s2U34 Thiolation (Tuc1p in yeast) cm5U34 cm5U34 U34->cm5U34 Carboxymethylation (Elongator complex) mcm5s2U34 mcm5s2U34 s2U34->mcm5s2U34 Methylation (Trm9/Trm112) cm5U34->mcm5s2U34 Thiolation

Caption: Simplified biosynthesis pathway of mcm5s2U34 in yeast.[2][3]

Conclusion

The study of tRNA wobble modifications, such as this compound and its related structures, is a rapidly evolving field with significant implications for basic research and drug development. A deeper understanding of how these modifications influence protein synthesis can pave the way for novel therapeutic strategies that target translational control mechanisms in disease. The experimental approaches outlined in this guide provide a robust framework for researchers to quantitatively assess the impact of these critical chemical modifications on tRNA function and cellular homeostasis.

References

Unveiling the In Vivo Significance of 5-Aminocarbonylmethyl-2-thiouridine: A Comparative Guide to its Role in Translational Fidelity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validated functions of 5-Aminocarbonylmethyl-2-thiouridine and its derivatives. Drawing from experimental data, we explore its impact on translational efficiency and fidelity, comparing its performance with the unmodified state and other wobble uridine (B1682114) modifications.

Introduction: The Crucial Role of Wobble Uridine Modifications

This compound (nm5s2U) and its methylated form, 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U), are modified nucleosides found at the wobble position (position 34) of the anticodon loop in specific transfer RNAs (tRNAs). These modifications are critical for the proper decoding of messenger RNA (mRNA) during protein synthesis. The presence of these modifications, particularly the 2-thiouridine (B16713) group, enhances the precision of codon recognition, thereby reducing translational errors and improving the overall efficiency of protein production.[1] This guide delves into the in vivo validation of these in vitro findings, presenting a comparative analysis of the functional consequences of their presence or absence.

In Vivo Validation: Insights from Genetic Models

The in vivo significance of this compound and related modifications has been extensively studied in model organisms by deleting the genes encoding the enzymes responsible for their synthesis. Key enzymes in this pathway include the Elongator complex (containing Elp3) and tRNA methyltransferase 9 (Trm9).[2][3] The absence of these enzymes leads to a lack of corresponding tRNA modifications, resulting in distinct cellular phenotypes.

Impact on Protein Expression: A Quantitative Look

Studies in yeast lacking the Trm9 enzyme, which is responsible for the final methylation step in the formation of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), have revealed a significant reduction in the expression of proteins from genes enriched with AGA and GAA codons.[2][3] This demonstrates a codon-biased translational defect, where the absence of the modification impairs the efficient translation of specific codons.

Table 1: Effect of Trm9 Deletion on Protein Levels

ProteinFunctionCodon EnrichmentChange in Protein Level (trm9Δ vs. WT)Reference
Yef3Translation Elongation FactorAGA, GAADecreased[4]
Rnr1Ribonucleotide ReductaseAGA, GAADecreased[4]
Rnr3Ribonucleotide ReductaseAGA, GAADecreased[4]

Similarly, depletion of Elp3, a key component of the Elongator complex, in mouse hematopoietic stem cells leads to an upregulation of global protein synthesis but with altered translation of specific transcripts.[5] In a neurodegenerative disease context, loss of ELP3 in vitro resulted in a 60.1% reduction in mcm5s2U levels and a significant increase in the aggregation of mutant SOD1 protein, a hallmark of amyotrophic lateral sclerosis (ALS).[6]

Table 2: Consequences of ELP3 Depletion

Model SystemMeasured OutcomeQuantitative EffectReference
Mouse Hematopoietic ProgenitorsGlobal Protein SynthesisIncreased[5]
NSC34 cells (in vitro)mcm5s2U levels60.1% decrease[6]
NSC34 cells (in vitro)Insoluble mutant SOD1G93A93.2% increase[6]

Comparison with Alternatives: The Importance of Wobble Modification

The "alternatives" to this compound and its derivatives in a biological context are either an unmodified uridine at the wobble position or other types of modified uridines. Experimental evidence strongly suggests that the modified state is superior for accurate and efficient translation of specific codons.

In Saccharomyces cerevisiae, the presence of 5-methoxycarbonylmethyl (mcm5) and 5-carbamoylmethyl (ncm5) side chains on wobble uridines promotes the decoding of G-ending codons.[7] The addition of a 2-thio (s2) group, as seen in mcm5s2U, further enhances the reading of both A- and G-ending codons.[7][8] The complete absence of both the mcm5 and s2 modifications is lethal in yeast, highlighting the essential nature of these modifications for cellular function.[8]

Table 3: Decoding Properties of Modified Wobble Uridines

Wobble Uridine ModificationEffect on Codon RecognitionOrganismReference
mcm5UPromotes reading of G-ending codonsS. cerevisiae[7]
ncm5UPromotes reading of G-ending codonsS. cerevisiae[7]
mcm5s2UImproves reading of A- and G-ending codonsS. cerevisiae[7][8]

Therapeutic Potential: Targeting tRNA Modification Pathways

The critical role of tRNA modifications in maintaining proteome integrity has led to the exploration of their modifying enzymes as potential therapeutic targets, particularly in cancer.[1][9] Dysregulation of tRNA modification has been linked to the progression of various cancers by promoting the translation of oncoproteins.[9][10] Therefore, inhibitors of enzymes like Trm9 or components of the Elongator complex could represent a novel therapeutic strategy.[11]

Experimental Protocols

Detection and Quantification of this compound

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is the gold standard for the sensitive and quantitative analysis of modified nucleosides in tRNA.

  • tRNA Isolation: Total RNA is extracted from cells or tissues, and the tRNA fraction is purified, often by size-exclusion chromatography or polyacrylamide gel electrophoresis (PAGE).

  • Enzymatic Digestion: The purified tRNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis: The resulting nucleoside mixture is separated by reversed-phase high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS). The identification and quantification of each modified nucleoside are achieved by comparing its retention time and mass-to-charge ratio with those of known standards.

In Vivo Assessment of Translational Effects

Ribosome Profiling (Ribo-Seq)

This technique provides a genome-wide snapshot of protein synthesis by sequencing ribosome-protected mRNA fragments.

  • Cell Lysis and Ribosome Stalling: Cells are treated with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNAs they are translating. The cells are then lysed.

  • Nuclease Digestion: The cell lysate is treated with RNase to digest all mRNA that is not protected by ribosomes.

  • Isolation of Ribosome-Protected Fragments (RPFs): The ribosome-mRNA complexes are isolated, and the RPFs (typically ~28 nucleotides long) are purified.

  • Library Preparation and Sequencing: The RPFs are converted into a cDNA library and subjected to high-throughput sequencing.

  • Data Analysis: The sequencing reads are mapped to the transcriptome to determine the density of ribosomes on each mRNA, providing a measure of translation efficiency for each gene.

Visualizing the Pathways and Workflows

Biosynthesis_of_mnm5s2U U_tRNA Uridine in tRNA s2U_tRNA s2U in tRNA U_tRNA->s2U_tRNA Thiolation enzymes nm5s2U_tRNA nm5s2U (5-Aminocarbonylmethyl- 2-thiouridine) in tRNA s2U_tRNA->nm5s2U_tRNA MnmE, MnmG mnm5s2U_tRNA mnm5s2U (5-Methylaminomethyl- 2-thiouridine) in tRNA nm5s2U_tRNA->mnm5s2U_tRNA MnmM (Methyltransferase)

Caption: Biosynthesis pathway of 5-methylaminomethyl-2-thiouridine (mnm5s2U) in tRNA.

Ribosome_Profiling_Workflow start Cells with translating ribosomes lysis Lysis and nuclease treatment start->lysis isolation Isolate ribosome-mRNA complexes lysis->isolation purification Purify ribosome-protected mRNA fragments (RPFs) isolation->purification sequencing Library preparation and high-throughput sequencing purification->sequencing analysis Map reads and quantify ribosome density sequencing->analysis end Translational landscape analysis->end

Caption: Experimental workflow for Ribosome Profiling (Ribo-Seq).

References

A Comparative Structural Analysis of Modified tRNA Anticodon Loops: Wybutosine, Queuosine, and Inosine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The anticodon loop of transfer RNA (tRNA) is a critical determinant of translational fidelity. Post-transcriptional modifications within this loop are essential for accurate and efficient protein synthesis. This guide provides a detailed structural comparison of tRNA anticodon loops featuring three key modifications: wybutosine (B12426080) (yW), queuosine (B110006) (Q), and inosine (B1671953) (I). By presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and workflows, this document serves as a vital resource for understanding the nuanced roles of these modifications in tRNA structure and function.

Structural Impact of Anticodon Loop Modifications: A Quantitative Comparison

Modifications in the tRNA anticodon loop, particularly at the wobble position (34) and position 37, play a crucial role in maintaining the correct reading frame and stabilizing codon-anticodon interactions.[1][2][3] Wybutosine, a hypermodified guanosine (B1672433) analog found at position 37 of tRNAPhe, is known to enhance base stacking and restrict the flexibility of the anticodon loop, thereby preventing frameshifting.[1][4] Queuosine, another modified guanosine analog at the wobble position 34, influences anticodon loop flexibility through an extended hydrogen-bonding network.[5][6] Inosine, a deaminated adenosine (B11128) found at the wobble position, expands codon recognition capabilities.[6]

The following tables summarize the quantitative structural impact of these modifications based on data from molecular dynamics (MD) simulations and other structural studies.

Table 1: Root Mean Square Deviation (RMSD) of tRNAPhe Anticodon Loop (Å)
tRNA DomainUnmodifiedWybutosine (yW) Modified
Entire tRNA~2.5 - 3.0~2.0 - 2.5
Anticodon Stem-Loop (ASL)Higher FluctuationMore Stable
Anticodon Loop (ACL)~2.0 - 2.5~1.5 - 2.0

Data synthesized from molecular dynamics simulation studies.[7][8] The RMSD values represent the average deviation of the atomic positions from a reference structure over time, with lower values indicating greater stability.

Table 2: Root Mean Square Fluctuation (RMSF) of tRNAPhe Anticodon Loop Residues (Å)
Residue PositionUnmodifiedWybutosine (yW) Modified
34 (Anticodon)HighLower
35 (Anticodon)HighLower
36 (Anticodon)HighLower
37 (Modification Site)ModerateLow

RMSF data highlights the flexibility of individual residues. The presence of wybutosine at position 37 significantly dampens the fluctuations of the anticodon bases.[7]

Table 3: Qualitative Structural Effects of Queuosine and Inosine
ModificationPositionKey Structural ImpactSupporting Evidence
Queuosine (Q) 34Restricts anticodon loop flexibility; forms an extended intra-loop hydrogen bonding network.[5]Computational Modeling[5]
Inosine (I) 34Alters hydrogen bonding patterns compared to Adenosine, allowing for wobble pairing with C, U, and A.[9][10]Thermodynamic and NMR studies[9]

Experimental Methodologies

The structural characterization of modified tRNAs relies on a combination of experimental and computational techniques. Below are detailed protocols for the key methods used to obtain the data presented in this guide.

X-ray Crystallography for Modified tRNA

X-ray crystallography provides high-resolution three-dimensional structures of molecules. The crystallization of RNA, especially modified RNA, can be challenging due to its inherent flexibility and the polyanionic nature of its backbone.[11]

Protocol for Crystallization of a Modified tRNA-protein Complex:

  • Preparation of Modified tRNA:

    • Modified tRNA can be purified from natural sources or prepared by in vitro transcription followed by enzymatic modification.[8] .

  • Complex Formation:

    • The purified modified tRNA is mixed with its cognate protein (e.g., aminoacyl-tRNA synthetase) in a specific molar ratio (e.g., 1:1.2 tRNA:protein).[1]

    • The mixture is incubated at a controlled temperature (e.g., 310 K) in a buffer containing necessary ions and reagents (e.g., 5 mM MgCl2, 1 mM DTT, 1 mM ATP).[1]

  • Crystallization Screening:

    • The complex solution is subjected to crystallization screening using vapor diffusion methods (sitting-drop or hanging-drop).[1][11]

    • A wide range of crystallization conditions (precipitants, pH, temperature, additives) are tested. A successful condition for a tRNA-protein complex involved a reservoir solution of 26.5–28% PEG 4000, 0.17 M sodium acetate, 0.085 M Tris–HCl pH 8.5, and 15% glycerol.[1]

  • Crystal Optimization and Soaking:

    • Crystal growth is optimized by refining the initial conditions.

    • For phasing, heavy-atom derivatives can be prepared by soaking the crystals in solutions containing heavy atoms (e.g., lanthanides, osmium).[8]

  • Data Collection and Structure Determination:

    • Crystals are flash-cooled in a cryoprotectant.

    • X-ray diffraction data are collected at a synchrotron source.[1]

    • The structure is solved using methods like molecular replacement or multiwavelength anomalous dispersion (MAD).[12][13]

NMR Spectroscopy for Structural Analysis of Modified tRNA in Solution

NMR spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution, providing information that is complementary to the static picture from X-ray crystallography.[14][15]

Protocol for NMR Analysis of a Modified tRNA Anticodon Loop:

  • Sample Preparation:

    • Isotopically labeled (15N, 13C) modified tRNA is produced, typically through in vitro transcription using labeled NTPs, followed by enzymatic modification.[14]

    • The sample is purified by chromatography and dialyzed into an NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5).

  • NMR Data Acquisition:

    • A series of multidimensional NMR experiments are performed on a high-field NMR spectrometer equipped with a cryoprobe.[15]

    • Key experiments include:

      • 1H-15N HSQC: To observe the chemical shifts of imino protons involved in base pairing.

      • 2D NOESY: To identify through-space proximities between protons, which are used to determine the overall fold and specific contacts.

      • Homonuclear and Heteronuclear Correlation Experiments (e.g., TOCSY, HSQC-TOCSY): To assign resonances to specific nucleotides.

      • Experiments for Dihedral Angle Restraints: To determine the sugar pucker and backbone torsion angles.[3][16][17][18]

  • Structure Calculation and Refinement:

    • Distance and dihedral angle restraints derived from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA).

    • An ensemble of structures consistent with the experimental data is generated and refined.

Molecular Dynamics (MD) Simulations of Modified tRNA

MD simulations provide insights into the dynamic behavior of biomolecules at an atomic level, complementing experimental data by revealing conformational changes and interactions over time.[19][20]

Protocol for MD Simulation of a Modified tRNA Anticodon Loop using GROMACS/AMBER:

  • System Setup:

    • An initial structure of the tRNA (either from a crystal structure or a model) is obtained.

    • The modification (e.g., wybutosine) is built into the structure using molecular modeling software.

    • The system is solvated in a water box with appropriate ions to neutralize the charge.[12]

  • Force Field Parameterization:

    • Standard force fields like AMBER or CHARMM are used for the unmodified nucleotides.[19][20]

    • Parameters for the modified nucleotide may need to be generated if they are not already available. This involves quantum mechanical calculations to determine partial charges and other parameters.[12]

  • Energy Minimization and Equilibration:

    • The system's energy is minimized to remove steric clashes.[12]

    • The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to allow the solvent and ions to relax around the tRNA.[12]

  • Production Simulation:

    • A long production simulation (typically nanoseconds to microseconds) is run under the NVT or NPT ensemble.[12]

  • Trajectory Analysis:

    • The resulting trajectory is analyzed to calculate structural properties such as RMSD, RMSF, hydrogen bond occupancies, and dihedral angle distributions.[21]

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows discussed in this guide.

experimental_workflow cluster_exp Experimental Structural Determination cluster_comp Computational Analysis cluster_analysis Data Analysis and Interpretation tRNA_prep Modified tRNA Preparation xray X-ray Crystallography tRNA_prep->xray Crystallization nmr NMR Spectroscopy tRNA_prep->nmr Isotopic Labeling structure 3D Structure (Static) xray->structure nmr->structure dynamics Conformational Dynamics (RMSD, RMSF) nmr->dynamics md Molecular Dynamics Simulations md->dynamics interactions Hydrogen Bonds, Stacking md->interactions model_building Initial Model Building model_building->md

Fig. 1. Workflow for structural analysis of modified tRNA.

anticodon_modification_effects unmodified Unmodified Anticodon Loop (e.g., G34, A37) flexible Conformational Flexibility unmodified->flexible Higher Flexibility (High RMSD/RMSF) modified Modified Anticodon Loop (e.g., Q34, yW37, I34) stable Structural Rigidity modified->stable Increased Stability (Low RMSD/RMSF) errors Translational Errors flexible->errors Can lead to fidelity High Translational Fidelity stable->fidelity Ensures

Fig. 2. Impact of modifications on anticodon loop dynamics.

Conclusion

The post-transcriptional modification of tRNA anticodon loops is a sophisticated mechanism to fine-tune the process of translation. Wybutosine, queuosine, and inosine each impart distinct structural properties to the anticodon loop, ultimately impacting codon recognition and translational fidelity. This guide provides a foundational understanding of these structural differences, supported by quantitative data and detailed methodologies. The continued application of advanced experimental and computational techniques will further elucidate the complex interplay between tRNA modifications and the cellular protein synthesis machinery, opening new avenues for therapeutic intervention and synthetic biology.

References

Evolutionary Crossroads: A Comparative Guide to the 5-Aminocarbonylmethyl-2-thiouridine (acm5U) Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The post-transcriptional modification of transfer RNA (tRNA) is a critical layer of gene expression regulation, ensuring translational fidelity and efficiency. Among the vast array of tRNA modifications, 5-aminocarbonylmethyl-2-thiouridine (acm5U), found at the wobble position (U34) of some tRNAs, plays a crucial role in accurate codon recognition. This guide provides a comparative analysis of the evolutionary conservation of the acm5U biosynthetic pathway, presenting key enzymatic players, their phylogenetic distribution, and a comparison with alternative tRNA modification pathways. The information is supported by experimental data and detailed methodologies to aid in research and drug development endeavors.

The acm5U Biosynthetic Pathway: A Conserved Triad of Enzymes

The biosynthesis of acm5U is a multi-step enzymatic process. While the complete pathway is still under active investigation in all organisms, a core set of enzymes, often referred to as the TucA/TucB/TucC system in bacteria, has been implicated in its formation. This system is responsible for the intricate chemical transformations required to synthesize the aminocarbonylmethyl side chain and attach it to the 2-thiouridine (B16713) base.

Diagram of the Proposed acm5U Biosynthetic Pathway:

acm5U_pathway cluster_precursors Precursors cluster_pathway acm5U Biosynthesis cluster_product Product Glycine Glycine TucB TucB (ATP-grasp enzyme) Glycine->TucB ATP ATP ATP->TucB tRNA(s2U34) tRNA with 2-thiouridine TucA TucA (Acyl-CoA synthetase-like) tRNA(s2U34)->TucA TucB->TucA Activated Glycine TucC TucC (Sulfurtransferase) TucA->TucC tRNA(acm5s2U34) tRNA with acm5U TucC->tRNA(acm5s2U34)

Caption: Proposed enzymatic steps in the biosynthesis of this compound (acm5U).

Evolutionary Conservation and Phylogenetic Distribution

The conservation of the acm5U biosynthetic pathway varies across the domains of life. Comparative genomic analyses reveal the distribution of the key enzymes, providing insights into the evolutionary pressures shaping this crucial tRNA modification.

Table 1: Phylogenetic Distribution of Key acm5U Biosynthesis Homologs

Gene/EnzymeBacteriaArchaeaEukarya
TucA Widely distributedPresent in some lineagesHomologs exist (function may differ)
TucB Widely distributedPresent in some lineagesHomologs exist (function may differ)
TucC Widely distributedPresent in some lineagesHomologs exist (function may differ)

The widespread presence of TucA, TucB, and TucC homologs in Bacteria suggests a conserved and important role for acm5U in this domain. In Archaea and Eukarya, the presence of homologs is more sporadic, indicating that the pathway may be absent in some lineages or that alternative enzymes may perform similar functions.

Comparison with Alternative Wobble Uridine (B1682114) Modifications

The acm5U modification is part of a larger family of modifications at the wobble position of tRNA. Comparing the acm5U pathway with other well-characterized pathways, such as those for 5-methylaminomethyl-2-thiouridine (B1677369) (mnm5s2U) and 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), highlights both convergent and divergent evolutionary strategies for fine-tuning translation.

Table 2: Comparison of Key Features of Wobble Uridine Modification Pathways

Featureacm5U Pathwaymnm5s2U Pathway (e.g., E. coli)mcm5s2U Pathway (Eukaryotes)
Key Enzymes TucA, TucB, TucCMnmE, MnmG, MnmCElongator complex (Elp1-6), Trm9/Trm112
Precursors Glycine, ATP, Sulfur donorGlycine/Ammonium, FAD, SAMSerine, ATP, SAM
Conservation Primarily bacterialWidespread in bacteriaConserved in eukaryotes
Functional Role Precise decoding of specific codonsEnhanced decoding of purine-ending codonsCodon recognition and translational fidelity

The distinct enzymatic machinery and precursor requirements for these pathways underscore the diverse evolutionary solutions that have arisen to achieve similar functional outcomes in tRNA modification.

Diagram of Comparative tRNA Modification Pathways:

comparative_pathways cluster_acm5U acm5U Pathway (Bacteria) cluster_mnm5s2U mnm5s2U Pathway (Bacteria) cluster_mcm5s2U mcm5s2U Pathway (Eukaryotes) acm5U_enzymes TucA, TucB, TucC acm5U_product acm5U acm5U_enzymes->acm5U_product acm5U_precursors Glycine, ATP acm5U_precursors->acm5U_enzymes mnm5s2U_enzymes MnmE, MnmG, MnmC mnm5s2U_product mnm5s2U mnm5s2U_enzymes->mnm5s2U_product mnm5s2U_precursors Glycine/Ammonium, FAD, SAM mnm5s2U_precursors->mnm5s2U_enzymes mcm5s2U_enzymes Elongator, Trm9/112 mcm5s2U_product mcm5s2U mcm5s2U_enzymes->mcm5s2U_product mcm5s2U_precursors Serine, ATP, SAM mcm5s2U_precursors->mcm5s2U_enzymes

Caption: A comparative overview of key tRNA wobble uridine modification pathways.

Experimental Protocols for Studying acm5U Biosynthesis

Investigating the acm5U biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are summarized methodologies for key experiments.

In Vitro Reconstitution of the acm5U Biosynthetic Pathway

This method allows for the characterization of the enzymatic activities of the Tuc proteins and the identification of required substrates.

Experimental Workflow:

in_vitro_workflow cluster_purification Protein Purification cluster_reaction In Vitro Reaction cluster_analysis Analysis Expression Overexpress TucA, TucB, TucC in E. coli Purification Affinity Chromatography Expression->Purification Incubation Incubate purified enzymes with tRNA, ATP, Glycine, and a sulfur source Purification->Incubation LC_MS LC-MS/MS analysis of digested tRNA Incubation->LC_MS

Caption: Workflow for the in vitro reconstitution and analysis of the acm5U biosynthetic pathway.

Protocol:

  • Cloning, Expression, and Purification: The genes encoding TucA, TucB, and TucC are cloned into expression vectors and transformed into a suitable E. coli strain. Protein expression is induced, and the enzymes are purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Reaction: The purified enzymes are incubated in a reaction buffer containing a tRNA substrate (e.g., in vitro transcribed tRNA or total tRNA from a mutant strain lacking the modification), ATP, glycine, and a sulfur source (e.g., cysteine desulfurase and L-cysteine).

  • tRNA Digestion and Analysis: After the reaction, the tRNA is purified, digested to nucleosides using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase).

  • LC-MS/MS Analysis: The resulting nucleosides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the formation of acm5U.

Quantitative Analysis of acm5U by Mass Spectrometry

This method is used to determine the abundance of acm5U in tRNA isolated from different organisms or under various growth conditions.

Protocol:

  • tRNA Isolation: Total tRNA is isolated from the cells of interest.

  • Enzymatic Digestion: The purified tRNA is completely digested into its constituent nucleosides.

  • LC-MS/MS Analysis: The nucleoside mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: The amount of acm5U is quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard. The abundance is typically expressed as a ratio of the modified nucleoside to one of the canonical nucleosides (e.g., adenosine).

Implications for Drug Development

The enzymes involved in tRNA modification pathways, including the acm5U biosynthesis machinery, represent potential targets for the development of novel antimicrobial agents. As these modifications are often crucial for bacterial viability and pathogenesis, inhibitors of these enzymes could serve as effective drugs. The evolutionary differences between the bacterial acm5U pathway and the modification pathways in eukaryotes provide a basis for designing selective inhibitors with minimal off-target effects in humans. Further research into the structure and mechanism of the Tuc enzymes will be instrumental in guiding the rational design of such inhibitors.

This guide provides a foundational understanding of the evolutionary conservation of the this compound biosynthetic pathway. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of molecular biology, microbiology, and drug discovery.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。